Morpholin-4-yl morpholine-4-carbodithioate
Description
The exact mass of the compound Morpholin-4-yl morpholine-4-carbodithioate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholin-4-yl morpholine-4-carbodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-4-yl morpholine-4-carbodithioate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S2/c14-9(10-1-5-12-6-2-10)15-11-3-7-13-8-4-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEFWOBLOGZQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021095 | |
| Record name | 4-((Morpholinothio)thioxomethyl)morpholine | |
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Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pellets or Large Crystals | |
| Record name | 4-Morpholinecarbodithioic acid, 4-morpholinyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13752-51-7 | |
| Record name | OTOS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Oxydiethylenethiocarbamoyl-N-oxydiethylene sulfenamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinecarbodithioic acid, 4-morpholinyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-((Morpholinothio)thioxomethyl)morpholine | |
| Source | EPA DSSTox | |
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| Record name | 4-[(morpholinothio)thioxomethyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.927 | |
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| Record name | 4-[(Morpholinothio)thiocarbonyl]morpholine | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DXW9JF2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Morpholin-4-yl morpholine-4-carbodithioate
Foreword: The Versatility of Dithiocarbamates
Dithiocarbamates, a class of organosulfur compounds, are distinguished by their exceptional capacity to act as robust chelating agents for a wide array of metal ions, owing to the presence of two sulfur donor atoms.[1] This characteristic has established them as versatile ligands in coordination chemistry.[1] The resulting metal complexes have found diverse applications, ranging from agriculture to pharmaceuticals.[2] Among these, morpholine-based dithiocarbamates are of particular interest due to the morpholine moiety's ability to enhance the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[3] This guide provides a comprehensive exploration of the synthesis and detailed characterization of a specific dithiocarbamate, morpholin-4-yl morpholine-4-carbodithioate, offering field-proven insights for researchers, scientists, and professionals in drug development.
Synthesis of Morpholin-4-yl morpholine-4-carbodithioate: A Self-Validating Protocol
The synthesis of dithiocarbamates is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in an alkaline medium.[4] The following protocol details a high-yield synthesis of morpholin-4-yl morpholine-4-carbodithioate, designed as a self-validating system where the purity and identity of the product can be reliably ascertained through subsequent characterization.
Causality Behind Experimental Choices
The selection of morpholine as the starting amine is predicated on the desirable pharmacological attributes imparted by the morpholine ring.[3] The use of sodium hydroxide provides the alkaline environment necessary to facilitate the nucleophilic attack of the morpholine nitrogen on the carbon of carbon disulfide. The reaction is typically carried out in an aqueous or alcoholic medium to ensure the solubility of the reactants.
Detailed Experimental Protocol
A robust method for the synthesis of the morpholine dithiocarbamate ligand involves the reaction of morpholine with carbon disulfide in the presence of sodium hydroxide, resulting in a high yield of the desired product.[5]
Materials:
-
Morpholine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ethanol (optional, as a solvent)
-
Dichloromethane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in distilled water.
-
To this alkaline solution, add one molar equivalent of morpholine and stir until a homogenous solution is achieved.
-
Cool the mixture in an ice bath.
-
Slowly add one molar equivalent of carbon disulfide dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and should be controlled.
-
After the addition is complete, continue stirring the reaction mixture for a predetermined period (e.g., 2-4 hours) at room temperature to ensure the completion of the reaction.
-
The resulting precipitate, the sodium salt of morpholine dithiocarbamate, can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as dichloromethane, to obtain single crystals suitable for X-ray diffraction analysis.[5]
Caption: Synthetic workflow for morpholin-4-yl morpholine-4-carbodithioate.
Comprehensive Characterization: A Multi-faceted Approach
The characterization of the synthesized morpholin-4-yl morpholine-4-carbodithioate is crucial to confirm its identity, purity, and structural features. A combination of spectroscopic and analytical techniques provides a holistic understanding of the compound.[1][6]
Spectroscopic Characterization
2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in the synthesized compound. The key vibrational bands of interest in dithiocarbamates are the thioureide C-N and the C-S stretching vibrations.[5]
-
ν(C-N) band: The stretching vibration of the C-N bond typically appears in the region of 1414 cm⁻¹. Upon coordination to a metal ion, this band often shifts to a higher frequency, indicating an increase in the double bond character of the C-N bond due to electron delocalization.[5]
-
ν(C-S) band: The C-S stretching vibrations are usually observed in the range of 972-1108 cm⁻¹. The presence of a single sharp band in this region can confirm the bidentate chelation of the dithiocarbamate ligand to a metal center.[5]
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized compound in solution.[5][6]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the morpholine ring. For instance, the protons attached to the carbons adjacent to the oxygen atom (–OCH₂) and the nitrogen atom (–NCH₂) will appear as distinct multiplets.[2]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. A key signal to identify is the one corresponding to the carbon atom of the dithiocarbamate group (N-CS₂), which typically appears at a downfield chemical shift.
2.1.3. UV-Visible Spectroscopy
UV-Visible spectroscopy is employed to study the electronic transitions within the molecule.[6] Dithiocarbamate ligands and their metal complexes exhibit characteristic absorption bands in the UV-Vis region, which can be attributed to intra-ligand and charge transfer transitions.[7][8]
Structural and Thermal Analysis
2.2.1. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state. This technique provides invaluable information on bond lengths, bond angles, and the overall molecular geometry.[1] For morpholin-4-ium morpholine-4-carbodithioate, X-ray diffraction has revealed a monoclinic crystal system with the space group P2₁/c.[9] The structure consists of a morpholinium cation and a dithiocarbamate anion.[10]
Table 1: Crystal Data and Structure Refinement for Morpholin-4-ium morpholine-4-carbodithioate [9]
| Parameter | Value |
| Chemical Formula | C₄H₁₀NO⁺ · C₅H₈NOS₂⁻ |
| Formula Weight | 250.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.938 (5) Å, b = 18.3232 (15) Å, c = 8.8260 (5) Å, β = 110.021 (5)° |
| Cell Volume | 1206.2 (8) ų |
2.2.2. Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability and decomposition behavior of the compound.[1][11]
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. The thermal decomposition of dithiocarbamate complexes typically occurs in multiple stages, with a significant mass loss in the initial stages.[2][12]
-
DSC: Measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions, such as melting and decomposition.[1][11] The decomposition of dithiocarbamate complexes often leads to the formation of metal sulfides as the final residue.[13]
Caption: Experimental workflow for the characterization of the synthesized compound.
Potential Applications in Drug Development
The unique structural features of morpholin-4-yl morpholine-4-carbodithioate and its metal complexes make them promising candidates for various pharmaceutical applications.
Antimicrobial and Antifungal Activity
Morpholine derivatives have been reported to possess significant antimicrobial and anti-inflammatory activities.[14][15][16][17][18] The dithiocarbamate moiety is also known to exhibit antimicrobial properties. The combination of these two pharmacophores in a single molecule could lead to synergistic effects and enhanced biological activity. Metal complexes of morpholine dithiocarbamate have shown promising results as antimicrobial and antifungal agents.[3]
Anticancer Properties
Dithiocarbamates and their metal complexes have been extensively studied for their anticancer potential.[1] They can induce cytotoxicity in cancer cells through various mechanisms. The incorporation of the morpholine ring may further enhance the anticancer activity and improve the pharmacological profile of these compounds.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the synthesis and characterization of morpholin-4-yl morpholine-4-carbodithioate. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers in the field. The multifaceted characterization approach ensures the validation of the synthesized compound's identity and purity. The promising biological activities of morpholine dithiocarbamates highlight their potential in the development of new therapeutic agents. Future research should focus on the synthesis of a broader range of metal complexes of this ligand and a thorough investigation of their mechanisms of action in various biological systems.
References
-
Ajibade, P. A., & Oluwalana, A. E. (2020). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 25(22), 5461. [Link]
-
Andrew, F. P., & Ajibade, P. A. (2018). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 23(10), 2478. [Link]
-
Turan-Zitouni, G., Kaplancıklı, Z. A., & Chevallet, P. (2009). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 18(8), 649-657. [Link]
-
Srivastava, S. K., Srivastava, B. K., Gupta, N., Pandey, O. P., & Sengupta, S. K. (2000). Thermal decomposition of transition metal dithiocarbamates. Journal of Thermal Analysis and Calorimetry, 60(2), 439-447. [Link]
-
Fioravanti, R., Giammarco, M., Manna, L., & Di-Stefano, A. (2019). Antimicrobial activity of morpholine derivatives. Journal of Biological Research (Thessaloniki), 26(1), 1-8. [Link]
-
De-Luca, M., Galtieri, M., Giammarco, M., & Spina, R. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
De-Luca, M., Galtieri, M., Giammarco, M., & Spina, R. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed, 32417551. [Link]
-
De-Luca, M., Galtieri, M., Giammarco, M., & Spina, R. (2020). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
-
Sharma, J. K., Kumar, A., & Singh, G. (1986). Thermal behaviour of metal-dithiocarbamates. Thermochimica Acta, 108, 61-83. [Link]
-
Khudhair, A. F., & Mihsen, H. H. (2024). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. ResearchGate. [Link]
-
Singh, P., Kumar, A., & Singh, D. (2018). Antiproliferative activity of Fe(ii), Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes of dithiocarbamate: synthesis, structural characterization, and thermal studies. New Journal of Chemistry, 42(19), 16041-16053. [Link]
-
Garcia-Fontan, S., Rodriguez-Seoane, P., Casas, J. S., Sordo, J., & Jones, M. M. (1993). Spectroscopic study of cadmium(II) complexes with heterocyclic dithiocarbamate ligands. Inorganica Chimica Acta, 211(2), 211-215. [Link]
-
Andrew, F. P., & Ajibade, P. A. (2020). Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes. Arabian Journal of Chemistry, 13(1), 209-221. [Link]
-
Al-Jibouri, M. N. A. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(11), 1438-1446. [Link]
-
Krishnan, G., & Sivaraj, R. (2016). First row transition Metal Complexes of Morpholine Dithiocar bamates and Diamines –Synthesis, Spectroscopic Investigation and. IOSR Journal of Applied Chemistry, 9(1), 30-36. [Link]
-
Li, J., Wang, J., & Zhang, Y. (2012). Synthesis and crystal structure of Diethyl dithiocarbamate tellurium. ResearchGate. [Link]
-
Crnogorac, G., & Schwack, W. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Foods, 11(23), 3848. [Link]
-
Bonamico, M., Dessy, G., Mugnoli, A., Vaciago, A., & Zambonelli, L. (1965). Structural studies of metal dithiocarbamates. II. The crystal and molecular structure of copper diethyldithiocarbamate. Acta Crystallographica, 19(6), 886-897. [Link]
-
Mafud, A. C., & Gambardella, M. T. P. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246. [Link]
-
Niyi, A. J., Oyeka, E. E., Babahan, I., & Okpareke, O. C. (2018). Scheme 1: Synthesis of N-(morpholin-4-ylcarbonothioyl)palmitamide (HL 2 ). ResearchGate. [Link]
-
Arish, D., & Kumar, D. (2015). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Der Pharma Chemica, 7(1), 163-168. [Link]
-
National Center for Biotechnology Information. (n.d.). Dithiocarbamate. PubChem. [Link]
-
Crnogorac, G., & Schwack, W. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Foods, 11(23), 3848. [Link]
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative activity of Fe(ii), Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes of dithiocarbamate: synthesis, structural characterization, and thermal studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
"CAS number for Morpholin-4-yl morpholine-4-carbodithioate"
An In-Depth Technical Guide to Morpholin-4-yl morpholine-4-carbodithioate
Topic: Morpholin-4-yl morpholine-4-carbodithioate CAS Number: 13752-51-7 Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholin-4-yl morpholine-4-carbodithioate, registered under CAS number 13752-51-7, is a symmetrical molecule that merges two privileged scaffolds in chemical science: the morpholine ring and the dithiocarbamate functional group.[1][2] While its primary established application lies in the industrial sector as a rubber vulcanization accelerator known by trade names such as OTOS and CURE-RITE 18, its structural components present significant points of interest for medicinal chemistry and drug development.[1][3] The morpholine moiety is renowned for its ability to improve the pharmacokinetic profiles of drug candidates, often enhancing solubility and metabolic stability.[4][5] Concurrently, the dithiocarbamate group is a powerful bidentate ligand known for forming stable complexes with metal ions, a property that has been exploited to develop agents with antimicrobial, antifungal, and anticancer properties.[4]
This technical guide provides an in-depth analysis of Morpholin-4-yl morpholine-4-carbodithioate, moving beyond its industrial use to explore its physicochemical properties, synthesis, and potential applications in biomedical research. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for professionals seeking to understand and leverage the unique chemistry of this compound.
Physicochemical and Structural Properties
Morpholin-4-yl morpholine-4-carbodithioate, with the molecular formula C₉H₁₆N₂O₂S₂, is a solid at room temperature with a melting point of approximately 139 °C.[1][2][6] Its structure consists of a central dithiocarbamate group (-S-C(=S)-) linking the nitrogen atoms of two separate morpholine rings. This specific arrangement is more precisely named as an N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide, highlighting the sulfenamide (S-N) bond that connects one of the sulfur atoms to the second morpholine ring.[3][7]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 13752-51-7 | [1][2][3] |
| Molecular Formula | C₉H₁₆N₂O₂S₂ | [1][2] |
| Molecular Weight | 248.37 g/mol | [1][2] |
| Melting Point | 139 °C | [2][3][6] |
| Boiling Point | 378.1 °C (at 760 mmHg) | [1][2] |
| Water Solubility | 127 mg/L (at 20 °C) | [1][3][6] |
| LogP | 1.65 | [3][7] |
| Appearance | Solid | [1] |
| Synonyms | N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide, OTOS, CURE-RITE 18 | [1][2][3] |
Synthesis and Characterization
The synthesis of symmetrical sulfenamides like Morpholin-4-yl morpholine-4-carbodithioate typically involves the oxidative coupling of a dithiocarbamate salt precursor. The logical precursor for this molecule is the morpholinium morpholine-4-carbodithioate salt, which can be readily synthesized from morpholine and carbon disulfide.
Synthesis Workflow
The overall synthetic strategy can be visualized as a two-step process:
-
Formation of the Dithiocarbamate Salt: Reaction of morpholine with carbon disulfide in the presence of a second equivalent of morpholine acting as a base.
-
Oxidative Coupling: Oxidation of the resulting dithiocarbamate salt to form the S-N bond of the final sulfenamide product.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of the Precursor Salt
The synthesis of the precursor, morpholinium morpholine-4-carbodithioate (CAS 5327-10-6), is a well-established procedure.[8][9][10]
Objective: To synthesize morpholinium morpholine-4-carbodithioate as a stable precursor.
Materials:
-
Morpholine (reagent grade)
-
Carbon disulfide (reagent grade)
-
Diethyl ether (anhydrous)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve morpholine (2.0 equivalents) in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0-5 °C using an ice bath while stirring.
-
Slowly add carbon disulfide (1.0 equivalent) dropwise to the cooled solution over 30 minutes. Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of byproducts.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. A white precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield morpholinium morpholine-4-carbodithioate as a white, crystalline solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of two distinct morpholine ring environments.
-
FT-IR Spectroscopy: To identify characteristic vibrational frequencies, such as the C=S bond (thiocarbonyl) stretch, which is a strong indicator of the dithiocarbamate group.[11]
-
Mass Spectrometry: To verify the molecular weight of 248.37 g/mol .[1][2]
-
Elemental Analysis: To confirm the empirical formula C₉H₁₆N₂O₂S₂.
Applications and Mechanistic Considerations in Drug Development
While its history is in industrial chemistry, the constituent parts of Morpholin-4-yl morpholine-4-carbodithioate suggest several avenues for exploration in biomedical research. The morpholine ring is a common feature in many approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[5][12]
The Dithiocarbamate Core: A Versatile Pharmacophore
Dithiocarbamates are known for their strong metal-chelating properties and diverse biological activities. Their mechanism of action is often tied to their ability to interact with metal-dependent enzymes or to modulate cellular redox states.
Caption: Potential mechanisms of action for dithiocarbamate-based compounds.
Potential Therapeutic Applications
-
Antimicrobial Agents: Dithiocarbamates can form metal complexes that exhibit potent antimicrobial and antifungal activity.[4] The morpholine moiety can be used to tune the lipophilicity and cell permeability of these complexes, potentially leading to novel therapeutic agents.
-
Anticancer Research: Some dithiocarbamates induce apoptosis in cancer cells by inhibiting proteasome activity or by generating reactive oxygen species (ROS). The morpholine group is also present in several kinase inhibitors, suggesting that hybrid molecules could be designed to target multiple pathways.[5]
-
Enzyme Inhibitors: As potent chelators of zinc and copper, dithiocarbamates can inhibit metalloenzymes such as matrix metalloproteinases (MMPs) or superoxide dismutase (SOD), which are implicated in cancer metastasis and neurodegenerative diseases, respectively.
Experimental Protocol: Antimicrobial Susceptibility Testing
To validate the potential of Morpholin-4-yl morpholine-4-carbodithioate or its derivatives as antimicrobial agents, a standard Minimum Inhibitory Concentration (MIC) assay can be performed.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a target microorganism.
Methodology: Broth microdilution method.
Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.
Procedure:
-
Preparation: Prepare a stock solution of Morpholin-4-yl morpholine-4-carbodithioate in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a concentration gradient across the plate.
-
Controls: Include a positive control (broth + microbes, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. Trustworthiness: This protocol is a self-validating system; the positive control must show growth and the negative control must remain clear for the results to be considered valid.
Safety, Handling, and Storage
While specific toxicity data for Morpholin-4-yl morpholine-4-carbodithioate is limited, information can be inferred from safety data sheets for morpholine and related dithiocarbamates.[13] Mutation and experimental reproductive effects have been reported.[14] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[15][13]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]
Conclusion
Morpholin-4-yl morpholine-4-carbodithioate (CAS: 13752-51-7) is a compound with a well-defined industrial role and significant, largely untapped potential in the field of drug discovery. Its structure combines the favorable pharmacokinetic properties of the morpholine scaffold with the versatile bioactivity of the dithiocarbamate core. For researchers and scientists, this molecule represents a valuable starting point for developing novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. A thorough understanding of its synthesis, properties, and safety is the foundational first step toward unlocking this potential.
References
-
LookChem. Cas 13752-51-7, 4-[(4-Morpholinylthio)thioxomethyl]-morpholine. [Link]
-
LookChem. Morpholin-4-yl morpholine-4-carbodithioate. [Link]
-
ChemBK. morpholin-4-yl morpholine-4-carbodithioate. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
Chemsrc. CAS#: 5327-10-6 | 4-Morpholinecarbodithioic acid, compd. with morpholine (1:1). [Link]
-
PENTA. Safety Data Sheet: Morpholine. [Link]
-
SpectraBase. Methyl morpholine-4-carbodithioate. [Link]
-
National Center for Biotechnology Information. Morpholin-4-ium morpholine-4-carbodithioate. [Link]
-
ResearchGate. IR spectrum of the morpholine-4-carbodithioate. [Link]
-
International Journal of Health Sciences. An updated review on morpholine derivatives with their pharmacological actions. [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. [Link]
-
ResearchGate. Scheme 1: Synthesis of N-(morpholin-4-ylcarbonothioyl)palmitamide (HL 2). [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
ResearchGate. (PDF) Morpholin-4-ium morpholine-4-carbodithioate. [Link]
-
ResearchGate. (PDF) N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. [Link]
-
ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]
-
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
Sources
- 1. Cas 13752-51-7,4-[(4-Morpholinylthio)thioxomethyl]-morpholine | lookchem [lookchem.com]
- 2. Morpholin-4-yl morpholine-4-carbodithioate|lookchem [lookchem.com]
- 3. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine | 13752-51-7 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. chembk.com [chembk.com]
- 7. 13752-51-7 CAS MSDS (4-[(4-Morpholinylthio)thioxomethyl]-morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CAS#:5327-10-6 | 4-Morpholinecarbodithioic acid, compd. with morpholine (1:1) | Chemsrc [chemsrc.com]
- 9. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sciencescholar.us [sciencescholar.us]
- 13. fishersci.com [fishersci.com]
- 14. guidechem.com [guidechem.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Mechanism of Action of Morpholine Dithiocarbamates
Foreword
As a Senior Application Scientist, my focus extends beyond mere procedural execution to a deeper understanding of the underlying principles that govern molecular interactions. This guide is crafted for fellow researchers, scientists, and drug development professionals who share this perspective. We will not just list facts; we will explore the causality behind the versatile mechanisms of morpholine dithiocarbamates (MphDTCs). The protocols and explanations herein are designed to be self-validating, providing a robust framework for investigation. This document is built on the pillars of expertise, authoritativeness, and trustworthiness, with comprehensive citations to foundational research.
Introduction
Morpholine dithiocarbamates are a fascinating class of organosulfur compounds that have garnered significant attention in medicinal chemistry. Their structure, which combines the dithiocarbamate functional group with a morpholine ring, imparts a unique set of physicochemical properties that translate into a wide spectrum of biological activities. The morpholine moiety, a six-membered heterocycle containing both an amine and an ether group, is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties and biological potency. The true versatility of MphDTCs, however, lies in the dithiocarbamate group's exceptional ability to act as a powerful chelating agent for transition metal ions.
The formation of stable metal complexes is central to the primary mechanisms of action of these compounds, which range from enzyme inhibition to the induction of cancer cell death. This guide provides an in-depth exploration of these core mechanisms, grounded in experimental evidence and practical application. We will dissect how MphDTCs function at a molecular level and provide detailed, field-proven protocols to enable their study and exploitation in a research setting.
Part 1: Foundational Chemistry and Metal Chelation
A thorough understanding of the synthesis and coordination chemistry of MphDTCs is fundamental to interpreting their biological effects. The choices made during synthesis directly impact the purity, yield, and subsequent reactivity of the compound.
Synthesis of Morpholine Dithiocarbamate Ligands
The synthesis of the MphDTC ligand is a straightforward yet critical process, typically achieved through the reaction of morpholine with carbon disulfide in the presence of a base. This reaction forms the dithiocarbamate salt, which serves as the ligand for subsequent complexation with metal ions.
This protocol outlines a standard method for synthesizing the sodium salt of morpholine dithiocarbamate.
Rationale: The use of an ice bath is crucial to control the exothermic reaction between the amine and carbon disulfide, preventing the formation of by-products. The dropwise addition of carbon disulfide ensures a controlled reaction rate.
Materials:
-
Morpholine (high purity)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ice bath, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a stoichiometric amount of sodium hydroxide in a minimal amount of cold water, then add ethanol.
-
To this chilled, stirring solution, add a stoichiometric amount of morpholine.
-
Slowly add an equimolar amount of carbon disulfide dropwise to the solution. Maintain vigorous stirring and a low temperature (0-5°C) throughout the addition.
-
After the complete addition of CS₂, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours. A precipitate of the sodium salt should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the sodium morpholine-4-carbodithioate as a stable powder.
Characterization: The synthesized ligand should be characterized to confirm its identity and purity using techniques such as FTIR and NMR spectroscopy.
Metal Chelation: The Core of Bioactivity
The defining characteristic of dithiocarbamates is their ability to form highly stable complexes with a variety of metal ions. The two sulfur atoms of the dithiocarbamate moiety act as a bidentate ligand, chelating the metal ion. This chelation is not merely a structural feature; it is the cornerstone of their biological mechanism of action, transforming the ligand into a potent bioactive agent.
The dithiocarbamate anion possesses two resonance structures, one with a double bond between the carbon and nitrogen atoms (the "thioureide" form) and one with single bonds. This resonance delocalizes the negative charge over the two sulfur atoms, making them excellent electron donors for coordination with metal cations.
Caption: Chelation of a metal ion by the morpholine dithiocarbamate ligand.
Part 2: Core Mechanisms of Action
The biological activity of MphDTCs is diverse and potent, primarily driven by their metal complexes. We will explore two of the most well-documented mechanisms: inhibition of metalloenzymes and anticancer activity.
Inhibition of Metalloenzymes: The Case of Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are crucial in processes like pH regulation and respiration, and certain isoforms are validated drug targets for glaucoma and cancer.
Morpholine dithiocarbamate is a potent inhibitor of several human CA isoforms. The mechanism, confirmed by X-ray crystallography, involves the direct coordination of the dithiocarbamate's sulfur atoms to the Zn²⁺ ion located in the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic cycle, thereby blocking the enzyme's function.
Caption: MphDTC inhibiting Carbonic Anhydrase by binding to the active site zinc ion.
This protocol describes a colorimetric assay to measure the inhibition of CA activity. The assay measures the enzyme's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate, which is simpler than CO₂ hydration assays.
Rationale: CA catalyzes the hydrolysis of NPA to 4-nitrophenolate, which is yellow and can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this color formation.
Materials:
-
Purified human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
Morpholine dithiocarbamate (or its metal complex) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader
Procedure:
-
Prepare a stock solution of the MphDTC inhibitor. Serially dilute the stock to create a range of concentrations for testing.
-
In a 96-well plate, add 190 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the inhibitor solution at various concentrations to the test wells. Add 2 µL of solvent to the control wells.
-
Add 2 µL of a freshly diluted hCA II solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of NPA solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the control and calculate the IC₅₀ value. For more detailed kinetics, Kᵢ values can be determined using Michaelis-Menten and Lineweaver-Burk plots.
Anticancer Activity: A Multi-pronged Approach
The anticancer effects of MphDTCs, particularly their metal complexes, are a major area of research. Their activity stems not from a single mechanism but from the ability to interfere with multiple critical cellular pathways, leading to cancer cell death.
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on the UPS to maintain protein homeostasis, making it an attractive therapeutic target. Dithiocarbamate-copper complexes are known to be potent inhibitors of the 26S proteasome, which leads to the accumulation of misfolded and regulatory proteins, triggering cell death.
Caption: Inhibition of the 26S proteasome by an MphDTC-metal complex leads to apoptosis.
Many anticancer agents, including MphDTC complexes, induce apoptosis (programmed cell death) by generating intracellular reactive oxygen species (ROS). Excessive ROS creates a state of oxidative stress that can damage cellular components, including mitochondria. This leads to the disruption of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the activation of a caspase cascade that culminates in cell death.
Caption: Intrinsic apoptosis pathway induced by MphDTC-generated oxidative stress.
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye, to measure intracellular ROS.
Rationale: DCFH-DA is non-fluorescent until it enters the cell, where intracellular esterases cleave the acetate groups. The resulting DCFH is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.
Materials:
-
Adherent cancer cells in a 96-well black, clear-bottom plate
-
DCFH-DA stock solution (in DMSO)
-
Culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells (e.g., 1-2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MphDTC compound for the desired time period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium. Protect this solution from light.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Some studies suggest that metal-dithiocarbamate complexes, similar to cisplatin, can exert cytotoxic effects by binding directly to DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The precise nature of this binding (intercalation, covalent binding) can be investigated using spectroscopic methods.
Part 3: Experimental Validation and Data Interpretation
Quantifying the biological effects of MphDTCs is essential for understanding their mechanism and potential as therapeutic agents.
Cellular Viability and Cytotoxicity Assays
The first step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.
Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which correlates with cell number.
Materials:
-
Adherent cancer cells and appropriate culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-15,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the MphDTC compound and incubate for a specified period (e.g., 48-72 hours). Include untreated and solvent controls.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 200 µL of medium) and incubate at 4°C for 1 hour.
-
Washing: Carefully discard the supernatant and wash the plates four to five times with 1% acetic acid to remove TCA, medium, and unbound cells. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Drying: Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at ~510-565 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
The results of cytotoxicity assays are typically summarized in a table showing the IC₅₀ values.
| Compound | Cell Line | IC₅₀ (µM) [± SD] |
| MphDTC Ligand | MCF-7 (Breast) | 15.2 [± 1.8] |
| [Cu(MphDTC)₂] | MCF-7 (Breast) | 1.8 [± 0.3] |
| [Zn(MphDTC)₂] | MCF-7 (Breast) | 4.5 [± 0.7] |
| Cisplatin | MCF-7 (Breast) | 8.9 [± 1.1] |
Note: Data are representative and for illustrative purposes only.
Conclusion
The mechanism of action of morpholine dithiocarbamates is a compelling example of how structural chemistry translates into potent and specific biological activity. Their function is intrinsically linked to their ability to chelate metal ions, forming complexes that can effectively target key cellular machinery. The primary mechanisms involve the inhibition of critical metalloenzymes like carbonic anhydrase and a multi-faceted attack on cancer cells through proteasome inhibition, induction of oxidative stress, and potential DNA interactions. The presence of the morpholine ring consistently appears to enhance the potency of these compounds. The experimental protocols provided in this guide offer a validated framework for researchers to further investigate and harness the therapeutic potential of this promising class of molecules. Future work should continue to elucidate the precise molecular targets and explore synergistic combinations with other therapeutic agents to fully realize their clinical utility.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Yusuff, O., Onwudiwe, D. C., & Hosten, E. (2021). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 26(16), 4959. Available from: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). SRB assay for measuring target cell killing V.1. protocols.io. Retrieved from [Link]
-
Arigo Biolaboratories. (n.d.). Intracellular ROS Assay Kit (Fluorometric) ARG81192. Retrieved from [Link]
-
Carta, F., et al. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry, 55(4), 1721-1730. Available from: [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 1(1). Available from: [Link]
-
Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). Available from: [Link]
-
MethodsX. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. Available from: [Link]
-
Giovannuzzi, S., et al. (2021). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-8. Available from: [Link]
-
ResearchGate. (n.d.). Diagram of intrinsic and extrinsic pathways of apoptosis. Retrieved from [Link]
-
Flaherty, D. P., et al. (2021). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. VTechWorks. Retrieved from [Link]
-
Giovannuzzi, S., et al. (2021). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Retrieved from [Link]
-
Carta, F., et al. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. PubMed. Retrieved from [Link]
-
Mondal, S., et al. (2022). RuIII-Morpholine-Derived Thiosemicarbazone-Based Metallodrugs: Lysosome-Targeted Anticancer Agents. Inorganic Chemistry, 61(7), 3326-3340. Available from: [Link]
-
Dou, Q. P., et al. (2012). Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. Current Molecular Medicine, 12(8), 1075-1082. Available from: [Link]
-
ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Ubiquitin-Proteasome Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). The ubiquitin proteasome pathway. Retrieved from [Link]
-
Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome Inhibitors: Structure and Function. Annual Review of Pharmacology and Toxicology, 41, 583-613. Available from: [Link]
-
ResearchGate. (n.d.). A schematic diagram of the ubiquitin-proteasome pathway. Retrieved from [Link]
- SciSpace. (n.d.). *Extrinsic & Intrinsic Ap
"physical and chemical properties of Morpholin-4-yl morpholine-4-carbodithioate"
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Morpholin-4-yl morpholine-4-carbodithioate, a dithiocarbamate derivative incorporating the morpholine scaffold. While the morpholine moiety is a well-established privileged structure in medicinal chemistry, this specific compound, also known by industrial names such as Accelerator OTOS, has found its primary application in the vulcanization of rubber. This guide aims to bridge the gap in knowledge for researchers in drug development by detailing its synthesis, physical and chemical characteristics, and exploring its potential, though currently underexplored, applications in medicinal chemistry. The document provides detailed experimental protocols, data summaries, and safety information to facilitate further research and application development.
Introduction: The Dichotomy of a Privileged Scaffold
The morpholine ring is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its ability to enhance the pharmacokinetic profile of drug candidates. Its incorporation often improves aqueous solubility, metabolic stability, and target-binding interactions.[1] A plethora of approved drugs across various therapeutic areas contain the morpholine scaffold, highlighting its significance in drug design.[2]
This guide focuses on a specific derivative, Morpholin-4-yl morpholine-4-carbodithioate (CAS No. 13752-51-7), a molecule that combines two morpholine rings through a dithiocarbamate linkage. While dithiocarbamates are known for their chelating properties and diverse biological activities, this particular compound has been predominantly utilized as a vulcanization accelerator in the rubber industry.[3] This industrial application, however, does not preclude its potential in a pharmaceutical context. The unique structural features of this molecule warrant a closer examination of its physicochemical properties to assess its viability as a building block, a ligand for metal-based therapeutics, or a potential therapeutic agent in its own right.
This document will provide a detailed analysis of its known properties, drawing from patent literature and chemical databases, while also highlighting the current gaps in publicly available research, particularly in the realm of drug development.
Molecular and Physical Properties
Morpholin-4-yl morpholine-4-carbodithioate is a symmetric molecule with the chemical formula C₉H₁₆N₂O₂S₂. Its structural features and key physical properties are summarized below.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | Morpholin-4-yl morpholine-4-carbodithioate | [4] |
| Synonyms | N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide, Accelerator OTOS, Cure-Rite 18 | [4] |
| CAS Number | 13752-51-7 | [4] |
| Molecular Formula | C₉H₁₆N₂O₂S₂ | [4] |
| Molecular Weight | 248.37 g/mol | [4] |
| Appearance | Dry Powder, Pellets or Large Crystals | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 139 °C | [4] |
| Boiling Point (Predicted) | 378.1 ± 52.0 °C at 760 mmHg | [4] |
| Density (Rough Estimate) | 1.2971 g/cm³ | [4] |
| Water Solubility | 127 mg/L at 20 °C | [4] |
| Vapor Pressure | 0.001 Pa at 25 °C | [4] |
| pKa (Predicted) | 1.08 ± 0.20 | [4] |
| LogP (Predicted) | 1.65 | [4] |
Synthesis and Characterization
While various methods for the synthesis of morpholine and dithiocarbamate derivatives exist, a specific and detailed protocol for Morpholin-4-yl morpholine-4-carbodithioate is described in the patent literature.
Synthesis Protocol
The synthesis involves the reaction of morpholine with sodium hypochlorite and carbon disulfide in a suitable solvent, followed by an acidic workup to improve the stability of the final product.[5]
Experimental Workflow: Synthesis of Morpholin-4-yl morpholine-4-carbodithioate
Caption: Workflow for the synthesis of Morpholin-4-yl morpholine-4-carbodithioate.
Detailed Methodology:
-
Reaction: Dissolve morpholine in methylene chloride. Sequentially add a sodium hypochlorite (NaOCl) bleach solution and carbon disulfide to the morpholine solution.[5] Allow the reaction to proceed to completion.
-
Phase Separation: After the reaction, separate the methylene chloride organic phase from the aqueous phase.[5]
-
Acid Wash: Stir the organic solution with a dilute solution of hydrochloric acid (e.g., 0.06 N HCl). This step is crucial for the stability of the final product.[5] Separate the acidic aqueous phase.
-
Water Wash: Wash the organic solution twice with distilled water, separating the aqueous phase after each wash.[5]
-
Isolation: Remove the methylene chloride from the organic phase by evaporation to yield the dried N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide product.[5]
The stability of the product is significantly enhanced by the acid wash step. Samples washed only with water show a greater decrease in melting point after aging, indicating lower stability.[5]
Spectroscopic Characterization
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the morpholine and dithiocarbamate moieties.
-
C-O-C stretch: A strong band is expected in the region of 1115-1070 cm⁻¹ corresponding to the ether linkage in the morpholine rings.
-
C-N stretch: Absorption bands for the tertiary amine C-N stretching in the morpholine rings are expected around 1200-1020 cm⁻¹.
-
C=S stretch: The thiocarbonyl group of the dithiocarbamate will likely show a medium to strong absorption in the range of 1250-1020 cm⁻¹.
-
C-S stretch: A weaker absorption for the C-S single bond is expected around 800-600 cm⁻¹.
-
CH₂ stretches: Symmetric and asymmetric stretching of the methylene groups will appear in the 2950-2800 cm⁻¹ region.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the molecule, the NMR spectra are expected to be relatively simple.
-
¹H NMR: Two distinct multiplets are anticipated for the methylene protons of the morpholine rings.
-
The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are expected to resonate at a lower field (higher ppm value, typically δ 3.6-3.8 ppm) due to the deshielding effect of the electronegative oxygen.
-
The protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are expected to resonate at a slightly higher field (lower ppm value, typically δ 3.4-3.6 ppm).
-
-
¹³C NMR: Similarly, two signals are expected for the carbon atoms of the morpholine rings.
-
The carbons adjacent to the oxygen (-O-CH₂-) would appear at a lower field (typically δ 66-68 ppm).
-
The carbons adjacent to the nitrogen (-N-CH₂-) would appear at a higher field (typically δ 45-55 ppm).
-
The carbon of the thiocarbonyl group (C=S) is expected to have a chemical shift in the range of δ 190-210 ppm.
-
3.2.3. Mass Spectrometry (MS)
The electron impact (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 248. Fragmentation patterns may involve the cleavage of the S-N bond, the C-S bond, and fragmentation of the morpholine rings.
Chemical Reactivity and Stability
-
Thermal Stability: The compound exhibits good thermal stability, particularly when purified with an acid wash during synthesis.[5] However, like many dithiocarbamates, it will decompose at elevated temperatures. The related salt, Morpholin-4-ium morpholine-4-carbodithioate, is reported to sublime and decompose upon heating.[6]
-
Reactivity with Acids and Bases: As a dithiocarbamate, it is expected to be unstable in strong acids, likely hydrolyzing to the corresponding amine (morpholine), carbon disulfide, and sulfur-containing byproducts. It is generally stable in neutral and basic conditions.
-
Chelating Properties: The dithiocarbamate moiety is a well-known bidentate ligand, capable of chelating various metal ions through its two sulfur atoms.[7] This property is fundamental to its application in rubber vulcanization and suggests potential for the development of metal-containing compounds with biological activity.
Applications in Drug Development: A Frontier of Exploration
While Morpholin-4-yl morpholine-4-carbodithioate is extensively used as a rubber accelerator, its application in drug development is not well-documented. However, its structural components suggest several avenues for exploration.
Logical Relationship of Structural Features to Potential Applications
Caption: Potential applications based on the structural components of the molecule.
-
As a Synthetic Building Block: The molecule can serve as a scaffold for the synthesis of more complex molecules. The dithiocarbamate linkage can be a reactive handle for further chemical modifications, allowing for the introduction of other pharmacophores.
-
Metal-Based Therapeutics: The strong metal-chelating ability of the dithiocarbamate group could be exploited to develop novel metal-containing drugs. Dithiocarbamate complexes of metals like gold, copper, and zinc have shown promise as anticancer and antimicrobial agents.
-
Linker for Drug Conjugates: The disulfide-like nature of the S-N bond in the dithiocarbamate linkage suggests potential for use as a cleavable linker in drug conjugates, such as antibody-drug conjugates (ADCs). However, the stability and cleavage mechanism of this specific linkage in a biological environment would require thorough investigation.
Safety and Handling
Morpholin-4-yl morpholine-4-carbodithioate is classified as a substance that may cause cancer (Carcinogenicity, Category 1B) and is toxic to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.[4]
-
Conclusion
Morpholin-4-yl morpholine-4-carbodithioate presents an interesting case of a molecule with structural features highly relevant to medicinal chemistry, yet its development has been primarily in an industrial context. This guide has consolidated the available information on its physical and chemical properties, providing a foundation for researchers to explore its potential in drug discovery and development. The lack of detailed, publicly available spectroscopic and biological data represents a significant opportunity for further investigation. The synthesis protocol, physicochemical parameters, and safety information provided herein should facilitate such exploratory work, potentially unlocking new applications for this intriguing molecule.
References
-
PrepChem. (n.d.). Synthesis of N-oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). THIOCARBAMYL SULFENAMIDE. Retrieved from [Link]
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3263-3275.
- Gąsiorowska, J., et al. (2022). New 4-(Morpholin-4-Yl)
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Retrieved from [Link]
-
PubChem. (n.d.). Otos. Retrieved from [Link]
- Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2008.
- National Center for Biotechnology Information. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2008.
-
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
Sources
- 1. Otos | C9H16N2O2S2 | CID 83700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine | 13752-51-7 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Solubility of Morpholin-4-yl morpholine-4-carbodithioate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Morpholin-4-yl morpholine-4-carbodithioate, a dithiocarbamate derivative with potential applications in various scientific fields. This document delves into the theoretical principles governing its solubility, presents available empirical data, and offers a detailed experimental protocol for determining its solubility in a range of organic solvents. The content is structured to provide both foundational knowledge and practical guidance for researchers working with this compound.
Introduction to Morpholin-4-yl morpholine-4-carbodithioate
Morpholin-4-yl morpholine-4-carbodithioate, also known as N-Oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide, is a chemical compound with the molecular formula C9H16N2O2S2[1][2][3]. It belongs to the dithiocarbamate class of compounds, which are characterized by the >N−C(=S)−S− functional group[4]. The morpholine moiety, a heterocyclic amine, is a common feature in many pharmaceutical compounds, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability[5][6]. Understanding the solubility of Morpholin-4-yl morpholine-4-carbodithioate is therefore critical for its handling, formulation, and application in research and development.
Chemical Structure:
Sources
- 1. chembk.com [chembk.com]
- 2. Morpholin-4-yl morpholine-4-carbodithioate|lookchem [lookchem.com]
- 3. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine | 13752-51-7 [chemicalbook.com]
- 4. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
A Comprehensive Review of Morpholine-Based Dithiocarbamates: Synthesis, Bioactivity, and Industrial Applications
An In-depth Technical Guide:
Abstract
Morpholine-based dithiocarbamates represent a fascinating and versatile class of chemical compounds, seamlessly bridging the gap between medicinal chemistry and materials science. The unique combination of the dithiocarbamate moiety, a powerful metal-chelating agent, and the morpholine ring, a recognized "privileged structure" in drug discovery, imparts a remarkable spectrum of biological and chemical properties.[1][2][3] This technical guide provides a comprehensive literature review of these compounds, synthesized from the perspective of a senior application scientist. We delve into the core principles of their synthesis and characterization, explore their multifaceted mechanisms of action in oncology, microbiology, and virology, and examine their proven utility in industrial applications such as corrosion inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this promising area of chemical science.
The Emergence of a Privileged Scaffold
The scientific interest in morpholine-based dithiocarbamates stems from the synergistic interplay of its two core components. Understanding these components individually is key to appreciating their combined potential.
The Dithiocarbamate Core: A Master of Chelation
Dithiocarbamates (DTCs) are characterized by the R₂NCS₂⁻ functional group and are renowned for their exceptional ability to act as bidentate ligands, forming stable complexes with a wide array of metal ions through their two sulfur atoms.[4][5] This strong metal-binding capacity is the foundation for many of their biological and industrial applications, from their use as pesticides in agriculture to their role as vulcanization accelerators.[4] In the biomedical field, this chelating ability allows them to interact with metalloenzymes and modulate cellular metal homeostasis, leading to profound biological effects.[6][7]
The Morpholine Moiety: Enhancing Bioactivity and Pharmacokinetics
Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a staple in medicinal chemistry.[1][2][8] Its inclusion in a molecule is often a strategic choice to improve physicochemical properties such as solubility and metabolic stability.[3] The oxygen atom in the morpholine ring can form hydrogen bonds and reduces the basicity of the nitrogen atom, which can be crucial for interaction with biological targets.[1] The presence of a morpholine ring in certain dithiocarbamate structures has been shown to increase their cell inhibition properties, highlighting its role as a pharmacophoric enhancer.[1][9]
Synthesis and Structural Elucidation
The preparation and characterization of morpholine-based dithiocarbamates and their metal complexes are well-established, employing straightforward and high-yield synthetic routes.
Synthesis of Morpholine Dithiocarbamate Ligands and Metal Complexes
The synthesis is typically a two-step process. First, the dithiocarbamate ligand is formed by the reaction of morpholine with carbon disulfide in the presence of a base like sodium hydroxide or potassium hydroxide.[1][9] Subsequently, an aqueous solution of the resulting dithiocarbamate salt is reacted with a metal salt (e.g., copper(II) chloride, zinc(II) chloride) to precipitate the desired metal complex.[1][9]
Experimental Protocol: Synthesis of Bis(morpholine-4-carbodithioato) Copper(II) [Cu(MphDTC)₂]
-
Step 1: Ligand Synthesis. Prepare an aqueous solution of sodium morpholine dithiocarbamate by reacting morpholine and carbon disulfide in the presence of sodium hydroxide.[1]
-
Step 2: Complexation. Dissolve copper(II) chloride dihydrate (1.066 g, 6.25 mmol) in 20 mL of distilled water.[1]
-
Step 3: Add the copper(II) chloride solution dropwise to a 30 mL aqueous solution containing the freshly prepared morpholine dithiocarbamate ligand (2.313 g, 12.5 mmol).[1]
-
Step 4: Observe the immediate formation of a dark brown precipitate. Continue stirring the mixture for 1 hour at room temperature to ensure the reaction goes to completion.[1]
-
Step 5: Isolation. Filter the precipitate, wash it several times with methanol to remove unreacted starting materials and byproducts, and dry it in a desiccator.[1]
-
Yield: Approximately 1.632 g (67%).[1]
Caption: Key anticancer mechanisms of morpholine dithiocarbamate metal complexes.
Comparative Efficacy
Studies have shown that morpholine dithiocarbamate and its metal complexes can exhibit potent cytotoxicity against various cancer cell lines, in some cases surpassing the activity of standard chemotherapeutic drugs.
| Compound / Complex | Cancer Cell Line | IC₅₀ (µM) | Comparison to Standard (Parthenolide) | Reference |
| Morpholine Dithiocarbamate (Ligand) | Renal Cancer | 1.51 | More active (Standard: 4.64 µM) | [1] |
| Morpholine Dithiocarbamate (Ligand) | Breast Cancer | 2.65 | More active (Standard: 3.52 µM) | [1] |
| [Cu(MphDTC)₂] | Melanoma | 4.47 | More active (Standard: comparable) | [1] |
| [Zn₂(μ-MphDTC)₂(MphDTC)₂] | Breast Cancer | Most active complex | Enhanced activity | [1] |
Table 2: In vitro anticancer activity of morpholine dithiocarbamate and its Cu(II) and Zn(II) complexes.
These results underscore the therapeutic potential of these compounds. Notably, they have also demonstrated efficacy against cisplatin-resistant cancer cell lines, suggesting a different mechanism of action that could be exploited to overcome clinical drug resistance. [1][6]
Antimicrobial and Antiviral Potential
The biological activity of morpholine-based dithiocarbamates extends to the realm of infectious diseases, where they have shown promise as antibacterial, antifungal, and antiviral agents.
Antifungal and Antibacterial Activity
The efficacy of these compounds as antimicrobial agents can be variable and highly dependent on the specific metal center. While some studies have reported poor to moderate antibacterial and antifungal properties for the ligands or certain metal complexes, others have highlighted very promising activity, particularly for copper and zinc complexes. [1][9]For instance, certain dithiocarbamate-containing piperazine derivatives have demonstrated good to excellent antifungal activity against pathogens like Candida albicans and Aspergillus niger. [10]The mechanism is often linked to the inhibition of crucial fungal enzymes, such as those involved in ergosterol biosynthesis. [11]The antibacterial action of dithiocarbamates is often dependent on the presence of metals like zinc. [12]
Antiviral Research
Dithiocarbamates have been investigated for their antiviral properties against a range of viruses. [6][13]Pyrrolidine dithiocarbamate, a related compound, was found to be an extremely potent inhibitor of human rhinovirus (the common cold virus) in cell culture by interfering with viral protein expression. [14]More recently, dithiocarbamate analogues of andrographolide were identified as promising inhibitors of the SARS-CoV-2 main protease (Mᵖʳᵒ), a critical enzyme in the viral life cycle, highlighting a potential therapeutic avenue for COVID-19. [15]
Industrial and Materials Science Applications
Beyond biomedicine, the unique chemical properties of morpholine-based dithiocarbamates lend themselves to important industrial applications.
Corrosion Inhibition
Morpholine and its derivatives are effective volatile corrosion inhibitors (VCIs) for carbon steel, particularly in acidic environments. [16][17][18]They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. [19]This adsorption can be both physical and chemical, involving the coordination of nitrogen and oxygen atoms with iron atoms on the steel surface. [18]Studies have shown that morpholine-based inhibitors can achieve inhibition efficiencies exceeding 90%. [17]
Caption: Mechanism of corrosion inhibition by morpholine derivatives on a steel surface.
Polymer Chemistry and Advanced Materials
In the rubber industry, morpholine derivatives such as morpholinium N,N-oxydiethylenedithiocarbamate and 4,4'-dithiodimorpholine are used as vulcanization accelerators. [16][20]They help to control the rate of the curing process, leading to improved thermal and mechanical properties of the final rubber product. [2][16]Furthermore, the ability of morpholine dithiocarbamates to form complexes with lanthanide metals opens up possibilities in materials science, leading to polymeric structures with interesting thermal and optical properties. [21][22]
Conclusion and Future Perspectives
Morpholine-based dithiocarbamates are compounds of significant scientific and commercial interest. The ease of their synthesis and the ability to tune their properties by varying the coordinated metal ion make them highly attractive scaffolds. In medicine, their multi-targeted anticancer activity, particularly their ability to overcome drug resistance, warrants further preclinical and clinical investigation. As antimicrobial agents, they represent a potential source of new leads in the fight against resistant pathogens. In industry, their established role as corrosion inhibitors and vulcanization agents continues to be vital.
Future research should focus on optimizing the therapeutic index of these compounds for clinical applications, exploring their potential in combination therapies, and expanding the scope of their use in creating novel functional materials. The versatility of this chemical scaffold ensures that it will remain a fertile ground for discovery and innovation for years to come.
References
-
Ajibade, P. A., & Andrew, F. P. (2020). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules. [Link]
-
Buac, D., Schmitt, S., Kona, F. R., & Dou, Q. P. (2012). Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. Mini-Reviews in Medicinal Chemistry. [Link]
-
Buac, D., Schmitt, S., Ventro, G., Kona, F. R., & Dou, Q. P. (2012). Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells. Mini reviews in medicinal chemistry. [Link]
-
Cvek, B. (2012). Editorial Dithiocarbamate complexes with metals in cancer therapy. Current medicinal chemistry. [Link]
-
Karimi-Jaberi, Z., & Bikas, R. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports. [Link]
-
Mahato, M., Jana, P. P., Harms, K., & Nayek, H. P. (2015). Lanthanide(iii) morpholine 4-dithiocarbamate complexes: Pr(iii) derivative shows first example of polymeric lanthanide(iii) dithiocarbamate. RSC Advances. [Link]
-
Balakrishnan, S., Kasi, M., & Kumarasamy, A. (2016). First row transition Metal Complexes of Morpholine Dithiocarbamates and Diamines –Synthesis, Spectroscopic Investigation and. IOSR Journal of Applied Chemistry. [Link]
-
Verma, D., Gupta, K., Mir, S. S., & Prakash, O. (2025). Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review. Dalton Transactions. [Link]
-
Kamoon, R. A., Nadhum, S. A., & Al-Amiery, A. A. (2020). Dithiocarbamates derivatives as anticancer agents: A Review. Annals of Tropical Medicine & Public Health. [Link]
-
Kumar, A., Sharma, G., & Kumar, D. (2024). Design and synthesis of betulinic acid–dithiocarbamate conjugates as potential antifungal agents against Candida albicans. RSC Medicinal Chemistry. [Link]
-
Sang, Z., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]
-
Mahato, M., Jana, P. P., Harms, K., & Nayek, H. P. (2015). Lanthanide(III) Morpholine 4-Dithiocarbamate Complexes: Pr(III) Derivative Shows First Example of Polymeric Lanthanide(III) Dithiocarbamate. ResearchGate. [Link]
-
Mahato, M., Jana, P. P., Harms, K., & Nayek, H. P. (2015). Lanthanide(III) morpholine 4-dithiocarbamate complexes: Pr(III) derivative shows first example of polymeric lanthanide(III) dithiocarbamate. Semantic Scholar. [Link]
-
Balakrishnan, S., et al. (2019). Syntheses, physicochemical characterization, antibacterial studies on potassium morpholine dithiocarbamate nickel (II), copper (II) metal complexes and their ligands. Semantic Scholar. [Link]
-
Kumar, S., Kumar, R., & Singh, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Sharma, A., & Kumar, V. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
Sokołowska, J., et al. (2020). Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. [Link]
-
Bakulina, O., & Glushkov, V. (2020). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Ajibade, P. A., & Oluwalana, A. E. (2019). The Versatility in the Applications of Dithiocarbamates. Molecules. [Link]
-
Kumar, A. (2022). Glimpses of Synthesis and Biological Applications of Metal - Dithiocarbamate Derivatives. International Journal of Science and Research. [Link]
-
Nanji, Z., et al. (2022). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. ResearchGate. [Link]
-
Kaewpreedee, P., et al. (2022). Discovery of C-12 dithiocarbamate andrographolide analogues as inhibitors of SARS-CoV-2 main protease: In vitro and in silico studies. Journal of Molecular Structure. [Link]
-
Sharma, P. K., Amin, A., & Kumar, M. (2020). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Semantic Scholar. [Link]
-
LookChem. (n.d.). Cas 103-34-4, Morpholine, 4,4'-dithiobis-. LookChem. [Link]
-
Ajibade, P. A., & Oluwalana, A. E. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia.pub. [Link]
-
Gstach, H., et al. (2002). Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses. Journal of Virology. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
-
Wang, S., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
-
Li, J. F., et al. (2012). Synthesis and characterization of dithiocarbamate chitosan derivatives with enhanced antifungal activity. Carbohydrate Polymers. [Link]
-
Ajibade, P. A., & Andrew, F. P. (2020). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. MDPI. [Link]
-
Wang, Z., et al. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. Coatings. [Link]
-
Somashekhar, M. (2014). morpholine antimicrobial activity. ResearchGate. [Link]
-
Grevel, C., et al. (2019). Phenotype observation for morpholine and thiomorpholine derivatives. ResearchGate. [Link]
-
Nakano, T., et al. (2004). Antibacterial activity of pyrrolidine dithiocarbamate. Journal of Periodontology. [Link]
-
Nanji, Z., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Coatings. [Link]
-
Hadipour, M., et al. (2019). Some new anticancer platinum complexes of dithiocarbamate derivatives against human colorectal and pancreatic cell lines. Journal of Biomolecular Structure & Dynamics. [Link]
-
Kumar, S., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of the Indian Chemical Society. [Link]
Sources
- 1. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. jchemrev.com [jchemrev.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of C-12 dithiocarbamate andrographolide analogues as inhibitors of SARS-CoV-2 main protease: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment [mdpi.com]
- 20. Cas 103-34-4,Morpholine, 4,4'-dithiobis- | lookchem [lookchem.com]
- 21. Lanthanide(iii) morpholine 4-dithiocarbamate complexes: Pr(iii) derivative shows first example of polymeric lanthanide(iii) dithiocarbamate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. semanticscholar.org [semanticscholar.org]
"crystal structure of morpholinium morpholine-4-carbodithioate"
An In-Depth Technical Guide to the Crystal Structure of Morpholinium Morpholine-4-carbodithioate
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the field of structural chemistry, dithiocarbamates represent a versatile class of compounds known for their coordination properties and diverse structural motifs. This technical guide provides a comprehensive analysis of the synthesis, characterization, and crystal structure of morpholinium morpholine-4-carbodithioate (C₄H₁₀NO⁺·C₅H₈NOS₂⁻). The compound is an ionic salt built from a morpholinium cation, the conjugate acid of morpholine, and a morpholine-4-carbodithioate anion.[1][2]
This document delves into the nuanced intermolecular forces, specifically the hydrogen bonding, that dictate the supramolecular assembly of this compound in the solid state. The insights presented herein are grounded in single-crystal X-ray diffraction data, offering researchers and drug development professionals a detailed crystallographic and structural blueprint. The narrative emphasizes the causality behind the observed structure, providing a self-validating framework for understanding its solid-state behavior.
Synthesis and Crystallization: A Protocol Driven by Chemical Principles
The synthesis of morpholinium morpholine-4-carbodithioate is a direct and efficient process, predicated on the nucleophilic addition of a secondary amine to carbon disulfide. Morpholine serves a dual role in this reaction: as the nucleophile to form the dithiocarbamate anion and as a base to accept a proton, thereby forming the morpholinium cation.[1][3]
Experimental Protocol: Synthesis and Single-Crystal Growth
-
Reaction Setup : A solution is prepared by dissolving 0.2 mol of morpholine in 30 ml of an ethanol-water (1:1 v/v) mixture. The use of a protic co-solvent system facilitates the dissolution of both the organic amine and the resulting ionic salt.
-
Cooling : The solution is cooled in an ice bath. This is a critical step to manage the exothermicity of the reaction between the amine and carbon disulfide and to promote the precipitation of the product.
-
Nucleophilic Addition : 0.1 mol of carbon disulfide (CS₂) is added slowly to the cold morpholine solution. The slow addition rate is crucial to control the reaction rate and prevent the formation of unwanted byproducts.
-
Product Formation : The morpholinium salt of the morpholinedithiocarbamate precipitates from the solution as a solid.
-
Recrystallization : The crude solid is purified by recrystallization from an ethanol-water (1:1 v/v) mixture. This process refines the product by removing impurities that are more soluble in the solvent mixture.
-
Drying : The purified solid is dried in a vacuum oven at 323 K (50 °C) for 8 hours to remove residual solvent.
-
Crystal Growth : Colorless single crystals, suitable for X-ray diffraction analysis, are obtained from the recrystallization process.[1]
Synthesis Workflow Diagram
Caption: Synthetic workflow for morpholinium morpholine-4-carbodithioate.
Crystallographic Data and Structure Refinement
The crystal structure was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2/c.[4] The asymmetric unit contains one morpholinium cation and one morpholine-4-carbodithioate anion.[3] Detailed crystallographic data and refinement parameters are summarized in the tables below.
Table 1: Core Crystal Data
| Parameter | Value | Reference |
| Chemical Formula | C₄H₁₀NO⁺·C₅H₈NOS₂⁻ | [1] |
| Formula Weight (Mᵣ) | 250.37 | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2/c | [4] |
| a (Å) | 7.938 (5) | [1] |
| b (Å) | 18.3232 (15) | [1] |
| c (Å) | 8.8260 (5) | [1] |
| β (°) | 110.021 (5) | [1] |
| Volume (V) (ų) | 1206.2 (8) | [1] |
| Z | 4 | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [4] |
| Temperature (T) | 290 K | [1] |
| Crystal Size (mm) | 0.3 × 0.15 × 0.15 | [1] |
Table 2: Data Collection and Refinement Details
| Parameter | Value | Reference |
| Diffractometer | Enraf–Nonius TurboCAD-4 | [1][3] |
| Measured Reflections | 3705 | [1][3] |
| Independent Reflections | 3487 | [1][3] |
| Reflections with I > 2σ(I) | 2021 | [1][3] |
| R_int | 0.041 | [1][3] |
| R[F² > 2σ(F²)] | 0.050 | [1][3] |
| wR(F²) | 0.145 | [1][3] |
| Goodness-of-fit (S) | 1.00 | [1][3] |
| Parameters | 190 | [1][3] |
| H-atom Treatment | All H-atom parameters refined | [1][3] |
Molecular and Crystal Structure Insights
The structural integrity and supramolecular architecture of the title compound are dictated by the conformation of its constituent ions and the hydrogen bonding interactions between them.
Conformational Analysis
Both the morpholinium cation and the morpholine ring of the dithiocarbamate anion adopt a stable chair conformation.[1][3] This is the expected low-energy conformation for six-membered saturated heterocyclic rings, minimizing steric and torsional strain. The puckering parameters for the rings further confirm this geometry. For the anion, the parameters are Q=0.554 (3) Å, θ = 177.4 (3)°, and φ₂ = 168 (6)°, while for the cation they are Q = 0.566 (3) Å, θ = 1.4 (4)°, and φ₂ = 60 (14)°.[1]
Hydrogen Bonding and Supramolecular Assembly
The defining feature of the crystal packing is the formation of a robust, hydrogen-bonded dimer.[2] In the crystal, two formula units (one cation and one anion) are linked to another two via N—H⋯S hydrogen bonds.[1][4] This interaction involves the hydrogen atom of the morpholinium cation's amine group and a sulfur atom of the dithiocarbamate anion.
This specific hydrogen bonding pattern results in the formation of an inversion dimer, which is a centrosymmetric arrangement.[1][3] This supramolecular synthon can be described using graph-set notation as R₄⁴(12), indicating a ring motif composed of four donors and four acceptors, enclosing a total of 12 atoms.[1] This dimer is the fundamental building block of the crystal lattice.
Visualization of the Inversion Dimer
Caption: The R₄⁴(12) inversion dimer formed by N—H⋯S hydrogen bonds.
Conclusion
The crystal structure of morpholinium morpholine-4-carbodithioate is a well-defined system governed by strong intermolecular N—H⋯S hydrogen bonds. These interactions create a stable, centrosymmetric dimer motif that serves as the primary building block for the extended solid-state structure. The detailed crystallographic data provided in this guide offers a definitive reference for researchers working on dithiocarbamates, supramolecular chemistry, and the solid-state properties of organic salts. The synthesis protocol is robust and reproducible, allowing for straightforward access to high-purity crystalline material for further studies.
References
-
Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2008. [Link]
-
Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. ResearchGate. [Link]
-
Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbo-dithio-ate. PubMed. [Link]
-
Sci-Hub. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E Structure Reports Online. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of Morpholin-4-yl morpholine-4-carbodithioate
This technical guide provides a comprehensive analysis of the spectroscopic data for Morpholin-4-yl morpholine-4-carbodithioate, a symmetrical disulfide derived from morpholine. The intended audience includes researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and related dithiocarbamate compounds. This document is structured to not only present the spectroscopic data but also to provide insights into the experimental rationale and data interpretation, grounded in established scientific principles.
Introduction: The Significance of Morpholin-4-yl morpholine-4-carbodithioate
Morpholin-4-yl morpholine-4-carbodithioate belongs to the class of thiuram disulfides, which are characterized by a disulfide bond linking two dithiocarbamate moieties. Dithiocarbamates are a versatile class of compounds with a wide range of applications, including as pesticides, vulcanization accelerators, and ligands in coordination chemistry[1][2]. In the pharmaceutical sciences, dithiocarbamates have been explored for their potential therapeutic activities, including anticancer and antimicrobial properties.
The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in their synthesis and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the expected and observed spectroscopic signatures of Morpholin-4-yl morpholine-4-carbodithioate, providing a robust framework for its identification and characterization.
Below is a diagram illustrating the molecular structure of Morpholin-4-yl morpholine-4-carbodithioate.
Caption: Molecular Structure of Morpholin-4-yl morpholine-4-carbodithioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Morpholin-4-yl morpholine-4-carbodithioate, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the morpholine rings and the dithiocarbamate core.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Morpholin-4-yl morpholine-4-carbodithioate is expected to be relatively simple due to the molecule's symmetry. The two morpholine rings are chemically equivalent, and within each ring, there is further symmetry.
Table 1: Predicted ¹H NMR Chemical Shifts for Morpholin-4-yl morpholine-4-carbodithioate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂-N- | ~ 3.8 - 4.0 | Triplet (t) | 8H | Protons on carbons adjacent to the nitrogen atom are deshielded due to the inductive effect of the nitrogen. The coupling with the adjacent -CH₂-O- protons would result in a triplet. |
| -CH₂-O- | ~ 3.6 - 3.8 | Triplet (t) | 8H | Protons on carbons adjacent to the oxygen atom are also deshielded. Their chemical shift is typically slightly upfield compared to the -CH₂-N- protons in morpholine derivatives[3]. Coupling with the adjacent -CH₂-N- protons would lead to a triplet. |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is appropriate for this compound. A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve good signal dispersion.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will further confirm the molecular symmetry, showing only three distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for Morpholin-4-yl morpholine-4-carbodithioate
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₂-N- | ~ 50 - 55 | The carbons attached to the nitrogen are significantly deshielded. |
| -C H₂-O- | ~ 66 - 68 | The carbons attached to the oxygen atom are deshielded to a greater extent than the nitrogen-attached carbons. |
| >N-C (=S)-S- | ~ 195 - 205 | The carbon of the dithiocarbamate group is highly deshielded and appears far downfield, which is a characteristic feature of this functional group[4]. |
Trustworthiness of the Protocol: The acquisition of a standard proton-decoupled ¹³C NMR spectrum, along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, would provide a self-validating system. The DEPT-135 spectrum would show the -CH₂- carbons as negative signals, confirming their assignment, while the carbodithioate carbon would be absent.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of Morpholin-4-yl morpholine-4-carbodithioate will be dominated by vibrations associated with the morpholine rings and the dithiocarbamate moiety. An IR spectrum of the morpholine-4-carbodithioate anion provides a strong reference for the key vibrational modes[5].
Table 3: Key IR Absorption Bands for Morpholin-4-yl morpholine-4-carbodithioate
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (alkane) | 2850 - 3000 | Medium-Strong | Stretching |
| C-N | 1450 - 1550 | Strong | Stretching ("Thioureide band") |
| C-O | 1050 - 1150 | Strong | Stretching |
| C=S | 950 - 1050 | Medium-Strong | Stretching |
| S-S | 500 - 550 | Weak | Stretching |
Expertise & Experience: The "thioureide" band (ν(C-N)) is a particularly important diagnostic peak for dithiocarbamates. Its high frequency is due to the partial double bond character of the C-N bond resulting from resonance. The position of this band can provide insights into the electronic environment of the dithiocarbamate group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
For Morpholin-4-yl morpholine-4-carbodithioate (C₁₀H₁₆N₂O₂S₄), the expected molecular weight is approximately 324.5 g/mol . The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of Morpholin-4-yl morpholine-4-carbodithioate
| m/z | Proposed Fragment |
| 324 | [M]⁺ (Molecular ion) |
| 162 | [M/2]⁺ (Cleavage of the S-S bond) |
| 86 | [Morpholine]⁺ |
| 76 | [CS₂]⁺ |
Authoritative Grounding: The fragmentation of thiuram disulfides is well-documented and typically involves the homolytic cleavage of the weak S-S bond as a primary fragmentation pathway. This leads to the formation of a stable dithiocarbamate radical cation, which would be observed at m/z corresponding to half the molecular weight.
Below is a proposed fragmentation pathway diagram.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following section details the methodologies for the synthesis of Morpholin-4-yl morpholine-4-carbodithioate and the acquisition of its spectroscopic data.
Synthesis of Morpholin-4-yl morpholine-4-carbodithioate
This synthesis is a two-step process involving the formation of the dithiocarbamate salt followed by oxidative coupling.
Step 1: Synthesis of Morpholinium morpholine-4-carbodithioate [6]
-
Dissolve morpholine (0.2 mol) in a 1:1 (v/v) mixture of ethanol and water (30 mL) in a flask placed in an ice bath.
-
Slowly add carbon disulfide (0.1 mol) to the cold, stirred solution.
-
Continue stirring in the ice bath for 1-2 hours, during which a white precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from an ethanol-water mixture and dry in a vacuum oven at 50 °C for 8 hours.
Step 2: Oxidative Coupling to Morpholin-4-yl morpholine-4-carbodithioate
-
Dissolve the morpholinium morpholine-4-carbodithioate (0.05 mol) in water (100 mL).
-
To this solution, add a solution of an oxidizing agent such as potassium ferricyanide(III) or iodine in potassium iodide solution dropwise with vigorous stirring until the reaction is complete (indicated by a color change or cessation of precipitation).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/chloroform mixture to obtain pure Morpholin-4-yl morpholine-4-carbodithioate.
Below is a diagram illustrating the synthesis workflow.
Sources
Methodological & Application
Application Notes and Protocols: The Use of Morpholin-4-yl morpholine-4-carbodithioate in Rubber Vulcanization
Foreword
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in the rubber and polymer industries on the utilization of Morpholin-4-yl morpholine-4-carbodithioate as an accelerator in rubber vulcanization. This document provides an in-depth exploration of its chemical nature, mechanism of action, practical applications, and detailed protocols for its evaluation. By integrating established scientific principles with field-proven methodologies, this guide aims to be an authoritative resource for harnessing the properties of this unique accelerator.
Introduction to Morpholin-4-yl morpholine-4-carbodithioate
Morpholin-4-yl morpholine-4-carbodithioate, with the chemical formula C₉H₁₈N₂O₂S₂, is a dithiocarbamate derivative that serves as a potent accelerator in the sulfur vulcanization of rubber.[1][2] Structurally, it is the morpholinium salt of morpholine-4-carbodithioic acid.[1] Like other dithiocarbamates, it is classified as an ultra-fast accelerator, significantly increasing the rate of vulcanization and allowing for curing to occur at lower temperatures and with greater efficiency.[3][4]
The presence of the morpholine moiety in its structure imparts specific characteristics, influencing its solubility, curing behavior, and the ultimate properties of the vulcanized rubber.[5] However, it is crucial to note that morpholine-based accelerators can be precursors to the formation of N-nitrosomorpholine, a regulated and potentially carcinogenic nitrosamine.[6] This necessitates careful consideration of safety, regulatory compliance, and the potential need for alternative, "nitrosamine-safe" curing systems in certain applications, particularly those involving consumer products with direct human contact.[5][6][7]
The Role and Mechanism in Sulfur Vulcanization
The primary function of any accelerator is to catalyze the cross-linking reaction between sulfur and polymer chains, transforming the plastic rubber into a strong, elastic material.[8] Dithiocarbamates, including Morpholin-4-yl morpholine-4-carbodithioate, play a critical role in this process by forming active sulfurating agents.[9]
The vulcanization process is typically activated by metal oxides (commonly zinc oxide) and fatty acids (like stearic acid). The proposed mechanism involves the following key stages:
-
Formation of an Active Accelerator Complex: The dithiocarbamate accelerator reacts with zinc oxide and stearic acid to form a zinc dithiocarbamate complex. This complex is highly reactive.
-
Sulfur Ring Opening: The active complex facilitates the opening of the eight-membered sulfur ring (S₈), forming a polysulfidic accelerator complex. This step is crucial as it generates a more reactive form of sulfur.
-
Formation of Crosslink Precursors: The active sulfurating agent reacts with the rubber polymer chains, attaching sulfur-accelerator pendent groups.
-
Crosslink Formation: These pendent groups then react with other polymer chains, forming stable mono-, di-, and polysulfidic crosslinks. This three-dimensional network structure is responsible for the enhanced mechanical properties of the vulcanized rubber.[10]
The efficiency of this process leads to several benefits, including reduced vulcanization time, improved heat resistance, and enhanced mechanical properties such as tensile strength and durability.[9]
Caption: Generalized mechanism of dithiocarbamate-accelerated sulfur vulcanization.
Application & Performance Characteristics
Morpholin-4-yl morpholine-4-carbodithioate is suitable for use in various elastomers, including natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR) and ethylene propylene diene monomer (EPDM) rubber. Due to its high activity, it is often used as a secondary accelerator in combination with primary accelerators like thiazoles (e.g., MBT, MBTS) or sulfenamides (e.g., CBS, TBBS) to achieve a synergistic effect, balancing scorch safety with a fast cure rate.[3][4][11]
Expected Performance in a Typical Formulation
To illustrate the effect of Morpholin-4-yl morpholine-4-carbodithioate, a representative natural rubber formulation is presented below. The performance data is illustrative, based on the known characteristics of ultra-fast dithiocarbamate accelerators.
Table 1: Representative Natural Rubber Formulation
| Ingredient | Parts per Hundred Rubber (phr) | Function |
| Natural Rubber (SMR 20) | 100 | Base Polymer |
| N330 Carbon Black | 50 | Reinforcing Filler |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 2 | Activator/Dispersion Aid |
| Antioxidant (e.g., 6PPD) | 2 | Protection against degradation |
| Sulfur | 2.5 | Vulcanizing Agent |
| Primary Accelerator (TBBS) | 0.5 | Delayed action accelerator |
| Secondary Accelerator | As specified | To boost cure rate |
Table 2: Comparative Cure Characteristics (Illustrative Data) Testing performed using an Oscillating Disk Rheometer (ODR) at 150°C as per ASTM D2084.
| Accelerator System | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) |
| TBBS (0.5 phr) only | 4.5 | 12.0 | 13.3 |
| TBBS (0.5 phr) + Morpholin-4-yl morpholine-4-carbodithioate (0.2 phr) | 3.0 | 7.5 | 22.2 |
Table 3: Comparative Mechanical Properties (Illustrative Data) Testing performed as per specified ASTM standards.
| Property | ASTM Standard | TBBS Only | TBBS + Morpholin-4-yl morpholine-4-carbodithioate |
| Hardness (Shore A) | D2240 | 65 | 67 |
| Tensile Strength (MPa) | D412 | 22.5 | 24.0 |
| 300% Modulus (MPa) | D412 | 12.0 | 14.5 |
| Elongation at Break (%) | D412 | 550 | 500 |
| Tear Strength (kN/m) | D624 | 45 | 48 |
Key Advantages and Considerations
-
High Cure Activity: Enables faster production cycles and lower energy consumption.[9]
-
Low-Temperature Curing: Can be effective at lower vulcanization temperatures, which is beneficial for certain polymers or processes.[3]
-
Synergistic Effects: Works well in combination with other accelerators to fine-tune the curing process.
-
Blooming Risk: Like other dithiocarbamates, it has limited solubility in rubber.[3] Using excessive amounts can lead to "blooming," where the accelerator migrates to the surface of the rubber product, causing discoloration and potentially affecting performance.[12]
-
Nitrosamine Formation: As a secondary amine derivative, it can form N-nitrosomorpholine under vulcanization conditions.[6] The use of such accelerators is restricted in many countries for specific applications (e.g., baby products, food-contact articles).[7] It is imperative to consult current regulations and consider nitrosamine-safe alternatives where necessary.
Experimental Protocols
The following protocols outline the standard procedures for evaluating the performance of Morpholin-4-yl morpholine-4-carbodithioate in a rubber compound.
Protocol for Rubber Compounding
This protocol describes the mixing of a rubber compound using a two-roll mill.
-
Preparation: Ensure the two-roll mill is clean and pre-heated to the desired temperature (typically 50-70°C for natural rubber). Set the nip gap.
-
Mastication: Introduce the raw rubber (e.g., Natural Rubber) onto the mill and perform several passes until it forms a smooth, cohesive band. This process, known as mastication, reduces the rubber's viscosity.
-
Incorporation of Ingredients:
-
Add activators (Zinc Oxide, Stearic Acid) and allow them to disperse evenly into the rubber.
-
Gradually add fillers (e.g., Carbon Black) in portions, ensuring complete incorporation after each addition.
-
Add other processing aids and antidegradants (e.g., Antioxidant).
-
-
Addition of Curatives:
-
Widen the nip gap and cool the mill if necessary to prevent premature curing (scorching).
-
Add the vulcanizing agent (Sulfur) and the accelerator(s) (Morpholin-4-yl morpholine-4-carbodithioate and any primary accelerator).
-
-
Homogenization: Perform several end-wise passes and cuts to ensure all ingredients are thoroughly and uniformly dispersed.
-
Sheeting Out: Sheet the final compound off the mill at a controlled thickness and allow it to cool on a flat, clean surface. Condition the compound for at least 24 hours at room temperature before testing.
Caption: Workflow for rubber compounding on a two-roll mill.
Protocol for Cure Characteristics Analysis
This protocol is based on ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters .[13]
-
Instrument Setup: Calibrate the Rotorless Cure Meter (e.g., MDR or RPA) and set the test temperature (e.g., 150°C), oscillation frequency, and strain.
-
Specimen Preparation: Cut a sample of the unvulcanized rubber compound (approximately 5 grams) and place it in the die cavity of the instrument.
-
Test Execution: Start the test. The instrument will close, apply heat and pressure, and oscillate the die. It will record the torque response as a function of time.
-
Data Analysis: From the resulting rheometer curve, determine the following parameters:
-
Minimum Torque (ML): An indicator of the compound's viscosity before curing.
-
Maximum Torque (MH): An indicator of the compound's stiffness or modulus after full cure.
-
Scorch Time (ts2): The time taken for the torque to rise 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure state.
-
Protocol for Mechanical Property Testing
-
Vulcanization of Test Sheets: Cure sheets of the compounded rubber in a compression molding press at the determined optimum cure time (t90) and temperature.
-
Specimen Preparation: Die-cut test specimens from the cured sheets according to the dimensions specified in the relevant ASTM standards.
-
Testing Procedures:
-
Hardness (ASTM D2240): Use a Shore A durometer to measure the indentation hardness of the vulcanized rubber.[14]
-
Tensile Properties (ASTM D412): Use a universal testing machine (tensometer) to measure the tensile strength, 300% modulus, and elongation at break of dumbbell-shaped specimens.[15]
-
Tear Strength (ASTM D624): Measure the force required to propagate a tear in a notched specimen using a universal testing machine.[15]
-
Compression Set (ASTM D395): Measure the ability of the rubber to retain its elastic properties after prolonged compressive stress.[14]
-
Conclusion
Morpholin-4-yl morpholine-4-carbodithioate is a highly active, ultra-fast accelerator belonging to the dithiocarbamate class. When used judiciously, particularly as a secondary accelerator, it can significantly enhance the efficiency of the sulfur vulcanization process, leading to improved throughput and desirable mechanical properties in the final rubber product. However, its application requires careful consideration of potential blooming issues and, most importantly, the formation of N-nitrosomorpholine. Professionals must remain vigilant about safety regulations and select vulcanization systems that are appropriate and safe for the intended application. The protocols provided herein offer a standardized framework for the systematic evaluation of this and other accelerator systems, ensuring reliable and reproducible results.
References
- Wellt Chemicals. (2024, January 10).
- Shi, F., Li, X., Bai, Y., & Liu, L. (2021). Mechanism of the Zinc Dithiocarbamate-Activated Rubber Vulcanization Process: A Density Functional Theory Study.
- MaTestLab. (2024, May 7).
- Julong Rubber. (n.d.). Rubber Testing Standards: ASTM, ISO, and Key Test Methods.
- Rainbow Master Mixing. (n.d.). ASTM Rubber Testing Methods Explained.
- The Effect of Accelerators on Curing Characteristics and Properties of Natural Rubber/Chlorosulphonated Polyethylene Rubber Blend. (2025, August 7).
- Akrochem Corpor
- Teker, M., Usluoğlu, A., & Öztürk, E. (2024). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 7, 1–12.
- Lusida Rubber Products. (n.d.).
- Ahsan, Q., Ahmad, S., & Khan, M. A. (n.d.). Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds.
- SpecialChem. (2025, July 18).
- Robinson Brothers. (2022, June 27). Robac Technology: Offering Safer Solutions to Prevent Exposure to Toxic Nitrosamines.
- Spiegelhalder, B., & Preussmann, R. (1987). Prevention of exposure to N-nitrosamines in the rubber industry: new vulcanization accelerators based on 'safe' amines.
- I R Tubes Pvt Ltd. (2020, November 18). Understanding Rubber Blooming: Causes & Control Methods.
- Azelis. (2023, August 23). Nitrosamine-safe accelerators for technical rubber | Market Trends.
- Google Patents. (n.d.).
- Hayeemasae, N., Soontaranon, S., & Masa, A. (n.d.).
- Mechanical properties of the rubber vulcanizates. (n.d.).
- Mafud, A. C., et al. (n.d.). Morpholin-4-ium morpholine-4-carbodithioate.
- Chemsrc. (2025, September 20). CAS#:5327-10-6 | 4-Morpholinecarbodithioic acid, compd. with morpholine (1:1).
- Alpha Technologies. (2023, January 3). Understanding ASTM Rubber Testing Standards.
- Study of rheological characteristics and mechanical strength properties of natural rubber vulcanizates varying the type and content of carbon black. (2023, December 31). Redalyc.
- Properties of vulcanizates from blends of natural rubber and thioglycolic acid modified, epoxidized, low‐molecular‐weight natural rubber filled with carbonized rubber seed shell. (2025, August 6).
- Abdinli, O., et al. (n.d.). Study of mechanical properties of vulcanisate based on sri-3 rubber and biopolymer. Pharmaceutical Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cjps.org [cjps.org]
- 3. lusida.com [lusida.com]
- 4. specialchem.com [specialchem.com]
- 5. explore.azelis.com [explore.azelis.com]
- 6. akrochem.com [akrochem.com]
- 7. robinsonbrothers.uk [robinsonbrothers.uk]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. alpha-technologies.com [alpha-technologies.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. researchgate.net [researchgate.net]
- 12. irtubes.com [irtubes.com]
- 13. matestlabs.com [matestlabs.com]
- 14. rainbowmastermixing.com [rainbowmastermixing.com]
- 15. rubberandseal.com [rubberandseal.com]
The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery
Application Notes and Protocols for Researchers in Medicinal Chemistry
Introduction: The Ascendance of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as such a scaffold.[1][2] Its prevalence in a multitude of approved drugs and clinical candidates is no coincidence; the morpholine moiety imparts a unique and highly advantageous set of physicochemical and pharmacological properties.[2][3]
The strategic incorporation of a morpholine ring into a drug candidate can profoundly influence its biological activity and pharmacokinetic profile.[2] The presence of the ether oxygen atom reduces the basicity of the nitrogen atom (pKa ≈ 8.4-8.7), which is often optimal for physiological conditions.[1][4] This fine-tuning of basicity, coupled with the ring's ability to engage in hydrogen bonding, enhances aqueous solubility and can improve oral bioavailability.[4] Furthermore, the morpholine ring is generally stable to metabolic oxidation, contributing to an improved pharmacokinetic profile and reduced toxicity.[5][6] These attributes make it a favored building block for medicinal chemists aiming to enhance potency, selectivity, and drug-like properties.[1][2]
This comprehensive guide will delve into the diverse applications of morpholine derivatives across various therapeutic areas, providing detailed insights into their mechanisms of action, structure-activity relationships (SAR), and practical protocols for their synthesis and biological evaluation.
Therapeutic Applications of Morpholine Derivatives
The versatility of the morpholine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[2][7] From combating infectious diseases to targeting the central nervous system and neoplastic growths, morpholine-containing compounds have made a significant impact on modern medicine.
Anticancer Agents
A significant number of recently approved drugs containing the morpholine ring are classified as anticancer agents.[7] Morpholine derivatives have been successfully developed as inhibitors of key signaling pathways that are often dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway.[8][9][10][11]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[9][10][12] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[8][9] Several morpholine-containing compounds have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR.[8][11] The morpholine moiety in these inhibitors often serves as a crucial pharmacophore, interacting with the hinge region of the kinase domain and contributing to the overall binding affinity and selectivity of the molecule.[6][8] By blocking the downstream signaling of this pathway, these drugs can induce cell cycle arrest and apoptosis in cancer cells.[13][14]
Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a prominent example of a morpholine-containing anticancer drug.[15] Another example is the dual PI3K/mTOR inhibitor, PKI-587 , which features a morpholino-triazine scaffold.[8]
Illustrative Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.
Antibacterial Agents
The morpholine ring is a key component of the oxazolidinone class of antibiotics, most notably Linezolid .[9] Linezolid is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Linezolid possesses a unique mechanism of action that distinguishes it from other protein synthesis inhibitors.[1][4][16] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[1][2][5] This complex is essential for the initiation of protein synthesis. By blocking this very early step in translation, linezolid effectively halts the production of bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.[1][5] Its novel mechanism means there is infrequent cross-resistance with other classes of antibiotics.[4][16]
Central Nervous System (CNS) Active Agents
The physicochemical properties of the morpholine ring make it particularly well-suited for the development of drugs targeting the central nervous system.[6] Its balanced lipophilic-hydrophilic character and reduced basicity facilitate penetration of the blood-brain barrier (BBB).[6][17] Consequently, numerous morpholine derivatives have been developed as antidepressants, anxiolytics, and agents for treating neurodegenerative diseases.[6][14]
Examples of approved CNS-active drugs containing a morpholine moiety include the antidepressant Moclobemide and the norepinephrine reuptake inhibitor Reboxetine .[6][14] In the context of neurodegenerative diseases, morpholine derivatives are being explored as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the management of Parkinson's and Alzheimer's diseases, respectively.[6]
Protocols for Synthesis and Biological Evaluation
Protocol 1: Synthesis of a Representative N-Aryl Morpholine Derivative
This protocol describes a general method for the synthesis of N-aryl morpholines, a common structural motif in CNS-active and other biologically active compounds. The procedure involves a nucleophilic aromatic substitution reaction.
Rationale for Experimental Choices:
-
Reactants: An aryl halide (e.g., a substituted fluorobenzene) is chosen as the electrophile due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. Morpholine serves as the nucleophile.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is employed to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is typically heated to increase the reaction rate, as nucleophilic aromatic substitution can be slow at room temperature.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a substituted aryl fluoride (1.0 eq) in anhydrous DMSO (5-10 mL per mmol of aryl fluoride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl fluoride is consumed (typically 4-12 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water (50 mL) and stir. The product will often precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water to remove any remaining salts and DMSO. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Characterization: Confirm the structure and purity of the synthesized N-aryl morpholine derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Illustrative Workflow: Synthesis of N-Aryl Morpholine
Caption: General workflow for the synthesis of an N-aryl morpholine derivative.
Protocol 2: MTT Assay for Evaluating Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[18][19][20][21] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18][20][21]
Rationale for Experimental Choices:
-
Cell Seeding Density: It is crucial to seed the cells at a density that ensures they are in the exponential growth phase during the assay to obtain reliable and reproducible results.[20]
-
MTT Concentration and Incubation Time: The concentration of MTT and the incubation time are optimized to allow for sufficient formazan production without causing cellular toxicity.[19]
-
Solubilization Agent: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is necessary to dissolve the water-insoluble formazan crystals before measuring the absorbance.[20][21]
-
Wavelength: The absorbance is measured at a wavelength where the formazan product has maximum absorbance (typically around 570 nm), while a reference wavelength (e.g., 630 nm) can be used to subtract background noise.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[20]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[20][21] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[17][22][23]
Rationale for Experimental Choices:
-
Growth Medium: A standardized broth medium, such as Mueller-Hinton Broth (MHB), is used to ensure reproducibility and comparability of results.[24]
-
Inoculum Preparation: The bacterial inoculum is standardized to a specific turbidity (0.5 McFarland standard) to ensure a consistent number of bacteria (approximately 1-2 x 10⁸ CFU/mL) is used in the assay.[22]
-
Serial Dilution: A two-fold serial dilution of the antimicrobial agent is performed to test a range of concentrations and accurately determine the MIC.[22]
-
Controls: Positive (bacteria and broth, no drug) and negative (broth only) controls are essential to validate the assay.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the morpholine derivative in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing 50 µL of sterile Mueller-Hinton Broth (MHB) in each well.
-
Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline and adjust its turbidity to that of a 0.5 McFarland standard.[22] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[23]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation: Approved Drugs Containing the Morpholine Scaffold
The following table summarizes key information for a selection of FDA-approved drugs that incorporate the morpholine moiety, highlighting the diverse therapeutic areas in which this scaffold has proven to be invaluable.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Linezolid | Antibiotic (Oxazolidinone) | Inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.[1][2][4][16] |
| Gefitinib | Anticancer (EGFR Inhibitor) | Inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[15] |
| Aprepitant | Antiemetic (NK1 Receptor Antagonist) | Blocks the binding of substance P to the neurokinin-1 (NK1) receptor.[6] |
| Reboxetine | Antidepressant (NRI) | Selective norepinephrine reuptake inhibitor.[6][14] |
| Moclobemide | Antidepressant (MAO-A Inhibitor) | Reversible inhibitor of monoamine oxidase A (MAO-A).[6][14] |
Conclusion
The morpholine ring has unequivocally earned its status as a privileged scaffold in medicinal chemistry. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has enabled the development of a wide array of successful therapeutic agents. The continued exploration of novel morpholine derivatives holds immense promise for addressing unmet medical needs across various disease areas. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile heterocycle in their drug discovery endeavors.
References
-
Linezolid. StatPearls - NCBI Bookshelf. [Link]
-
Linezolid. Wikipedia. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. AAFP. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Publications. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
-
Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PMC - NIH. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. ResearchGate. [Link]
-
Morpholine. Wikipedia. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma. MDPI. [Link]
Sources
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Morpholine synthesis [organic-chemistry.org]
- 16. Linezolid - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. files.core.ac.uk [files.core.ac.uk]
Application Notes & Protocols: Analytical Techniques for the Detection of Morpholine Carbodithioates
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the analytical techniques for the detection and quantification of morpholine carbodithioates (MCDs) and related dithiocarbamate (DTC) compounds. Recognizing the analytical challenges posed by the inherent instability of these compounds, this guide details multiple robust methodologies, including chromatographic, spectroscopic, and electrochemical techniques. Each section explains the fundamental principles, provides detailed, step-by-step protocols, and discusses the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for Morpholine Carbodithioates
Morpholine carbodithioates belong to the broader class of dithiocarbamates (DTCs), a group of organosulfur compounds widely utilized in agriculture as fungicides and in industrial processes as rubber vulcanization accelerators.[1][2] Their extensive use, however, raises concerns about potential residues in food commodities and the environment, necessitating sensitive and reliable analytical methods for monitoring and risk assessment.[1]
The primary analytical challenge with DTCs, including MCDs, is their instability, particularly in acidic conditions. Most traditional methods do not measure the parent compound directly. Instead, they rely on the controlled acid hydrolysis of the DTC moiety to release carbon disulfide (CS₂), which is then quantified.[1][3] This makes the total concentration of DTCs a summation expressed in terms of CS₂, which is the mandated approach for regulatory monitoring in jurisdictions like the European Union.[1] This guide will cover both these traditional indirect methods and more modern direct analysis techniques.
Overall Analytical Workflow
A successful analysis of morpholine carbodithioates requires careful consideration of each step, from sample acquisition to final data interpretation. The general workflow involves sample preparation to isolate the analytes from complex matrices, followed by instrumental analysis for separation and detection, and finally, data processing and validation.
Caption: General experimental workflow for the analysis of morpholine carbodithioates.
Gas Chromatography (GC) Based Methods
Gas chromatography is a powerful and standardized technique for DTC analysis, primarily through the indirect measurement of CS₂.[2][3] This approach is robust and widely adopted in regulatory laboratories.
Principle of Indirect GC Analysis
The core principle involves the quantitative conversion of all DTCs present in a sample into carbon disulfide (CS₂) via hot acid hydrolysis, often facilitated by a reducing agent like tin(II) chloride.[4] The volatile CS₂ is then purged from the sample, trapped in a suitable organic solvent (e.g., isooctane), and quantified by GC.[4] This method provides a total DTC content, as it does not distinguish between different types of dithiocarbamates.[4]
-
Causality: The choice of hot acid digestion is critical because it provides the necessary energy to break the N-CSS bond in the dithiocarbamate structure, leading to the formation of the corresponding amine and CS₂. Tin(II) chloride is added to create a reducing environment, preventing oxidative side reactions and ensuring the complete conversion to CS₂.
Protocol: Total Dithiocarbamate Determination as CS₂ by GC-MS
This protocol is adapted from established methods for the analysis of DTCs in food matrices.[4]
3.2.1 Instrumentation & Reagents
-
Instrumentation: Gas chromatograph with a Mass Spectrometer (MS) detector.
-
Reagents: Tin(II) chloride, concentrated Hydrochloric acid (HCl), Isooctane, Carbon Disulfide (CS₂) standard, Thiram (used as a representative DTC for validation).[4]
3.2.2 Sample Preparation (Acid Hydrolysis)
-
Weigh 25 g of a homogenized sample into a 250 mL gas-tight reaction bottle.
-
Add 75 mL of a pre-prepared SnCl₂/HCl reaction mixture.
-
Immediately add 25 mL of isooctane to the bottle to act as the trapping solvent.[4]
-
Seal the bottle tightly and place it in a water bath at 80 °C for 1 hour. Invert the bottle every 20 minutes to ensure thorough mixing.[4]
-
After 1 hour, cool the bottle in an ice-water bath to < 20 °C.
-
Carefully transfer a 1-2 mL aliquot of the upper isooctane layer into a microcentrifuge tube.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant into a GC vial for analysis.[4]
3.2.3 GC-MS Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Injector Temp | 250 °C | Ensures rapid volatilization of CS₂. |
| Carrier Gas | Helium (1.2 mL/min) | Inert gas for carrying the analyte through the column. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | A common non-polar column suitable for separating volatile compounds. |
| Oven Program | 40°C (hold 2 min), ramp to 200°C at 25°C/min | Provides good separation of CS₂ from solvent and other volatiles. |
| Detector | Mass Spectrometer | Offers high selectivity and sensitivity. |
| MS Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring for specific CS₂ ions (e.g., m/z 76, 78). |
3.2.4 Quantification
-
A calibration curve is constructed by preparing CS₂ standards in isooctane at concentrations ranging from 0.04 to 1.3 µg/mL.[4] The total DTC residue content in the sample is calculated from the measured CS₂ concentration and expressed as mg CS₂/kg.
Direct GC Analysis via Derivatization
For the specific analysis of morpholine (a degradation product of some MCDs), direct GC analysis is challenging due to its polarity.[5] A derivatization step is required to convert morpholine into a more volatile and less polar compound suitable for GC.
-
Principle: Morpholine, a secondary amine, can be reacted with sodium nitrite under acidic conditions to form N-nitrosomorpholine.[6][7] This derivative is stable, volatile, and can be readily extracted and analyzed by GC-MS.[6][7]
Caption: Derivatization of morpholine for GC-MS analysis.
A detailed protocol for this derivatization and subsequent GC-MS analysis has been developed, with reported Limits of Detection (LOD) as low as 7.3 µg/L in apple juice.[6][7]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC offers a powerful alternative for the analysis of DTCs, particularly when direct measurement of the parent compound or its derivatives is desired, avoiding the non-specific nature of the CS₂ evolution method.
Principle of HPLC Analysis
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For morpholine and its derivatives, which are polar, various HPLC modes can be employed.
-
Reversed-Phase (RP) HPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is suitable for less polar DTCs or derivatives.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for highly polar compounds like morpholine itself. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[9]
-
Derivatization for UV/MS Detection: Since morpholine lacks a strong chromophore for UV detection, derivatization is often employed. Reagents like 1-Naphthyl isothiocyanate react with morpholine to produce a stable derivative with strong UV absorbance, enabling highly sensitive detection.[10]
Protocol: HPLC-UV Analysis of Morpholine after Derivatization
This protocol is based on the derivatization of morpholine with 1-Naphthyl isothiocyanate (NIT) for residual analysis in pharmaceutical substances.[10]
4.2.1 Instrumentation & Reagents
-
Instrumentation: HPLC system with a UV Detector.
-
Reagents: 1-Naphthyl isothiocyanate (NIT), Acetonitrile (ACN), Water, Cobicistat (example matrix).[10]
4.2.2 Sample & Standard Preparation
-
Sample Preparation: Dissolve the sample (e.g., Cobicistat) in a diluent. Add the NIT derivatizing agent and allow the reaction to proceed to completion, forming the stable morpholine-NIT derivative.[10]
-
Standard Preparation: Prepare a stock solution of morpholine. Create a working standard by reacting a known amount of morpholine with the NIT reagent in the same manner as the sample.
4.2.3 HPLC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard reversed-phase column for separating the moderately non-polar derivative. |
| Mobile Phase | Acetonitrile : Water gradient | A gradient elution is used to effectively separate the derivative from matrix components. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore HPLC columns. |
| Detection | UV at 230 nm | Wavelength for optimal absorbance of the naphthyl moiety in the derivative. |
| Column Temp | 30 °C | Ensures reproducible retention times. |
4.2.4 Performance
-
This method has been validated and demonstrated excellent linearity in the range of 0.3–1.2 µg/mL with a Limit of Quantification (LOQ) of 0.3 µg/mL.[10] Recovery rates were reported between 97.9% and 100.4%.[10]
Spectrophotometric Methods
UV-Visible spectrophotometry provides a simpler, cost-effective, but generally less specific method for the determination of total DTCs.[1] It is often used for screening purposes.
Principle of Spectrophotometric Analysis
This technique is also an indirect method based on the acid digestion of DTCs to CS₂. The evolved CS₂ is then reacted with a chromogenic reagent, typically copper acetate in the presence of diethanolamine, to form a yellow-colored copper complex.[3] The intensity of this color, which is proportional to the DTC concentration, is measured by a spectrophotometer at a specific wavelength (typically 435 nm).[3][11]
-
Causality: The formation of the colored complex is a specific reaction between CS₂ and the copper(II) diethanolamine reagent. This specificity allows for quantification, although the initial acid digestion step is non-specific to the type of DTC. While simple, this method is susceptible to matrix interferences.[1]
Protocol: EPA Method 630 for Total Dithiocarbamates
This protocol is a summary of the established EPA method for wastewater analysis.[11]
5.2.1 Instrumentation & Reagents
-
Instrumentation: UV-Visible Spectrophotometer, Digestion-aspiration apparatus.
-
Reagents: Acid digestion reagent, Carbon disulfide absorption liquid (copper acetate/diethanolamine).[11]
5.2.2 Procedure
-
A 1 L sample is placed in the digestion flask.
-
The acid digestion reagent is added, and the apparatus is assembled.
-
The sample is heated to boiling, and the evolved CS₂ is purged from the sample by a stream of nitrogen or by vacuum.[3]
-
The CS₂ gas is passed through a trap containing the absorption liquid, where it reacts to form the yellow complex.[3]
-
After the reaction is complete, the absorbance of the solution in the trap is measured at 435 nm.[11]
-
Quantification is performed using a calibration curve prepared from standards of a known DTC, such as ziram.[11]
Method Validation and Quality Control
Regardless of the technique chosen, rigorous method validation is essential to ensure reliable and trustworthy results. All analytical methods designated for official control must be validated according to internationally recognized guidelines, such as those from ISO/IEC 17025.[12]
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy (Trueness): Assessed by determining the recovery of spiked analyte in a blank matrix. Recoveries for pesticide residue analysis should typically fall within 60-110%.[13][14]
-
Precision: The closeness of agreement between a series of measurements, expressed as the Relative Standard Deviation (RSD). For residue analysis, RSDs should generally be lower than 20%.[13][14]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
Summary of Method Performance
The following table summarizes typical performance characteristics for the various techniques discussed.
| Technique | Analyte | Typical LOQ | Typical Recovery (%) | Matrix | Reference |
| GC-MS | Total CS₂ | 0.04 µg/mL | 79 - 104% | Fruits/Vegetables | [4] |
| GC-MS (Deriv.) | Morpholine | 24.4 µg/L | 94.3 - 109.0% | Apple Juice | [6][7] |
| HPLC-UV (Deriv.) | Morpholine | 0.3 µg/mL | 97.9 - 100.4% | Drug Substance | [10] |
| LC-MS/MS | Morpholine | 0.01 µg/g | 84 - 120% | Fruits | [9] |
| Spectrophotometry | Total CS₂ | ~30 µg (as ziram) | N/A | Wastewater | [11] |
References
-
Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. [Link]
-
European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. Document No. SANTE/11813/2017. [Link]
-
Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. [Link]
-
Poulimenou, M., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(25), 6464-6474. [Link]
-
Poulimenou, M., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]
-
Calvo, L., et al. (2024). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals. International Journal of Molecular Sciences. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dithiocarbamate Pesticides by UV-VIS Spectrophotometer. 40 CFR 136.3(a) Table IG. [Link]
-
ResearchGate. (n.d.). Spectrophotometric determination of dithiocarbamates and methods for the analysis of dithiocarbamate-based fungicides. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater. [Link]
-
Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). [Link]
-
MDPI. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics. [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
ResearchGate. (n.d.). Determination of Dithiocarbamate Fungicide Residues in Food by a Spectrophotometric Method. [Link]
-
SunSirs. (2023). Liquid phase method for morpholine. [Link]
-
ResearchGate. (n.d.). GC-FID analysis of morpholine. [Link]
-
Lee, S., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. [Link]
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 579-584. [Link]
-
OSHA. (2003). Morpholine (Method PV2123). [Link]
-
PubMed Central. (n.d.). Electrochemical Sensor Capable of Enhancing Dopamine Sensitivity Based on Micron-Sized Metal–Organic Frameworks. [Link]
-
MDPI. (2021). Disposable Electrochemical Sensor for Food Colorants Detection. [Link]
-
PubMed. (2011). Electrochemical sensor for hazardous food colourant quinoline yellow. [Link]
-
NIH. (n.d.). Electrochemical sensor for determination of butylated hydroxyanisole. [Link]
-
PubMed Central. (n.d.). Electrochemical Detection of Gasotransmitters: Status and Roadmap. [Link]
Sources
- 1. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. epa.gov [epa.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Morpholin-4-yl morpholine-4-carbodithioate as a Ligand Precursor for Metal Complexes
Introduction: Unveiling the Potential of Morpholin-4-yl morpholine-4-carbodithioate
For researchers and professionals in drug development and materials science, the dithiocarbamate functional group is a ligand of profound versatility. Its ability to form stable chelate complexes with a vast array of transition metals has led to significant applications, including their use as vulcanization accelerators, fungicides, and, more recently, as promising anticancer and antimicrobial agents. Morpholin-4-yl morpholine-4-carbodithioate, also known in the industry as OTOS (N-Oxydiethylene Thiocarbamyl-N'-Oxydiethylene Sulfenamide), belongs to the thiuram disulfide class of compounds. While it is a stable entity, its primary role in coordination chemistry is that of an excellent precursor to the morpholine-4-carbodithioate (mdtc) ligand.
Upon reaction with metal ions, particularly those of transition elements, the sulfur-sulfur bond in Morpholin-4-yl morpholine-4-carbodithioate readily undergoes cleavage. This process generates two equivalents of the morpholine-4-carbodithioate anion, which then coordinate with the metal center. This in-situ ligand formation is a key feature, allowing for the synthesis of metal dithiocarbamate complexes from a stable, solid precursor. The morpholine moiety itself is a "privileged" scaffold in medicinal chemistry, often incorporated into drug candidates to enhance solubility and improve pharmacokinetic profiles.[1] Consequently, metal complexes derived from this ligand are of significant interest for biological applications.
These application notes provide a comprehensive guide for the synthesis, characterization, and utilization of Morpholin-4-yl morpholine-4-carbodithioate as a precursor for generating metal dithiocarbamate complexes. We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer insights into the characterization of the resulting compounds.
PART 1: Synthesis of the Ligand Precursor - Morpholin-4-yl morpholine-4-carbodithioate
The synthesis of Morpholin-4-yl morpholine-4-carbodithioate is achieved through the oxidative coupling of two morpholine-dithiocarbamate units. A robust method, adapted from established procedures for analogous thiocarbamylsulfenamides, involves the in-situ formation of N-chloromorpholine, which then reacts with the sodium salt of morpholine-4-carbodithioate.
Underlying Chemistry & Rationale
The reaction proceeds in two main stages within a single pot:
-
Formation of Sodium Morpholine-4-carbodithioate: Morpholine, a secondary amine, reacts with carbon disulfide in the presence of a base (sodium hydroxide) to form the corresponding dithiocarbamate salt. This is a classic and highly efficient reaction for generating dithiocarbamates.[2][3]
-
In-situ Generation of N-chloromorpholine and Oxidative Coupling: A portion of the morpholine is reacted with sodium hypochlorite (NaOCl) to form N-chloromorpholine. This "active chlorine" species then acts as an oxidizing agent, reacting with the previously formed sodium morpholine-4-carbodithioate to induce the S-S bond formation, yielding the desired thiuram disulfide product and sodium chloride as a byproduct.
This one-pot method is efficient as it avoids the isolation of intermediate products. The choice of a biphasic solvent system (e.g., an organic solvent and water) facilitates the separation of the organic product from aqueous byproducts.
Experimental Protocol: Synthesis of Morpholin-4-yl morpholine-4-carbodithioate
Safety Precautions:
-
Morpholine: Flammable, toxic, and corrosive. Causes severe skin burns and eye damage.[4][5][6][7][8] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Carbon Disulfide (CS₂): Extremely flammable with a low flash point, highly volatile, and toxic. Handle with extreme caution in a fume hood, away from any ignition sources.
-
Sodium Hypochlorite (NaOCl): Corrosive. Avoid contact with skin and eyes.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe burns. Handle with care.
Reagents and Materials:
-
Morpholine (C₄H₉NO)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Hypochlorite (NaOCl, commercial bleach solution, e.g., 5-6%)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution (e.g., 0.1 M)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add morpholine (2.0 moles) and deionized water.
-
Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
-
Formation of Sodium Morpholine-4-carbodithioate:
-
Slowly add a solution of sodium hydroxide (1.0 mole) in water to the cooled morpholine solution, ensuring the temperature remains below 10 °C.
-
Once the NaOH is added, slowly add carbon disulfide (1.0 mole) via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0-10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir for an additional 2 hours at the same temperature. This suspension contains the sodium morpholine-4-carbodithioate intermediate.
-
-
In-situ Formation of N-chloromorpholine and Coupling:
-
In a separate beaker, prepare a solution of N-chloromorpholine by slowly adding sodium hypochlorite solution (1.0 mole of NaOCl) to a cooled (0-5 °C) solution of morpholine (1.0 mole) in water.
-
Slowly add the freshly prepared N-chloromorpholine solution to the dithiocarbamate suspension from step 2. Maintain vigorous stirring and keep the temperature below 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel. Add dichloromethane to dissolve the organic product.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 100 mL), a dilute HCl solution (1 x 50 mL), and finally with deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Morpholin-4-yl morpholine-4-carbodithioate as a solid.
-
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of Morpholin-4-yl morpholine-4-carbodithioate.
PART 2: Synthesis of a Representative Metal Complex
As established, Morpholin-4-yl morpholine-4-carbodithioate serves as an excellent precursor to generate metal dithiocarbamate complexes. The reaction with a metal(II) salt, such as copper(II) chloride, results in the cleavage of the S-S bond and the formation of the corresponding bis(dithiocarbamato)metal(II) complex.
Underlying Chemistry & Rationale
The reaction between a thiuram disulfide and a copper(II) salt is a redox process. The thiuram disulfide acts as a reducing agent, and the copper(II) is reduced to copper(I). The thiuram disulfide is cleaved to form two dithiocarbamate anions. These anions then coordinate to the copper, which can exist in various oxidation states in the final complex, though Cu(II) complexes are common and stable. The direct reaction often leads to the formation of the highly stable bis(N,N-dialkyldithiocarbamato)copper(II) complex.[9] This method is advantageous as it starts from a stable, easily handled solid precursor.
Experimental Protocol: Synthesis of Bis(morpholine-4-carbodithioato)copper(II)
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate PPE (lab coat, safety goggles, gloves).
-
Copper(II) chloride is harmful if swallowed and is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Reagents and Materials:
-
Morpholin-4-yl morpholine-4-carbodithioate (synthesized as per Part 1)
-
Copper(II) Chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol or Methanol
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Dissolution of Reactants:
-
In a 100 mL beaker, dissolve Morpholin-4-yl morpholine-4-carbodithioate (1.0 mmol) in 30 mL of ethanol with stirring. Gentle warming may be required to achieve complete dissolution.
-
In a separate 50 mL beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 20 mL of ethanol.
-
-
Complex Formation:
-
Slowly add the copper(II) chloride solution to the stirring solution of the ligand precursor at room temperature.
-
A rapid color change and the formation of a dark-colored precipitate should be observed immediately. The typical color for bis(dithiocarbamato)copper(II) complexes is dark brown to black.
-
Continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification of the Complex:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several small portions of cold ethanol to remove any unreacted starting materials and soluble byproducts.
-
Wash the product with a small amount of deionized water, followed by another wash with cold ethanol.
-
Dry the resulting solid in a vacuum oven at 50-60 °C for several hours.
-
Visualization of Metal Complex Synthesis
Caption: General workflow for the synthesis of a copper(II) dithiocarbamate complex.
PART 3: Characterization of Ligand Precursor and Metal Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
Characterization Data Summary
| Technique | Morpholin-4-yl morpholine-4-carbodithioate (Expected) | Bis(morpholine-4-carbodithioato)copper(II) (Expected) |
| Appearance | White to pale yellow solid | Dark brown to black solid |
| FT-IR (cm⁻¹) | ν(C-N): ~1450-1500 (thioureide band)ν(C=S): ~950-1050 | ν(C-N): ~1480-1550 (higher frequency than precursor)ν(C=S): ~980-1020 (single band, indicative of bidentate coordination) |
| ¹H NMR | δ (ppm): ~3.7 (t, -O-CH₂-), ~3.5 (t, -N-CH₂-) | Paramagnetic - broad or no observable signals |
| UV-Vis | No significant absorption in the visible range | Intense absorption band in the visible region (~435 nm), corresponding to a ligand-to-metal charge transfer (LMCT) transition. |
| Elemental Analysis | C, H, N, S analysis should match the theoretical values for C₉H₁₆N₂O₂S₂ | C, H, N, S, Cu analysis should match the theoretical values for C₁₀H₁₆CuN₂O₂S₄ |
Rationale for Characterization Techniques
-
FT-IR Spectroscopy: This is a powerful tool for identifying key functional groups. For dithiocarbamates, the C-N (thioureide) bond stretching frequency is particularly informative. In the metal complex, the C-N bond gains more double bond character, causing a shift to a higher frequency compared to the free ligand precursor. The C=S stretching frequency can indicate the coordination mode; a single band around 1000 cm⁻¹ is characteristic of a bidentate chelation by the two sulfur atoms.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the diamagnetic ligand precursor. The signals corresponding to the morpholine ring protons should be clearly identifiable. For the copper(II) complex, which is paramagnetic (d⁹ configuration), the unpaired electron will cause significant broadening of NMR signals, often rendering them unobservable. This absence of sharp signals is itself evidence of the formation of a paramagnetic complex.
-
UV-Vis Spectroscopy: Dithiocarbamate complexes of transition metals are often intensely colored. This color arises from ligand-to-metal charge transfer (LMCT) transitions. The presence of a strong absorption band in the visible region (e.g., ~435 nm for Cu(II) dithiocarbamates) is a hallmark of successful complex formation.[8]
-
Elemental Analysis: This technique provides the empirical formula of the compound by determining the percentage composition of C, H, N, and S. For the metal complex, analysis for the metal content (e.g., Cu) is also performed. A close match between the experimental and calculated values is a strong indicator of the compound's purity and identity.
Conclusion and Future Directions
The protocols detailed in these notes provide a reliable pathway for the synthesis and characterization of Morpholin-4-yl morpholine-4-carbodithioate and its subsequent use as a precursor for copper(II) dithiocarbamate complexes. The versatility of the dithiocarbamate ligand means that this approach can be extended to a wide range of other metal ions, including zinc, nickel, cobalt, and iron, potentially yielding complexes with unique magnetic, optical, and biological properties. Researchers in drug discovery can leverage these methods to explore the therapeutic potential of novel metal-based compounds, while materials scientists can investigate their use in catalysis or as single-source precursors for metal sulfide nanoparticles. The foundational techniques described herein offer a robust starting point for these exciting avenues of research.
References
-
Adeyemi, J. L., & Onwudiwe, D. C. (2018). The Versatility in the Applications of Dithiocarbamates. Molecules, 23(10), 2479. [Link]
-
Lewis, D. J., Deshmukh, P., Tedstone, A. A., Tuna, F., & O'Brien, P. (2014). On the interaction of copper(II) with disulfiram. Dalton Transactions, 43(43), 16471–16478. [Link]
-
Wikipedia contributors. (2023, November 28). Transition metal dithiocarbamate complexes. In Wikipedia, The Free Encyclopedia. [Link]
-
Encyclopedia.pub. (2022). The Versatility in the Applications of Dithiocarbamates. [Link]
- US Patent 3,985,743 A, "Preparation of thiocarbamylsulfenamides," issued October 12, 1976.
-
Hogarth, G. (2012). The reaction of copper and iron species with thiuram sulfides: Copper and iron dithiocarbamate derivatives. Coordination Chemistry Reviews, 256(11-12), 1017-1033. [Link]
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. [Link]
-
ResearchGate. (n.d.). IR spectrum of the morpholine-4-carbodithioate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet - Morpholine. [Link]
-
Weerasekera, T., et al. (2017). Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent. International Journal of Nanomedicine, 12, 4045–4058. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the interaction of copper( ii ) with disulfiram - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04767B [pubs.rsc.org]
Application Notes and Protocols for the Antimicrobial Evaluation of Morpholin-4-yl morpholine-4-carbodithioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Dithiocarbamates, a class of organosulfur compounds, and their derivatives have garnered significant interest due to their broad-spectrum antimicrobial activities. This document provides a comprehensive guide for the investigation of Morpholin-4-yl morpholine-4-carbodithioate as a potential antimicrobial agent. Detailed protocols for the synthesis of the precursor, in vitro susceptibility testing, mechanism of action studies, and cytotoxicity evaluation are presented to facilitate a thorough assessment of its therapeutic potential.
Introduction: The Promise of Dithiocarbamates and Morpholine Moieties
Dithiocarbamates are characterized by the R₂NCS₂⁻ functional group and have a long history of use as fungicides in agriculture.[1][2] Their antimicrobial efficacy stems from their ability to act as multi-site inhibitors, a characteristic that may circumvent the development of resistance.[1] The primary mechanisms of dithiocarbamate antimicrobial action include the chelation of essential metal ions and the inhibition of crucial enzymes, particularly those with sulfhydryl groups, thereby disrupting various cellular processes in pathogens.[1][3]
The morpholine ring is a privileged scaffold in medicinal chemistry, present in a number of approved drugs, including the antibiotic linezolid.[4] Its incorporation into a molecule can enhance pharmacokinetic properties and contribute to biological activity. The combination of a dithiocarbamate moiety with two morpholine rings in Morpholin-4-yl morpholine-4-carbodithioate presents an intriguing candidate for antimicrobial drug discovery. This guide provides the foundational protocols to explore its efficacy and safety profile.
Synthesis of Morpholine-4-carbodithioate Precursors
A common and practical starting point for the synthesis of various dithiocarbamate derivatives, including the title compound, is the preparation of a stable salt of morpholine-4-carbodithioic acid. The following protocol details the synthesis of sodium morpholine-4-carbodithioate.[5]
Experimental Protocol: Synthesis of Sodium Morpholine-4-carbodithioate
Materials:
-
Morpholine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Addition funnel
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water, followed by dilution with ethanol.
-
Cool the ethanolic NaOH solution in an ice bath with continuous stirring.
-
In a separate flask, dissolve an equimolar amount of morpholine in ethanol.
-
To the morpholine solution, slowly add an equimolar amount of carbon disulfide using an addition funnel. Maintain the temperature of the reaction mixture using the ice bath.
-
After the addition of carbon disulfide is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Slowly add the cold ethanolic NaOH solution to the reaction mixture. A precipitate should form.
-
Continue stirring for another hour in the ice bath.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, which is the sodium morpholine-4-carbodithioate, under vacuum.
-
The purity of the compound can be checked by determining its melting point and using spectroscopic techniques such as IR and NMR.
From this precursor salt, Morpholin-4-yl morpholine-4-carbodithioate and other derivatives can be synthesized through subsequent reactions.
In Vitro Antimicrobial Susceptibility Testing
A critical first step in evaluating a new compound is to determine its in vitro activity against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters.[6][7]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][8]
Materials:
-
Morpholin-4-yl morpholine-4-carbodithioate
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of Morpholin-4-yl morpholine-4-carbodithioate in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.
-
Preparation of Inoculum: From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[8]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the diluted compound to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
This creates a range of decreasing concentrations of the compound.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared microbial suspension.
-
Controls:
-
Growth Control: 100 µL of broth + 100 µL of the inoculum (no compound).
-
Sterility Control: 200 µL of sterile broth only.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7]
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation:
The MIC and MBC values should be tabulated for easy comparison across different microbial strains.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Elucidating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial. Based on the known mechanisms of dithiocarbamates, several assays can be employed.[1][3]
Caption: Workflow for antimicrobial evaluation.
Protocol: Cell Membrane Integrity Assay
Some dithiocarbamate derivatives have been shown to disrupt the cell membrane.[9] This can be assessed by measuring the leakage of intracellular components.
Materials:
-
Bacterial suspension at logarithmic growth phase
-
Morpholin-4-yl morpholine-4-carbodithioate at MIC and supra-MIC concentrations
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Spectrophotometer (260 nm)
-
Positive control (e.g., a known membrane-disrupting agent like polymyxin B)
-
Negative control (untreated cells)
Procedure:
-
Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a specific optical density.
-
Expose the bacterial suspension to different concentrations of Morpholin-4-yl morpholine-4-carbodithioate.
-
Incubate for a defined period (e.g., 2 hours).
-
Centrifuge the suspensions to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids.
-
Compare the absorbance values of the treated samples with the positive and negative controls. An increase in absorbance indicates membrane damage.
Cytotoxicity and Selectivity Assessment
A promising antimicrobial agent should exhibit high potency against pathogens while having minimal toxicity towards host cells.[10][11][12]
Protocol: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Morpholin-4-yl morpholine-4-carbodithioate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
The next day, replace the medium with fresh medium containing serial dilutions of Morpholin-4-yl morpholine-4-carbodithioate. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Caption: MTT assay workflow for cytotoxicity.
Conclusion
The protocols outlined in this document provide a robust framework for the initial evaluation of Morpholin-4-yl morpholine-4-carbodithioate as a novel antimicrobial agent. By systematically determining its in vitro efficacy, potential mechanism of action, and cytotoxicity, researchers can gain valuable insights into its therapeutic potential. Positive results from these foundational studies would warrant further investigation, including in vivo efficacy studies in animal models of infection.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology, 2601, 153-167.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
-
Antimicrobial Potential of Dithiocarbamates Complexes. (2021). Encyclopedia.pub. [Link]
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
-
Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. (n.d.). MDPI. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Universidad de La Salle. [Link]
-
In vitro antimicrobial susceptibility testing methods. (2018). Pure. [Link]
-
Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Dithiocarbamate-Based Sequence-Defined Oligomers as Promising Membrane-Disrupting Antibacterial Agents: Design, Activity, and Mechanism. (2025). PubMed. [Link]
-
Dithiocarbamate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (2015). NIH. [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. [Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). ResearchGate. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2013). PubMed Central. [Link]
-
Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. (2020). ResearchGate. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. [Link]
-
(PDF) morpholine antimicrobial activity. (2016). ResearchGate. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2025). PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdb.apec.org [pdb.apec.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dithiocarbamate-Based Sequence-Defined Oligomers as Promising Membrane-Disrupting Antibacterial Agents: Design, Activity, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Morpholine-4-carbodithioate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth protocol for the synthesis of morpholine-4-carbodithioate derivatives. Designed with the experienced researcher in mind, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization, troubleshooting, and characterization. Every protocol described herein is designed as a self-validating system, ensuring reliability and reproducibility in your laboratory.
Introduction: The Significance of Morpholine-4-carbodithioates
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and target affinity.[1][2][3] When derivatized with a carbodithioate group, this versatile heterocycle becomes a powerful building block for creating a diverse array of compounds with significant biological potential. Morpholine-4-carbodithioates are not only key intermediates in organic synthesis but also act as potent chelating agents for metal ions, leading to complexes with demonstrated antimicrobial, antifungal, and anticancer activities.[2][4]
This document outlines a robust and versatile two-step protocol for the preparation of various morpholine-4-carbodithioate esters, starting from readily available commercial reagents.
Reaction Mechanism and Strategy
The synthesis of morpholine-4-carbodithioate derivatives is typically a two-step process. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Step 1: Formation of the Dithiocarbamate Salt. The synthesis begins with the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically performed in the presence of a base, such as sodium hydroxide, to deprotonate the initially formed dithiocarbamic acid, yielding a stable and isolable sodium morpholine-4-carbodithioate salt. The use of a base is critical as dithiocarbamic acids are unstable in acidic conditions and can decompose back to the starting amine and CS₂.[5]
-
Step 2: S-Alkylation/Acylation. The resulting dithiocarbamate anion is a soft nucleophile and readily reacts with a variety of electrophiles, most commonly alkyl or benzyl halides. This step proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] The choice of electrophile allows for the introduction of diverse functionalities, making this a highly modular synthetic route.
The overall synthetic pathway is illustrated below.
Caption: General two-step synthesis pathway for morpholine-4-carbodithioate derivatives.
Detailed Experimental Protocol: Synthesis of S-Benzyl Morpholine-4-carbodithioate
This protocol provides a representative example for the synthesis of an S-alkylated derivative. The principles can be readily adapted for other electrophiles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Morpholine | ≥99% | Sigma-Aldrich | Store under nitrogen. |
| Carbon Disulfide (CS₂) | ≥99.9% | Sigma-Aldrich | EXTREMELY FLAMMABLE & TOXIC . Handle only in a certified fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | |
| Benzyl Bromide | 99% | Acros Organics | Lachrymator. Handle with care. |
| Methanol (MeOH) | ACS Grade | VWR | |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR | |
| Round-bottom flasks | Various sizes | --- | |
| Magnetic stirrer and stir bars | --- | --- | |
| Ice bath | --- | --- | |
| Separatory funnel | --- | --- | |
| Rotary evaporator | --- | --- | |
| Glass funnel and filter paper | --- | --- | |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | --- |
Workflow Diagram
Caption: Experimental workflow for the synthesis of S-benzyl morpholine-4-carbodithioate.
Step-by-Step Procedure
Step 1: Synthesis of Sodium Morpholine-4-carbodithioate
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (8.71 g, 100 mmol) in 50 mL of methanol.
-
Base Addition: To this solution, add sodium hydroxide pellets (4.00 g, 100 mmol). Stir until the NaOH is completely dissolved. The process is exothermic; allow the solution to cool to room temperature.
-
Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add carbon disulfide (7.61 g, 100 mmol) dropwise over 20-30 minutes. Caution: Carbon disulfide is highly volatile and flammable. This addition is exothermic; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours. The solution will typically become a thick, pale-yellow precipitate.
-
Isolation of the Salt: Add 100 mL of cold diethyl ether to the flask to ensure complete precipitation of the salt. Filter the solid product using a Buchner funnel, wash it with two portions of cold diethyl ether (2 x 50 mL), and dry it under vacuum. The resulting sodium morpholine-4-carbodithioate should be a white to pale-yellow powder. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of S-Benzyl Morpholine-4-carbodithioate
-
Preparation: In a 250 mL round-bottom flask, dissolve the dried sodium morpholine-4-carbodithioate (approx. 100 mmol) from Step 1 in 100 mL of methanol.
-
Electrophile Addition: To the stirring solution at room temperature, add benzyl bromide (17.1 g, 100 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of sodium bromide will form.
-
Work-up: Remove the methanol using a rotary evaporator. To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM).
-
Extraction: Transfer the mixture to a separatory funnel. Shake and allow the layers to separate. Collect the organic (bottom) layer. Extract the aqueous layer two more times with DCM (2 x 50 mL).
-
Washing: Combine the organic extracts and wash them with 100 mL of deionized water, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow oil or solid.
Purification
The crude S-benzyl morpholine-4-carbodithioate should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Characterization of the Final Product
Proper characterization is essential to confirm the structure and purity of the synthesized derivative.
| Technique | Expected Results for S-Benzyl Morpholine-4-carbodithioate |
| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 5H, Ar-H ), ~4.5 (s, 2H, S-CH₂ -Ph), ~4.0 (t, 2H, morpholine N-CH₂ ), ~3.8 (t, 2H, morpholine N-CH₂ ), ~3.7 (t, 4H, morpholine O-CH₂ ). |
| ¹³C NMR (CDCl₃) | δ ~200 (C=S), ~135 (Ar-C quat.), ~129-127 (Ar-CH), ~52 (morpholine N-C H₂), ~49 (morpholine N-C H₂), ~66 (morpholine O-C H₂), ~40 (S-C H₂-Ph). |
| FT-IR (KBr or ATR) | ~1495 cm⁻¹ (C-N, thioureide band), ~1250 cm⁻¹ (C-O-C stretch), ~1000 cm⁻¹ (C=S stretch).[9][10] |
| Mass Spec (ESI+) | Calculated m/z for C₁₂H₁₅NOS₂ [M+H]⁺. |
Key Considerations and Troubleshooting
| Potential Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Dithiocarbamate decomposition. | Ensure the reaction medium remains cool (0-5 °C) and basic. Use fresh, high-purity reagents.[5] |
| Incomplete reaction. | Increase reaction time. Ensure efficient stirring to mix the heterogeneous solution. | |
| "Oiling out" during purification | Impurities lowering the melting point. | Re-dissolve the oil in hot solvent, add slightly more solvent to reduce saturation, and allow to cool very slowly. Seeding with a small crystal can help. |
| Solvent choice is not optimal. | Experiment with different recrystallization solvent systems. | |
| Low yield in Step 2 | Incomplete S-alkylation. | Ensure stoichiometric amounts of the electrophile are used. If the electrophile is not very reactive, gentle heating (e.g., 40-50 °C) may be required. |
| Side reactions (Elimination). | If using a secondary or sterically hindered primary alkyl halide, E2 elimination can compete with SN2.[11] Use a polar aprotic solvent (e.g., DMF, Acetonitrile) and maintain the lowest possible reaction temperature. | |
| Product degradation | Dithiocarbamate instability. | Avoid exposure to acidic conditions during work-up. Store the final product in a cool, dark place. |
Safety Precautions
-
Carbon Disulfide (CS₂): This reagent is extremely flammable, volatile, and highly toxic. It has a very low autoignition temperature. All operations involving CS₂ must be conducted in a certified chemical fume hood.[4] Ensure there are no ignition sources nearby. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl Bromide: This is a lachrymator and should be handled in a fume hood. Avoid inhalation and skin contact.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
General: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these procedures.
References
-
International Labour Organization. (n.d.). ICSC 0022 - CARBON DISULFIDE. Retrieved from [Link]
- Biersack, B. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Ajibade, P. A., & Oluwalana, A. E. (2022). The Versatility in the Applications of Dithiocarbamates. International Journal of Molecular Sciences, 23(3), 1317.
- Owolabi, M. A., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.
- Mafud, A. C., et al. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o2008.
- Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
-
ResearchGate. (n.d.). IR spectrum of the morpholine-4-carbodithioate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Chem Help ASAP. (2019). SN2 reaction of alkyl halides. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl morpholine-4-carbodithioate. Retrieved from [Link]
-
Richardson, J. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of dithiocarbamate esters of parthenolide as potential anti-acute myelogenous leukaemia agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprems.com [ijprems.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
"handling and storage guidelines for Morpholin-4-yl morpholine-4-carbodithioate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Morpholin-4-yl morpholine-4-carbodithioate
Morpholin-4-yl morpholine-4-carbodithioate (CAS No. 13752-51-7) is a dithiocarbamate compound incorporating the morpholine moiety. The morpholine ring is a "privileged scaffold" in medicinal chemistry, often included in drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability[1][2]. Dithiocarbamates, characterized by the R₂NCS₂⁻ functional group, are known for their ability to act as versatile ligands, forming stable complexes with various metal ions through their sulfur atoms[1][3]. This chelating ability is a cornerstone of their diverse applications, which range from industrial uses as accelerators in rubber vulcanization to potential pharmacological activities, including antimicrobial and antifungal properties[1][3][4].
However, the utility of dithiocarbamates in a research setting is intrinsically linked to their chemical instability. These compounds are susceptible to degradation under various conditions, which can compromise experimental results. This guide provides a detailed framework for the safe handling, appropriate storage, and fundamental protocol development for Morpholin-4-yl morpholine-4-carbodithioate, ensuring the integrity of the compound for research applications.
Chemical and Physical Properties
A clear understanding of the compound's properties is foundational to its proper handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₂S₂ | [5][6] |
| Molecular Weight | 248.37 g/mol | [5][6] |
| Appearance | Solid (form may vary) | Assumed from melting point |
| Melting Point | 139 °C | [4][5][6][7] |
| Boiling Point | 378.1 °C (Predicted) | [4][5][6][7] |
| Solubility | Water: 127 mg/L at 20°C | [4][5][7] |
| Vapor Pressure | 0.001 Pa at 25°C | [4][5][7] |
Hazard Identification and Safety Precautions
According to Safety Data Sheets (SDS), Morpholin-4-yl morpholine-4-carbodithioate is classified with specific hazards that necessitate stringent safety protocols.
GHS Hazard Statements:
Precautionary Statements (Prevention):
-
P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood[8].
-
P273: Avoid release to the environment[8].
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[8].
Personal Protective Equipment (PPE) - The First Line of Defense
The causality behind PPE selection is to create a complete barrier against potential exposure routes.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This is critical to prevent accidental splashes or contact with airborne dust particles[9].
-
Skin Protection: Impervious clothing and gloves are mandatory. Gloves must be inspected before use and disposed of properly after handling. The choice of glove material should be based on resistance to the specific solvents being used. After handling, wash and dry hands thoroughly[8].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation[8][10]. If exposure limits are exceeded, a full-face respirator may be necessary[9].
Comprehensive Storage Guidelines: Preserving Compound Integrity
The stability of dithiocarbamates is notoriously poor under suboptimal conditions. The primary routes of degradation are acid-catalyzed hydrolysis and oxidation[11][12]. Therefore, the storage strategy must be designed to mitigate these factors.
-
Temperature and Humidity: Store in a cool, dry, and well-ventilated place[13][14]. Keep containers tightly closed to protect from moisture, as dithiocarbamates can be decomposed by moisture and heat[10][12][13].
-
Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. This minimizes oxidation, which can alter the compound's properties[15].
-
Container: Use original, clearly labeled, and tightly sealed containers[14]. Check containers regularly for leaks or damage[14].
-
Incompatibilities: Store away from strong oxidizing agents and acidic compounds[10]. Dithiocarbamates are generally stable in alkaline media but decompose rapidly in the presence of acids[11][16].
-
Security: Due to its carcinogenicity hazard (H350), the compound should be stored locked up, accessible only to authorized personnel[8].
The diagram below illustrates the logical flow for ensuring the stability of dithiocarbamate compounds during storage.
Caption: Workflow for optimal storage of dithiocarbamates.
Protocols for Handling and Use
Due to the limited solubility and inherent instability of dithiocarbamates, solution preparation requires careful consideration[11][15]. Freshly prepared solutions are always recommended for experimental use[15].
Protocol 1: Preparation of an Alkaline Stock Solution
This protocol provides a generalized method for preparing a stock solution, a critical first step in many experimental workflows. The use of an alkaline buffer is essential to prevent the rapid degradation that occurs in neutral or acidic aqueous environments[15][16].
Materials:
-
Morpholin-4-yl morpholine-4-carbodithioate
-
High-purity, metal-free water (e.g., Milli-Q® or equivalent)
-
Alkaline buffer components (e.g., sodium carbonate/bicarbonate or phosphate buffer)
-
Chelating agent (e.g., EDTA) (Optional, but recommended)
-
Inert gas (Argon or Nitrogen)
-
Acid-washed, metal-free glassware
Procedure:
-
Buffer Preparation:
-
Prepare an alkaline buffer with a pH of 9 or higher using metal-free water[15]. A common choice is a 10 mM carbonate buffer.
-
Rationale: Dithiocarbamates are most stable in an alkaline medium, which suppresses acid-catalyzed hydrolysis[11][16].
-
(Optional) Add a small amount of a chelating agent like EDTA to the buffer.
-
Rationale: Trace metal ions can catalyze the degradation of dithiocarbamates. EDTA will sequester these ions[12][15].
-
Deoxygenate the buffer by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.
-
Rationale: Removing dissolved oxygen minimizes oxidative degradation of the dithiocarbamate[15].
-
-
Weighing the Compound:
-
Accurately weigh the required amount of Morpholin-4-yl morpholine-4-carbodithioate in a fume hood.
-
Avoid creating dust. Use appropriate weighing tools and techniques[8].
-
-
Dissolution:
-
Add the weighed compound to the deoxygenated alkaline buffer.
-
To aid dissolution, gentle warming or sonication in an ultrasonic bath can be used[15]. Avoid aggressive heating.
-
Rationale: The compound has low water solubility, and gentle energy input can facilitate dissolution without promoting thermal degradation[4][5].
-
-
Storage of Stock Solution:
-
If the solution cannot be used immediately, store it in a tightly sealed container that minimizes headspace to reduce air exposure[15].
-
Overlay the solution with an inert gas before sealing[15].
-
Store refrigerated (2-8 °C) and protected from light.
-
Crucially, solutions should be prepared fresh for each experiment whenever possible, as the concentration can decrease over time even under optimized storage conditions[15].
-
The diagram below outlines the key steps and considerations for preparing a stable dithiocarbamate solution.
Caption: Key steps for preparing a stable dithiocarbamate solution.
Emergency and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Clean the spill area thoroughly[8][14][17].
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician[8][9].
-
Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing immediately. Consult a physician[8][9].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[8][9].
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[8].
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant. Do not allow it to enter sewer systems or waterways[8].
Conclusion
Morpholin-4-yl morpholine-4-carbodithioate presents opportunities for research, particularly in leveraging the beneficial properties of the morpholine scaffold. However, its dithiocarbamate nature mandates a cautious and well-informed approach to handling and storage. By understanding its chemical instabilities and adhering to stringent safety and preparation protocols—especially the use of alkaline, deoxygenated solvents—researchers can ensure the compound's integrity, leading to reliable and reproducible experimental outcomes.
References
- Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.).
- BenchChem. (2025). stability problems of dithiocarbamate solutions and storage conditions.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.).
- CORESTA. (n.d.). Dithiocarbamates.
- Encyclopedia.pub. (2022, March 10). The Versatility in the Applications of Dithiocarbamates.
- ECHEMI. (n.d.). Morpholinium4-morpholinecarbodithioate SDS, 5327-10-6 Safety Data Sheets.
- ChemBK. (2024, April 10). morpholin-4-yl morpholine-4-carbodithioate.
- LookChem. (n.d.). Morpholin-4-yl morpholine-4-carbodithioate.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- LookChem. (n.d.). 4-[(4-Morpholinylthio)thioxomethyl]-morpholine Safety Data Sheets(SDS).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
- Chemsrc. (2025, September 20). CAS#:5327-10-6 | 4-Morpholinecarbodithioic acid, compd. with morpholine (1:1).
- Apollo Scientific. (n.d.). 4-(Piperidin-4-yl)morpholine.
- BenchChem. (2025). Application Notes and Protocols: Morpholine-4-carbodithioic Acid in Pharmaceutical Synthesis.
- Chemsrc. (2025, August 26). methyl morpholine-4-carbodithioate | CAS#:62604-08-4.
- ChemicalBook. (2025, December 31). 4-[(4-Morpholinylthio)thioxomethyl]-morpholine.
- ResearchGate. (n.d.). (PDF) Morpholin-4-ium morpholine-4-carbodithioate.
- 13752-51-7(4-[(4-Morpholinylthio)thioxomethyl]-morpholine) Product Description. (n.d.).
- MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
- ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences.
- An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine | 13752-51-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Morpholin-4-yl morpholine-4-carbodithioate|lookchem [lookchem.com]
- 7. 13752-51-7 CAS MSDS (4-[(4-Morpholinylthio)thioxomethyl]-morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. mdpi.com [mdpi.com]
- 12. coresta.org [coresta.org]
- 13. chemos.de [chemos.de]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols for the Pharmaceutical Intermediate: Morpholin-4-yl morpholine-4-carbodithioate
Introduction: The Strategic Value of the Morpholine and Dithiocarbamate Moieties in Drug Discovery
In the landscape of medicinal chemistry, the morpholine heterocycle is a well-established "privileged structure." Its frequent incorporation into drug candidates is due to its favorable physicochemical properties, which can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for interacting with biological targets.[1][2] The morpholine ring is a key component in numerous approved drugs, demonstrating its broad therapeutic relevance.[3][4][5]
Similarly, dithiocarbamates (DTCs), organosulfur compounds characterized by the R₂NCS₂⁻ functional group, have garnered significant interest for their diverse biological activities and applications.[6] They are potent chelating agents for metal ions and can serve as versatile synthetic intermediates.[7][8] The combination of these two pharmacophores in Morpholin-4-yl morpholine-4-carbodithioate presents a unique and powerful building block for the synthesis of novel therapeutic agents.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Morpholin-4-yl morpholine-4-carbodithioate and its precursor salts as a pharmaceutical intermediate. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Part 1: Synthesis of the Core Intermediate: Sodium Morpholine-4-carbodithioate
The most practical and widely used precursor for subsequent reactions is the sodium salt of morpholine-4-carbodithioic acid. This salt is stable and readily soluble in polar solvents, making it an ideal starting material for the synthesis of metal complexes and other derivatives.
Causality of Experimental Choices:
The synthesis is a classic nucleophilic addition of the secondary amine (morpholine) to carbon disulfide. The use of sodium hydroxide is critical for two reasons: it deprotonates the initially formed dithiocarbamic acid, which is unstable, to form the stable sodium salt, and it drives the reaction to completion.[7][9] The reaction is performed at low temperatures to minimize the decomposition of the dithiocarbamic acid intermediate and to control the exothermicity of the reaction.
Experimental Protocol 1: Synthesis of Sodium Morpholine-4-carbodithioate
Materials:
-
Morpholine (≥99%)
-
Carbon Disulfide (CS₂) (≥99%)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Diethyl Ether
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Desiccator
Procedure:
-
In a 250 mL round-bottom flask, disperse morpholine (50 mmol, 4.33 mL) in 20 mL of diethyl ether and stir for 10 minutes.
-
Prepare a solution of sodium hydroxide (50 mmol, 2.00 g) in 20 mL of ice-cold methanol.
-
Add the cold methanolic NaOH solution to the morpholine dispersion and stir the mixture for an additional 15 minutes in an ice bath.
-
Slowly add carbon disulfide (50 mmol, 3 mL) dropwise to the cold, stirring mixture. A white precipitate will begin to form.
-
Continue stirring the reaction mixture for 4 hours, maintaining the temperature with the ice bath.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid with two portions of cold diethyl ether (2x20 mL) to remove any unreacted starting materials.
-
Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.
Expected Results & Data:
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| FT-IR (cm⁻¹) | ~1480 (C-N stretching), ~1000 (C-S stretching)[3] |
Workflow Diagram:
Caption: Workflow for the synthesis of Sodium Morpholine-4-carbodithioate.
Part 2: Application in the Synthesis of Bioactive Metal Complexes
Morpholine-4-carbodithioate is an excellent bidentate ligand, capable of coordinating with a variety of metal ions through its two sulfur atoms.[3] The resulting metal complexes have shown significant potential as anticancer and antimicrobial agents.[3][10] The mechanism of their anticancer activity is often attributed to their ability to inhibit proteasome activity by forming a complex with copper within tumor cells.[3]
Experimental Protocol 2.1: Synthesis of Bis(morpholine-4-carbodithioato)copper(II) [Cu(MphDTC)₂]
Materials:
-
Sodium Morpholine-4-carbodithioate (from Protocol 1)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Distilled Water
-
Methanol
-
Magnetic Stirrer and Stir Bar
-
Filtration apparatus
Procedure:
-
Prepare a solution of Sodium Morpholine-4-carbodithioate (12.5 mmol, 2.313 g) in 30 mL of distilled water.
-
In a separate beaker, prepare a solution of Copper(II) chloride dihydrate (6.25 mmol, 1.066 g) in 20 mL of distilled water.
-
Add the aqueous solution of CuCl₂·2H₂O dropwise to the stirring solution of the dithiocarbamate ligand. A dark brown precipitate will form immediately.
-
Continue to stir the mixture for 1 hour at room temperature.
-
Collect the dark brown precipitate by vacuum filtration.
-
Wash the solid with several portions of methanol.
-
Dry the final product in a desiccator.
Experimental Protocol 2.2: Synthesis of Bis(morpholine-4-carbodithioato)zinc(II) [Zn(MphDTC)₂]
Materials:
-
Sodium Morpholine-4-carbodithioate (from Protocol 1)
-
Zinc(II) Chloride Dihydrate (ZnCl₂·2H₂O)
-
Distilled Water
-
Methanol
-
Magnetic Stirrer and Stir Bar
-
Filtration apparatus
Procedure:
-
Prepare a solution of Sodium Morpholine-4-carbodithioate (4 mmol, 0.736 g) in an aqueous solution.
-
In a separate beaker, prepare an aqueous solution of Zinc chloride dihydrate (2 mmol, 0.2726 g).
-
Add the aqueous solution of ZnCl₂·2H₂O dropwise to the stirring solution of the dithiocarbamate ligand. A white precipitate will form.
-
Continue to stir the mixture for 1 hour at room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with methanol.
-
Dry the final product in a desiccator.
Expected Results & Data:
| Complex | Appearance | Yield | M.P. (°C) | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) |
| [Cu(MphDTC)₂] [3] | Dark brown solid | ~67% | 307-309 | ~1478 | ~1007 |
| [Zn(MphDTC)₂] [3] | White solid | ~53% | 344-346 | ~1431 | ~992 |
Workflow Diagram:
Caption: General workflow for the synthesis of metal dithiocarbamate complexes.
Part 3: Application in the Synthesis of Thiourea Derivatives
Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[8][11][12] Morpholin-4-yl morpholine-4-carbodithioate can act as a precursor for the morpholinothiocarbonyl moiety, enabling the synthesis of various substituted thioureas. The reaction proceeds via nucleophilic attack of a primary or secondary amine on one of the thiocarbonyl carbons, leading to the displacement of a morpholine unit.
Causality of Experimental Choices:
This protocol adapts the general synthesis of thioureas from isothiocyanates or related thioacylating agents.[13][14][15] The reaction of Morpholin-4-yl morpholine-4-carbodithioate with an amine is proposed to proceed via a nucleophilic acyl substitution-type mechanism. The choice of a solvent like THF or ethanol provides a suitable medium for the reactants.[13] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The workup procedure involving precipitation in cold water is a standard method for isolating moderately polar organic compounds.
Experimental Protocol 3: Synthesis of N-Aryl-N'-(morpholino)thioureas
Materials:
-
Morpholin-4-yl morpholine-4-carbodithioate (can be synthesized or sourced)
-
Substituted Aniline (e.g., Aniline, 4-Fluoroaniline, 4-Methoxyaniline)
-
Tetrahydrofuran (THF) or Ethanol
-
Triethylamine (catalytic amount)
-
Magnetic Stirrer and Stir Bar, with Reflux Condenser
-
Ice Bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve Morpholin-4-yl morpholine-4-carbodithioate (10 mmol, 2.48 g) in 30 mL of THF.
-
Add the substituted aniline (10 mmol) to the solution.
-
Add 2-3 drops of triethylamine as a catalyst.
-
Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-aryl-N'-(morpholino)thiourea derivative.
Logical Relationship Diagram:
Caption: Proposed reaction pathway for the synthesis of thiourea derivatives.
References
-
Yusuff, A., et al. (2022). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 27(19), 6299. Available at: [Link]
-
S. J. S, J. J. (2016). First row transition Metal Complexes of Morpholine Dithiocarbamates and Diamines –Synthesis, Spectroscopic Investigation and. IOSR Journal of Applied Chemistry, 9(8), 51-58. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2025). Review Article Communication. Journal of Chemical and Pharmaceutical Research, 17(1), 01-07. Available at: [Link]
-
Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation. Available at: [Link]
-
Halimehjani, A. Z., et al. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports, 11(1), 1-11. Available at: [Link]
-
Yin, B. L., et al. (2010). N, N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Synthesis, 2010(06), 991-999. Available at: [Link]
-
Semantic Scholar. SYNTHESIS OF VARIOUS DITHIOCARBAMATE ESTERS THROUGH REGIOSELECTIVE THIOLATION OF 2-AMINOTHIAZOLE. Available at: [Link]
-
Roman, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. Available at: [Link]
-
Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. Available at: [Link]
-
Wikipedia. Transition metal dithiocarbamate complexes. Available at: [Link]
-
International Atomic Energy Agency (IAEA). Synthesis of carboxylic dithiocarbamic anhydride and substituted thiourea derivatives in water. Available at: [Link]
-
Martins, P., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3323. Available at: [Link]
-
Feshchenko, I. S., & Komykh, O. V. (2022). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). ScienceRise: Pharmaceutical Science, (3 (37)), 4-13. Available at: [Link]
-
Roman, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. Available at: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Available at: [Link]
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Available at: [Link]
-
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]
-
Nikolova, S., et al. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 25(22), 5406. Available at: [Link]
-
Mafud, A. C., et al. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2008. Available at: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiourea synthesis by thioacylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Morpholine Derivative Synthesis
Introduction: The morpholine heterocycle is a cornerstone of modern medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its presence in numerous approved pharmaceuticals underscores its importance.[3] However, the synthesis of both the core structure and its complex derivatives is not without challenges. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into troubleshooting and optimizing these critical synthetic transformations.
Part 1: Troubleshooting Guides
This section directly addresses specific issues encountered during common synthetic procedures for morpholine derivatives in a practical question-and-answer format.
Guide 1.1: Synthesis of the Morpholine Core via Dehydration of Diethanolamine
Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What is the cause and how can I improve it?
Answer: This is a frequent challenge in the acid-catalyzed dehydration of diethanolamine. The harsh conditions required for this reaction can lead to side reactions and charring if not precisely controlled. The primary causes are typically related to temperature, reaction time, and purification methods.
Causality & Optimization Strategy:
The reaction proceeds by protonation of a hydroxyl group, followed by elimination of water and intramolecular nucleophilic attack by the second hydroxyl group's oxygen. However, at these temperatures, competing intermolecular reactions and thermal decomposition can occur.
-
Inadequate Temperature Control: This reaction requires a very high and stable temperature, typically between 180-210°C, to proceed efficiently.[4][5]
-
Too Low: If the temperature drops even 10-15°C below the optimal range, the rate of the desired cyclization plummets, leading to an incomplete reaction and low yield.[4]
-
Too High: Exceeding this range can cause charring and the formation of high-molecular-weight byproducts, resulting in the dark, viscous material you observed.[4]
-
Solution: Use a calibrated high-temperature thermometer or thermocouple and a reliable heating source (e.g., a heating mantle with a temperature controller) to maintain a stable internal reaction temperature.
-
-
Insufficient Reaction Time: This is a slow dehydration process. To ensure complete cyclization, prolonged heating for 15 hours or more is often necessary.[4][5] Shortening the time will leave significant amounts of unreacted diethanolamine hydrochloride.
-
Inefficient Purification: Morpholine is highly hygroscopic and readily absorbs moisture from the air.[4] The crude product after distillation is often wet.
-
Solution: A two-step drying process is highly effective. First, stir the crude distillate over potassium hydroxide (KOH) pellets to remove the bulk of the water. Decant the morpholine, then reflux it over a small amount of sodium metal before a final fractional distillation to obtain a pure, dry product.[4][5]
-
Troubleshooting Workflow: Dehydration of Diethanolamine
Caption: Troubleshooting decision tree for diethanolamine dehydration.
Guide 1.2: Reductive Amination with Morpholine
Question: I am attempting a reductive amination between morpholine and a ketone, but the reaction shows very low conversion. What are the likely reasons and solutions?
Answer: This is a well-documented issue. The nitrogen atom in morpholine is a relatively weak nucleophile due to the electron-withdrawing effect of the oxygen atom. This can make the initial formation of the iminium/enamine intermediate with less reactive ketones prohibitively slow.[4][6]
Causality & Optimization Strategy:
The success of reductive amination hinges on the equilibrium between the carbonyl starting material and the iminium/enamine intermediate. If this equilibrium heavily favors the starting materials, the reducing agent has nothing to reduce.
-
Slow Iminium/Enamine Formation: The reduced nucleophilicity of morpholine is the primary culprit.[4]
-
Solution 1 (Lewis Acid Catalysis): Add a Lewis acid like Ti(OiPr)₄. The titanium coordinates to the ketone's oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic morpholine.
-
Solution 2 (Two-Step Procedure): Form the enamine first under forcing conditions (e.g., Dean-Stark apparatus to remove water) and then, in a separate step, reduce the isolated intermediate. This is often more reliable for challenging substrates.
-
-
Ineffective Reducing Agent: The choice of reducing agent is critical. It must be selective for the iminium ion over the ketone.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for challenging reductive aminations.[4] It is generally more effective than sodium cyanoborohydride (NaBH₃CN) and is less sensitive to pH.
-
-
Suboptimal pH: The reaction requires a mildly acidic pH (typically 4-6).
-
Too Acidic: The morpholine nitrogen will be fully protonated, rendering it non-nucleophilic.
-
Too Basic: The iminium ion intermediate cannot form efficiently.
-
Solution: Use acetic acid (AcOH) as a catalyst and/or solvent to maintain the appropriate pH balance.
-
Data Table: Reductive Amination Troubleshooting
| Issue | Potential Cause | Recommended Solution(s) |
| Low Conversion | Slow iminium/enamine formation | Use Ti(OiPr)₄ to activate the ketone. Consider a two-step procedure (form enamine, then reduce). |
| Ineffective reducing agent | Switch to NaBH(OAc)₃.[4] | |
| Suboptimal pH | Add acetic acid to catalyze iminium formation. | |
| No Reaction | Unreactive ketone | Activate with a strong Lewis acid. If possible, switch to a more reactive aldehyde. |
Guide 1.3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction)
Question: My Buchwald-Hartwig N-arylation of a sterically hindered aryl halide with a morpholine derivative is failing or giving very low yields. How can I optimize this?
Answer: The N-arylation of morpholines, especially with sterically demanding coupling partners, is highly dependent on the delicate balance of the palladium catalytic cycle. Failure often points to issues with catalyst activity, base selection, or reaction conditions.[7]
Causality & Optimization Strategy:
The key steps in the catalytic cycle—oxidative addition, amine coordination/deprotonation, and reductive elimination—can all be impeded by steric hindrance or improper reagent choice.
-
Insufficient Catalyst Activity: The combination of a sterically hindered aryl halide and a secondary amine like morpholine requires a highly active catalyst.
-
Solution: Employ modern, bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates. Screen a panel of ligands to find the optimal one for your specific substrate combination.[7]
-
-
Inappropriate Base: The base must be strong enough to deprotonate the N-Pd intermediate to form the key amide complex, but not so reactive that it degrades the starting materials or ligand.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened.[7]
-
-
Low Reaction Temperature: The activation energy for the oxidative addition of hindered aryl halides can be high.
Data Table: Recommended Starting Conditions for N-Arylation
| Component | Recommendation | Rationale |
| Pd Precatalyst | G3 or G4 Buchwald Palladacycles | Ensures reliable formation of the active Pd(0) species. |
| Ligand | RuPhos, XPhos, BrettPhos[7] | Bulky, electron-rich ligands that accelerate reductive elimination. |
| Base | NaOtBu, K₃PO₄[7] | Strong, non-nucleophilic bases to facilitate deprotonation. |
| Solvent | Toluene, Dioxane, THF[7] | Aprotic solvents that solubilize reactants well. |
| Temperature | 80 - 130 °C[7][8] | Overcomes activation energy for hindered substrates. |
N-Arylation Optimization Workflow
Caption: Logical workflow for optimizing Buchwald-Hartwig N-arylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for the morpholine core? The two dominant industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst (like nickel, copper, or cobalt) at high temperature and pressure.[9][10] The DEA route often uses oleum and can achieve yields of 90-95%, while the DEG route can reach conversions of 60-90% under optimized conditions.[9]
Q2: My morpholine derivative is an oil. What is the best way to purify it if recrystallization is not an option? For non-crystalline, thermally stable morpholine derivatives, purification options include flash column chromatography and distillation.
-
Flash Column Chromatography: This is the most common method for lab-scale purification. Since morpholines are basic, peak tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (~1%), to the eluent system.[11]
-
Distillation: If the compound is sufficiently volatile and thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
Q3: How do I choose between a palladium-catalyzed (e.g., Buchwald-Hartwig) and a copper-catalyzed (e.g., Ullmann) N-arylation reaction? The choice depends on the substrate and desired reaction conditions.
-
Palladium-Catalyzed Reactions: These are generally more versatile, have a broader substrate scope, and often proceed under milder conditions than traditional Ullmann reactions. The development of advanced ligands has made Pd-catalysis the go-to method for many C-N bond formations.[7][8]
-
Copper-Catalyzed Reactions: Classical Ullmann conditions are harsh (high temperatures, polar solvents), but modern protocols using ligands like L-proline have made them much milder.[7] Copper can be advantageous for specific substrates, particularly certain electron-deficient heterocycles, and is significantly less expensive than palladium.[12]
Part 3: Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is adapted from established literature procedures.[4][5]
Safety Precaution: This reaction involves highly corrosive acids, high temperatures, and flammable reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acidification: To a 250 mL round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine. Slowly and with stirring, add concentrated hydrochloric acid (~50-60 mL) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[5]
-
Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[4][5]
-
Workup (Part 1 - Neutralization): Allow the mixture to cool to approximately 160°C and pour the viscous liquid into a dish to solidify. Caution: Do not let it cool completely in the flask, as it may be difficult to remove.
-
Workup (Part 2 - Free-Basing): Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide (CaO).
-
Distillation (Crude): Transfer the mixture to a distillation apparatus and perform a distillation using a strong, direct flame or a high-temperature heating mantle. Collect the crude, wet morpholine distillate.
-
Drying (Part 1): Transfer the crude distillate to a flask and add ~20 g of potassium hydroxide (KOH) pellets. Stir for 30-60 minutes to remove the majority of the water.
-
Drying (Part 2) & Final Purification: Decant the morpholine from the KOH. Add a small piece of sodium metal (~1 g) and reflux for 1 hour. Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[4][5] A typical yield is 35-50%.[5][9]
Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
This is a general guideline; stoichiometry and reaction times may need optimization.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq) and morpholine (1.1 - 1.5 eq).
-
Solvent: Add an appropriate anhydrous solvent (e.g., dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile (MeCN)) to achieve a concentration of approximately 0.1-0.5 M.
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (AcOH) (1.1 - 2.0 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20-60 minutes to allow for initial iminium/enamine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 2.0 eq) portion-wise. Note: The addition may be exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).
-
Quench & Workup: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography.
Part 4: References
-
Synthesis and SAR of morpholine and its derivatives: A review update.
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
-
Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.
-
Recent progress in the synthesis of morpholines - ResearchGate.
-
Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate.
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed.
-
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.
-
side reactions and byproduct formation in morpholine synthesis - Benchchem.
-
Technical Support Center: Optimization of N-arylation of 2-(Oxan-2-yl)morpholine - Benchchem.
-
Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds - Benchchem.
-
Morpholine synthesis - Organic Chemistry Portal.
-
Synthesis of N-substituted morpholine nucleoside derivatives - PubMed.
-
Biologically active N-arylated morpholine derivatives - ResearchGate.
-
A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals - Benchchem.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.
-
Challenging reductive amination : r/chemistry - Reddit.
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit.
-
N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines - ResearchGate.
-
Everything You Need to Know About Morpholine - ChemCeed.
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals.
-
Morpholine Preparation from Diethanolamine - YouTube.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Morpholin-4-yl morpholine-4-carbodithioate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Morpholin-4-yl morpholine-4-carbodithioate (CAS No. 13752-51-7), also known in the rubber industry as OTOS. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing or using this compound and require high purity for their applications. We will address common challenges, provide detailed purification protocols, and offer troubleshooting solutions based on established chemical principles and field experience.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial queries and issues encountered during the purification of Morpholin-4-yl morpholine-4-carbodithioate.
Q1: My crude product is a discolored (yellowish or brownish) solid. What are the likely impurities?
A1: Discoloration in the crude product typically points to several potential sources of impurity. The most common are:
-
Oxidative Side Products: Dithiocarbamates and their derivatives can be susceptible to oxidation, especially if exposed to air at elevated temperatures during synthesis or workup.
-
Residual Starting Materials: Unreacted morpholine or carbon disulfide can contribute to impurities.
-
Sulfur-Based Byproducts: Elemental sulfur or polysulfides can form under certain reaction conditions, leading to a yellow tint.
-
Degradation Products: As dithiocarbamates are sensitive to acidic conditions, any exposure to acid can cause decomposition back to morpholine and carbon disulfide[1][2].
A preliminary purity assessment using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to identify the number of components before proceeding with purification.
Q2: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the compound melts in the hot solvent and separates as a liquid phase instead of crystallizing upon cooling. This is often because the solution is supersaturated at a temperature above the compound's melting point, a situation frequently exacerbated by impurities that depress the melting point[1].
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount of additional hot solvent (in 5% volume increments) to slightly decrease the saturation[1].
-
Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with glass wool if necessary. Rapid cooling (e.g., placing directly in an ice bath) is a primary cause of oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q3: My product purity decreases significantly after sitting in solution during workup. What is the primary cause of this instability?
A3: The primary cause of degradation for dithiocarbamates is acidic pH. These compounds are generally stable in alkaline conditions (pH > 10) but can decompose rapidly in the presence of acid[1]. Even seemingly neutral water can be slightly acidic due to dissolved CO₂, and silica gel used in chromatography can have acidic sites.
Preventative Measures:
-
Maintain Alkaline Conditions: During any aqueous extraction or washing steps, ensure the aqueous phase is buffered or adjusted to a pH of 10 or higher[1].
-
Minimize Heat Exposure: Avoid prolonged heating. If solvent removal is necessary, use a rotary evaporator at a low bath temperature[1].
-
Use Neutralized Silica Gel: If performing column chromatography, consider using silica gel that has been pre-treated with a base like triethylamine to neutralize acidic sites.
Q4: Which analytical techniques are best for assessing the purity of Morpholin-4-yl morpholine-4-carbodithioate?
A4: Due to the compound's sulfur content, specialized analytical techniques can be highly effective.
-
Gas Chromatography (GC): GC coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), is an excellent choice for quantifying sulfur-containing impurities with high sensitivity and selectivity[3][4][5].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is also a common and effective method for assessing purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the final product and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and can help identify the structures of unknown impurities[6].
Section 2: Troubleshooting and Optimization Guide
This section provides a more in-depth, systematic approach to resolving persistent purification challenges.
Scenario 1: Persistent Impurities After Initial Purification
If a simple wash or a single recrystallization attempt fails to yield a product of sufficient purity, a more rigorous approach is needed. The following workflow can guide your decision-making process.
Caption: Troubleshooting workflow for persistent impurities.
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution(s) |
| Yellow/Brown Product | Oxidation or sulfur byproducts. | During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling. |
| Low Yield | Product loss during hot filtration; using excessive solvent; product degradation. | Preheat the filtration funnel to prevent premature crystallization. Use the minimum amount of hot solvent necessary for dissolution. Ensure all aqueous solutions are alkaline (pH > 10)[1]. |
| Product Insoluble in Common Solvents | The product may be highly crystalline and pure, or it could be a polymeric byproduct. | Confirm identity with MS and NMR. Try dissolving in more aggressive solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) for purification, though be mindful of their high boiling points. |
| Batch-to-Batch Variation | Inconsistent reaction conditions (temperature, pH, stoichiometry) or purity of starting materials. | Standardize the synthesis protocol strictly. Ensure high-purity morpholine and carbon disulfide are used[7]. |
Section 3: Detailed Purification Protocols
Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Recrystallization from a Mixed Solvent System
Recrystallization is the most common and effective method for purifying Morpholin-4-yl morpholine-4-carbodithioate, leveraging differences in solubility between the product and impurities at different temperatures. An ethanol/water system is often effective for related morpholine dithiocarbamate salts[8].
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid. Stir and maintain the temperature near the boiling point of the solvent.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes particulate matter.
-
Induce Crystallization: While stirring the hot, clear filtrate, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to make it clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture, followed by a wash with cold diethyl ether to help remove residual water[7].
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (< 50°C) or in a desiccator to obtain the final product.
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Ethanol or Methanol | The product is typically soluble in these alcohols at elevated temperatures. |
| Anti-Solvent | Deionized Water | The product is less soluble in water, allowing for precipitation from the alcohol solution. |
| Washing Solvent | Ice-cold Ethanol/Water, Diethyl Ether | Removes soluble impurities without dissolving a significant amount of the product. Ether helps in drying. |
| Drying Temperature | < 50 °C | Dithiocarbamates can be thermally sensitive; low temperatures prevent degradation[1]. |
Protocol 2: Column Chromatography
For separating impurities with similar polarity to the product, silica gel column chromatography is the preferred method.
Caption: Workflow for purification by column chromatography.
Step-by-Step Methodology:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar Ethyl Acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent like Dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution and Collection: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the eluent polarity.
-
Fraction Analysis: Spot each fraction onto a TLC plate and develop it in an appropriate solvent system to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: References
-
AC Analytical Controls. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. AZoM.
-
Gaines, R. B., & Baim, M. A. (1989). Analysis of Sulfur Compounds by Capillary Column Gas Chromatography with Sulfur Chemiluminescence Detection. Analytical Chemistry, 61(13), 1369–1374.
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent.
-
Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection.
-
SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
-
BenchChem. (2025). Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products.
-
Al-Jibouri, M. N. A. (2021). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. Journal of Physics: Conference Series, 1879, 032104.
-
OSHA. (2003). Morpholine. OSHA Method PV2123.
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
Onwudiwe, D. C., & Ajibade, P. A. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 26(23), 7161.
-
Al–Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 359-368.
-
BenchChem. (2025). Application Notes and Protocols: Morpholine-4-carbodithioic Acid in Organic Synthesis.
-
BenchChem. (2025). Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments.
-
Valenzano, F., et al. (2021). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Foods, 10(4), 812.
-
LookChem. (n.d.). Morpholin-4-yl morpholine-4-carbodithioate.
-
Guidechem. (n.d.). 4-[(4-Morpholinylthio)thioxomethyl]-morpholine 13752-51-7 wiki.
-
Singh, R. P., et al. (2015). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 5. silcotek.com [silcotek.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dithiocarbamate Synthesis
Welcome to the technical support center for dithiocarbamate synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis and purification of dithiocarbamate compounds. Instead of a generic overview, we will address specific, frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of dithiocarbamate salts and their derivatives.
Question 1: My reaction mixture formed an insoluble white/off-white precipitate or 'scum' immediately after adding carbon disulfide to my amine. What is it and how do I resolve it?
Answer:
This is a classic and very common issue, particularly when using strongly basic amines. The precipitate is almost certainly the ammonium dithiocarbamate salt , not your target sodium or potassium salt.
-
Causality (The "Why"): The synthesis of a dithiocarbamate involves the nucleophilic attack of the amine on carbon disulfide (CS₂), which forms a zwitterionic intermediate. This intermediate requires a base to be deprotonated to form the final dithiocarbamate anion. While you may have added a base like sodium hydroxide (NaOH), the amine starting material is also a base and can compete with the NaOH to deprotonate the zwitterion. When the amine acts as the base, it becomes a protonated ammonium cation, which then forms an ion pair with your dithiocarbamate anion ([R₂NH₂]⁺[S₂CNR₂]⁻).[1] These ammonium salts, especially from alkylamines, often have poor solubility in water and precipitate out, sometimes appearing as a scum on the reaction surface.[1]
-
Troubleshooting Protocol:
-
Do Not Filter: Do not mistake this precipitate for your final product and filter it off. This is an intermediate stage of the reaction.
-
Gentle Heating & Stirring: The most effective solution is to gently warm the reaction mixture to approximately 50-60 °C while maintaining vigorous stirring.
-
Mechanism of Resolution: The increased temperature provides the necessary energy to overcome the kinetic barrier, allowing the stronger, intended base (e.g., NaOH) to fully deprotonate the ammonium cation. This process drives the equilibrium towards the formation of the highly water-soluble sodium dithiocarbamate (Na⁺[S₂CNR₂]⁻) and regenerates the neutral amine, which can then react with any remaining CS₂.[1]
-
Observation: You should observe the white precipitate completely dissolving to form a clear, often pale-yellow, solution. This indicates the successful formation of the desired sodium or potassium salt.
-
Question 2: My reaction seemed to work, but my yield is very low after workup, especially if I used an acidic wash. I also detected the odor of CS₂. What went wrong?
Answer:
This problem points to the inherent instability of the protonated form of dithiocarbamates: dithiocarbamic acid .
-
Causality (The "Why"): Dithiocarbamate salts are stable under basic conditions, which is why the synthesis is conducted in the presence of a base like NaOH or KOH.[1] If the pH of the solution drops to 7 or below, the dithiocarbamate anion is protonated to form the corresponding dithiocarbamic acid (R₂NC(S)SH). This acid is highly unstable and rapidly decomposes back into the starting materials: the amine and carbon disulfide.[1] The decomposition is especially rapid for dithiocarbamic acids derived from primary amines.[1] An acidic wash during workup will guarantee this decomposition, leading to a catastrophic loss of product.
-
Preventative Measures & Solutions:
-
Maintain Basic pH: Throughout the synthesis and workup, ensure the pH of the aqueous solution remains basic. Use a pH meter or pH paper to confirm.
-
Avoid Acidic Washes: Never wash your crude product or organic extracts containing the dithiocarbamate with acidic solutions. If a wash is necessary, use a dilute basic solution (e.g., 1% NaOH) or a neutral brine solution, carefully checking the pH.
-
Isolation: When isolating the dithiocarbamate salt, it is often precipitated from the aqueous reaction mixture by adding a water-miscible organic solvent like isopropanol or acetone, rather than by pH adjustment.
-
Question 3: I'm using a primary amine (RNH₂). After my reaction and workup, my product is an impure mixture that may contain isothiocyanates (R-N=C=S) or thioureas. Why is this happening?
Answer:
This is a known complication arising from the instability of an oxidized side product, the thiuram disulfide , derived from primary amines.
-
Causality (The "Why"): While dithiocarbamates from secondary amines can be oxidized to form very stable thiuram disulfides ([R₂NC(S)S]₂), the analogous thiuram disulfides from primary amines are notoriously unstable.[1] If any oxidizing agent is present (including atmospheric oxygen in some cases, or more potent oxidants like iodine used in workups), the primary dithiocarbamate can be converted to this unstable intermediate. This intermediate then readily decomposes to form isothiocyanates and other sulfur-containing byproducts like thioureas.[1]
-
Troubleshooting & Process Control:
-
Inert Atmosphere: When working with primary amine dithiocarbamates, especially if the reaction is sensitive or prolonged, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Avoid Oxidizing Agents: Be meticulous in ensuring no oxidizing agents are introduced during the reaction or workup. For instance, if you are synthesizing a metal complex, ensure the metal salt is not in a high, oxidizing valence state that could affect the ligand.
-
Temperature Control: Decomposition pathways are often accelerated by heat. Maintain strict temperature control and avoid excessive heating during the reaction and purification steps.
-
Prompt Isolation: Isolate the product promptly after the reaction is complete to minimize the time it is exposed to potentially degrading conditions.
-
Troubleshooting Summary Table
| Symptom / Observation | Probable Cause / Side Product | Brief Explanation of Formation | Recommended Solution |
| Formation of an insoluble, off-white precipitate or "scum" in the reaction vessel. | Ammonium Dithiocarbamate Salt | The amine starting material acts as both a nucleophile and a base, forming a salt with itself that has low solubility.[1] | Gently warm the mixture to 50-60 °C with stirring to allow the stronger inorganic base (e.g., NaOH) to drive the reaction to completion, forming the soluble salt.[1] |
| Low product yield; odor of CS₂ and/or amine after workup or upon standing. | Decomposition of Dithiocarbamic Acid | The product was exposed to acidic or neutral pH, causing protonation to the unstable dithiocarbamic acid, which reverts to starting materials.[1] | Strictly maintain basic conditions (pH > 8) throughout the synthesis and workup. Avoid all acidic washes. |
| Product from a primary amine is impure, containing isothiocyanates or thioureas. | Decomposition of Primary Thiuram Disulfide | The primary dithiocarbamate was oxidized to an unstable thiuram disulfide, which then decomposed.[1] | Work under an inert atmosphere, avoid oxidizing agents, maintain low temperatures, and isolate the product promptly. |
| Reaction with a diarylamine (e.g., diphenylamine) or an amide fails under standard conditions (amine, CS₂, NaOH). | Insufficient Nucleophilicity of Starting Material | Diarylamines and amides are not nucleophilic enough to attack CS₂ directly. They require deprotonation to a more reactive anion first.[1] | Use a very strong, non-aqueous base (e.g., n-BuLi, NaH, KOBuᵗ) in an anhydrous solvent like THF to deprotonate the amine/amide before adding CS₂.[1] |
Visualized Reaction Pathways
The following diagrams illustrate the key chemical transformations discussed, providing a clear visual guide to both the desired reaction and common side reactions.
Caption: Desired vs. side product formation pathway.
Caption: pH-dependent decomposition of dithiocarbamates.
Caption: Byproduct pathway for primary amines.
Reference Protocols
Protocol 1: Standard Synthesis of Sodium Diethyldithiocarbamate
This protocol outlines a standard, high-yield synthesis, minimizing side product formation.
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve sodium hydroxide (4.0 g, 100 mmol) in distilled water (50 mL).
-
Amine Addition: Once the NaOH solution has cooled to below 10 °C, add diethylamine (7.3 g, 100 mmol) dropwise while stirring. Maintain the temperature below 10 °C.
-
CS₂ Addition: Slowly add carbon disulfide (7.6 g, 100 mmol) to the cold, stirring solution. The addition should be done dropwise or in small portions to keep the temperature from rising significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The solution should be clear and pale yellow.
-
Isolation (Optional): The resulting aqueous solution of sodium diethyldithiocarbamate can often be used directly. To isolate the solid salt, one can precipitate it by slowly adding a solvent like isopropanol or by careful evaporation of the water under reduced pressure at low temperature (< 50 °C).
-
Purification: The precipitated solid can be washed with a small amount of cold ethanol or acetone to remove any unreacted starting materials and then dried under vacuum.[2]
References
-
Hogarth, G. (2024). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. Royal Society of Chemistry. [Link]
-
Gill, S., et al. (2025). Synthesis of Dithiocarbamates via Baylis-Hillman Adducts and their Theoretical Investigation with the Aid of Different Analytical Tools: A Review. Journal of Chemical and Pharmaceutical Research, 17(1):01-07. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of dithiocarbamates. [Link]
-
Onwudiwe, D. C., & Osoka, E. C. (2022). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2022, 1-13. [Link]
-
Al-Jibouri, M. N. A. (2022). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. ResearchGate. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Morpholin-4-ium Morpholine-4-carbodithioate
Welcome to the technical support center dedicated to the synthesis and yield optimization of Morpholin-4-ium Morpholine-4-carbodithioate. This guide is designed for researchers, chemists, and pharmaceutical scientists who are working with dithiocarbamate chemistry. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the fundamental principles behind achieving high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Morpholin-4-ium Morpholine-4-carbodithioate?
A1: The synthesis is a nucleophilic addition reaction. It involves the reaction of a secondary amine, morpholine, with carbon disulfide (CS₂).[1][2] In this specific case, a second molecule of morpholine acts as a base to deprotonate the initially formed zwitterionic intermediate, resulting in the ammonium salt, Morpholin-4-ium Morpholine-4-carbodithioate.[3][4][5] The reaction is typically performed in a cold solution of an alcohol-water mixture.[5]
Q2: My overall yield is consistently low. What are the most critical parameters I should investigate first?
A2: Low yield in dithiocarbamate synthesis is a frequent issue, often traced back to a few key parameters. The most critical factors to control are:
-
Temperature: The reaction is highly exothermic. Inadequate cooling can lead to the thermal decomposition of the dithiocarbamate product and promote side reactions.[6][7]
-
pH Control: Dithiocarbamates are notoriously unstable in acidic environments, where they readily decompose back into the parent amine and CS₂.[6][8][9] Maintaining neutral to alkaline conditions, especially during workup, is crucial for stability.[8]
-
Stoichiometry: The molar ratio of morpholine to carbon disulfide is vital. An excess of morpholine is required to act as the base for the formation of the morpholinium salt.[5]
-
Atmosphere: While many dithiocarbamates are stable, some can be sensitive to air and moisture, leading to oxidative side products like thiuram disulfides.[1][6][10]
Q3: What is "oiling out," and why does it happen during the recrystallization of my product?
A3: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than forming solid crystals. This typically happens when the solution is supersaturated or when the product's melting point is lower than the temperature of the crystallization solvent. For dithiocarbamates, this can be caused by using too little solvent or cooling the solution too rapidly.[8]
Q4: Is the product, Morpholin-4-ium Morpholine-4-carbodithioate, stable for long-term storage?
A4: As an ammonium salt, the product's stability can be a concern. Ammonium dithiocarbamates can be sensitive to air, moisture, and heat.[1] For long-term storage, it is advisable to keep the dried solid in a tightly sealed container, preferably in a desiccator or refrigerator, to minimize degradation.[1]
Troubleshooting Guide: From Synthesis to Purification
This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of Morpholin-4-ium Morpholine-4-carbodithioate.
Issue 1: Very Low or No Product Formation
-
Question: I followed the procedure, but after the reaction time, I see little to no precipitate, and the yield is minimal upon workup. What went wrong?
-
Answer & Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the morpholine and carbon disulfide are pure. Contaminated or old reagents can inhibit the reaction. Morpholine, in particular, can absorb atmospheric CO₂ and water.
-
Check Stoichiometry: The reaction requires at least a 2:1 molar ratio of morpholine to carbon disulfide.[5] One equivalent of morpholine acts as the nucleophile, and the second acts as the base. Using an insufficient amount of morpholine will result in poor conversion.
-
Confirm Reagent Addition Order: While some dithiocarbamate syntheses are robust to the order of addition, a common successful method involves the slow addition of CS₂ to a cooled solution of morpholine.[1][5] This controls the initial exothermic burst and ensures the nucleophile is readily available.
-
Rule out Decomposition: If the reaction was allowed to warm up significantly, the product may have formed and then decomposed. Ensure your ice bath is maintained throughout the CS₂ addition and for a period afterward.[7][11]
-
Issue 2: Product Decomposes During Workup/Isolation
-
Question: I observed a good amount of precipitate in the reaction flask, but I lose most of it during filtration and washing. The filtrate sometimes has a yellowish color and a distinct smell. Why is my product disappearing?
-
Answer & Troubleshooting Steps: This is a classic sign of product decomposition due to acidic conditions.[6]
-
Maintain Alkaline pH: Dithiocarbamates are stable at a pH above 7, and ideally above 10 during aqueous workup.[8][9] If you are washing with water, ensure it is neutral or slightly basic. Avoid using any acidic solutions for washing or pH adjustment.
-
Minimize Heat Exposure: Do not heat the product during isolation. If a rotary evaporator is used to remove solvent, ensure a low bath temperature.[8] For drying, a vacuum oven at a modest temperature (e.g., 35-45°C) or a vacuum desiccator at room temperature is recommended.[1][12]
-
Wash with Non-Aqueous Solvents: To remove unreacted starting materials, consider washing the filtered solid with a cold, non-polar organic solvent in which the product is insoluble, such as diethyl ether.[13] This avoids potential hydrolysis.
-
Issue 3: Product Is an Oil or Gummy Solid, Not a Crystalline Powder
-
Question: My final product is a sticky, oily substance that is difficult to handle and purify. How can I obtain a crystalline solid?
-
Answer & Troubleshooting Steps: This issue points towards problems with crystallization or the presence of impurities.
-
Optimize Recrystallization:
-
Re-dissolve and Dilute: If the product "oils out," heat the mixture to re-dissolve the oil and add more hot solvent to reduce saturation.[8]
-
Slow Cooling is Key: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling promotes oil formation over crystal growth.[8]
-
Solvent System: The reported solvent system for recrystallization is an ethanol-water mixture (1:1 v/v).[5] You may need to adjust the ratio. If this fails, experimenting with other polar solvent systems may be necessary.
-
-
Trituration: If recrystallization is challenging, try trituration. Add a small amount of a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether). Stir or sonicate the mixture. The product should solidify into a powder, which can then be filtered.
-
Optimized Synthesis Protocol & Workflow
This protocol is synthesized from established methodologies for forming morpholinium dithiocarbamate salts.[5]
Reaction Parameters Table
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio | 2.1 : 1 (Morpholine : CS₂) | Ensures sufficient morpholine acts as a base for deprotonation.[5] |
| Temperature | 0 - 5 °C | Controls the exothermic reaction and prevents product degradation.[5][7] |
| Solvent | Ethanol-Water (1:1, v/v) | A common solvent system that facilitates both reaction and precipitation.[5] |
| Addition Rate | Slow, dropwise addition of CS₂ | Prevents localized heating and uncontrolled reaction rates.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to minimize oxidative side reactions.[6] |
| Drying Method | Vacuum oven at 35-40 °C or vacuum desiccator | Avoids thermal decomposition of the final product.[1][12] |
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (2.1 equivalents) in a 1:1 (v/v) mixture of ethanol and water.
-
Reaction Setup: Place the flask in an ice-salt bath to cool the solution to 0-5 °C. If available, conduct the reaction under a nitrogen or argon atmosphere.
-
Carbon Disulfide Addition: Slowly add carbon disulfide (1.0 equivalent) dropwise to the cold, stirring morpholine solution over 30-60 minutes. A white precipitate should begin to form.
-
Reaction: Continue stirring the mixture in the ice bath for an additional 2-4 hours after the addition is complete to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold 1:1 ethanol-water, followed by a wash with cold diethyl ether to aid in drying.[13]
-
Drying: Dry the resulting colorless solid in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.[5][13]
Visual Workflow for Synthesis
Caption: Optimized workflow for the synthesis of Morpholin-4-ium Morpholine-4-carbodithioate.
Understanding the Core Chemistry
A deeper understanding of the reaction mechanism can inform your troubleshooting efforts. The key steps are reversible, emphasizing the need for precise control over reaction conditions to drive the equilibrium toward the desired product.
Reaction Mechanism Diagram
Caption: The nucleophilic addition and subsequent deprotonation to form the final product.
By carefully controlling the key parameters outlined in this guide, you can overcome common obstacles and significantly improve the yield and purity of your Morpholin-4-ium Morpholine-4-carbodithioate synthesis.
References
-
Wikipedia. Dithiocarbamate. [Link]
-
Egbadon, E. O., et al. (2020). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. ISRN Pharmaceutics. [Link]
-
Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation. [Link]
-
Gill, S., et al. (2025). Synthesis of Dithiocarbamates via Baylis-Hillman Adducts and their Theoretical Investigation with the Aid of Different Analytical Tools: A Review. Journal of Chemical and Pharmaceutical Research, 17(1), 01-07. [Link]
-
Organic Chemistry Portal. Dithiocarbamate synthesis by amination. [Link]
-
ResearchGate. Mechanochemistry: optimization of the synthesis of dithiocarbamate derivatives. [Link]
-
Hassan, W., et al. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of dithiocarbamates. [Link]
-
Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. [Link]
- Google Patents.
-
ResearchGate. Solvent effect on the Markovnikov addition of dithiocarbamates. [Link]
- Google Patents.
-
Royal Society of Chemistry. A highly efficient synthesis of dithiocarbamates in green reaction media. [Link]
-
Semantic Scholar. A highly efficient synthesis of dithiocarbamates in green reaction media. [Link]
-
D'Agostino, A., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Applied Sciences. [Link]
-
Encyclopedia.pub. Analytical Methods for Dithiocarbamate Detection. [Link]
-
Adejayan, J., et al. (2022). The Versatility in the Applications of Dithiocarbamates. International Journal of Molecular Sciences. [Link]
-
ResearchGate. Morpholin-4-ium morpholine-4-carbodithioate. [Link]
-
Wang, Y., et al. (2023). Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions. ACS Omega. [Link]
-
University of Birmingham. Radical mediated reactions of dithiocarbamates. [Link]
-
ResearchGate. ChemInform Abstract: A Highly Efficient Synthesis of Dithiocarbamates in Green Reaction Media. [Link]
-
Damon, D. B., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development. [Link]
-
Semantic Scholar. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. [Link]
-
Mafud, A. C., et al. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ResearchGate. Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. [Link]
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
-
ResearchGate. Scheme 1: Synthesis of N-(morpholin-4-ylcarbonothioyl)palmitamide (HL 2 ). [Link]
-
Al–Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 360-367. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
-
ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 11. CN103804262A - Dithiocar-bamate synthesis technology based on control of reaction temperature - Google Patents [patents.google.com]
- 12. CN103804258A - Synthesis process of dithiocarbamate - Google Patents [patents.google.com]
- 13. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Dithiocarbamate Stability in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dithiocarbamates (DTCs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent instability of dithiocarbamates in acidic environments. As Senior Application Scientists, we have compiled this resource to help you navigate the challenges of working with these versatile yet sensitive compounds.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of DTC Instability
This section addresses the core principles governing the stability of dithiocarbamates.
Q1: Why are my dithiocarbamate compounds degrading in solution?
A1: Dithiocarbamates are salts of dithiocarbamic acids. The free acids are generally unstable and readily decompose in the presence of acid. The primary degradation route in acidic or even neutral conditions is hydrolysis, which breaks down the dithiocarbamate molecule into carbon disulfide (CS₂) and the corresponding primary or secondary amine.[1][2][3] This decomposition is a first-order reaction, and the rate is proportional to the hydrogen ion concentration.
Q2: At what pH should I be concerned about dithiocarbamate stability?
A2: Dithiocarbamates are most stable in alkaline conditions (typically pH > 9).[1][4] Significant degradation can occur at neutral pH, and decomposition becomes extremely rapid at acidic pH (< 4).[5][6] For instance, the half-life of diethyldithiocarbamate at pH 2 is a mere 0.3 seconds, highlighting its extreme instability at low pH. Conversely, in alkaline solutions, dithiocarbamates are relatively stable.[1]
Q3: Are all dithiocarbamates equally unstable in acid?
A3: No, stability varies significantly based on the structure of the amine group.
-
Monoalkyldithiocarbamates vs. Dialkyldithiocarbamates : Monoalkyldithiocarbamates are generally more stable in acidic solutions than their dialkyl counterparts. The steric strain from the second alkyl group on the C-N bond is thought to contribute to the lower stability of dialkyldithiocarbamates.
-
Cyclic and Aryl DTCs : Certain structures, such as pyrrolidinedithiocarbamate and dibenzyldithiocarbamate, are considerably more stable at low pH compared to simple alkyl dithiocarbamates. Aryldithiocarbamates are also known to decompose much faster than alkyldithiocarbamates.[7]
-
Primary vs. Secondary Amine DTCs : Dithiocarbamates derived from primary amines are particularly unstable and can decompose to form isothiocyanates.[6][8][9]
Q4: What is the chemical mechanism behind the acid-catalyzed decomposition?
A4: The acid decomposition of dithiocarbamates involves a few key steps. For alkyldithiocarbamates, the process is understood to proceed via specific acid catalysis involving a zwitterionic intermediate.[10][11] The mechanism can be summarized as follows:
-
Protonation : The dithiocarbamate anion is protonated. N-protonation is a key step.[10][11]
-
C-N Bond Cleavage : Following protonation, the crucial carbon-nitrogen bond breaks.[7][10]
-
Product Formation : This cleavage results in the formation of carbon disulfide (CS₂) and the corresponding amine.[1][3]
The following diagram illustrates the general acid decomposition pathway for a dialkyldithiocarbamate.
Caption: General pathway for acid-catalyzed dithiocarbamate decomposition.
Section 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you may encounter during your experiments.
Q5: I am trying to analyze dithiocarbamate residues in a food matrix, but my recovery is very low. What is happening?
A5: The low recovery is likely due to the rapid degradation of dithiocarbamates upon contact with acidic juices from the plant or food matrix.[1][3] Homogenizing the sample before extraction can exacerbate this issue, as it releases cellular contents and enzymes that can accelerate decomposition.[3][4]
Troubleshooting Steps:
-
Avoid Homogenization : Instead of homogenizing, cut plant-based samples into small pieces immediately before extraction.[3] For surface residues on fruits and vegetables, a simple rinsing of the intact sample may be more appropriate.[3]
-
Use a Stabilizing Extraction Buffer : Perform the extraction using an alkaline buffer (pH 9-10).[4][12] The addition of stabilizing agents like EDTA and L-cysteine to the extraction buffer is crucial.[1][12] Cysteine helps to increase the stability of the DTCs in the alkaline extracts.[1]
-
Work Quickly and at Low Temperatures : Minimize the time between sample preparation and analysis. Keeping samples cold can help slow down enzymatic degradation. However, be aware that freezing samples can sometimes lead to faster degradation upon thawing due to cell lysis.[4]
Q6: My dithiocarbamate-based drug candidate shows poor stability in simulated gastric fluid. How can I improve its stability for oral formulation?
A6: The highly acidic environment of the stomach (pH 1.5-3.5) is extremely harsh for most dithiocarbamates, leading to rapid decomposition before the drug can be absorbed.
Formulation Strategies:
-
Enteric Coating : The most effective strategy is to use an enteric coating for your tablets or capsules. This pH-sensitive polymer coating resists the acidic environment of the stomach and only dissolves in the more alkaline conditions of the small intestine, ensuring the drug is released at a location where it is more stable.
-
Prodrug Approach : Synthesize a more stable prodrug that is converted to the active dithiocarbamate in vivo. For example, thiuram disulfides, the oxidized form of DTCs, are generally more stable and can be reduced back to the dithiocarbamate in the body.[6]
-
Complexation : Dithiocarbamates are strong metal chelators.[13] Creating a metal complex of your dithiocarbamate can significantly increase its stability in acidic solutions. However, the toxicological profile of the metal complex must be carefully evaluated.
Q7: I am trying to quantify total dithiocarbamates in a sample by measuring CS₂ evolution after acid digestion, but my results are inconsistent. What could be the cause?
A7: The acid digestion method (based on EPA Method 630) is a standard but technically demanding procedure.[2][14] Inconsistency can arise from several factors.
Troubleshooting Checklist:
-
Incomplete Digestion : Ensure the acid digestion is carried out under the correct conditions (e.g., hot acid) to completely convert all dithiocarbamates to CS₂.[1][2]
-
Loss of Volatile CS₂ : Carbon disulfide is highly volatile. Ensure your apparatus is completely sealed to prevent its loss during digestion and trapping.
-
Inefficient Trapping : The evolved CS₂ is typically trapped in a solution (e.g., methanol/KOH).[1] Verify that your trapping solution and conditions are optimal for quantitative capture.
-
Interferences : The sample matrix can contain other sulfur compounds that might interfere with the analysis. The method measures total CS₂ evolved, so it cannot distinguish between different types of dithiocarbamates.[1][2]
The following diagram outlines the workflow for total DTC analysis via acid digestion.
Caption: Workflow for analyzing total dithiocarbamates as carbon disulfide.
Section 3: Protocols and Methodologies
Protocol 1: Stabilized Extraction of Dithiocarbamates from Plant Matrices for LC Analysis
This protocol is designed to extract intact dithiocarbamates while minimizing acid-catalyzed degradation.
Materials:
-
Cysteine-EDTA Extraction Buffer: Dissolve disodium ethylenediaminetetraacetate dihydrate (EDTA) and L-cysteine in deionized water to final concentrations of 0.1 M and 0.05 M, respectively. Adjust the pH to 10.0 with a sodium hydroxide solution.[12] Prepare fresh before use.
-
Sample (e.g., fruit, vegetable)
-
Dichloromethane (optional, for certain matrices)[12]
-
Centrifuge
Procedure:
-
Weigh a representative portion of your sample (e.g., 5.00 g). Do not homogenize. If necessary, cut into small pieces.[3][12]
-
Immediately add 100 mL of ice-cold Cysteine-EDTA Extraction Buffer.[12]
-
Mix thoroughly for 2-3 minutes. For some solid samples, adding an organic solvent like dichloromethane and homogenizing at this stage may be necessary to improve extraction, but this should be validated for your specific analyte and matrix.[12]
-
Centrifuge the mixture (e.g., at 2,500 rpm for 5 minutes) to separate the solid material.[12]
-
Carefully collect the aqueous supernatant, which contains the extracted dithiocarbamates.
-
The extract is now ready for further cleanup or direct analysis by liquid chromatography (LC). It is recommended to analyze the sample as soon as possible.
Data Summary: Factors Influencing Dithiocarbamate Stability
| Factor | Effect on Stability | Rationale / Comments | Reference(s) |
| pH | Decreasing pH drastically decreases stability. | Acid catalyzes the hydrolysis of the dithiocarbamate to CS₂ and an amine. Stable in alkaline media (pH > 9). | [1],,[5] |
| Temperature | Increasing temperature generally decreases stability. | Accelerates the rate of chemical and enzymatic degradation. | [1],[5] |
| Structure | Monoalkyl > Dialkyl. Certain cyclic DTCs are more stable. | Steric and electronic effects influence the susceptibility of the C-N bond to cleavage. | |
| Matrix | Plant matrices with acidic sap accelerate degradation. | Direct contact with acids and degradative enzymes promotes rapid decomposition. | [1][3][4] |
| Additives | EDTA, L-cysteine | EDTA chelates metal ions that can catalyze oxidation, while cysteine acts as a stabilizer in alkaline extracts. | [1],[12] |
Section 4: References
-
D'Agostino, A., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Encyclopedia. [Link]
-
D'Agostino, A., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (Date not available). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). MHLW. [Link]
-
Kanchi, S., et al. (2018). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry. [Link]
-
Humeres, E., et al. (1999). Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis. The Journal of Organic Chemistry. [Link]
-
Humeres, E., et al. (2002). Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. The Journal of Organic Chemistry. [Link]
-
Wong, J. W., et al. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Food Additives & Contaminants: Part A. [Link]
-
Humeres, E., et al. (2002). Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. ResearchGate. [Link]
-
Humeres, E., et al. (2000). Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect. ResearchGate. [Link]
-
United States Environmental Protection Agency. (Date not available). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
Khan, M. R., et al. (2021). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Journal of Taibah University for Science. [Link]
-
Perz, R., & Schwack, W. (2008). Stability of dithiocarbamates during the preparation and extraction of food samples. Journal of Consumer Protection and Food Safety. [Link]
-
Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. [Link]
-
Kamal, A., et al. (2020). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry. [Link]
-
Adeyemi, O. G., & Onwudiwe, D. C. (2022). The Versatility in the Applications of Dithiocarbamates. Molecules. [Link]
-
Donnelly, P. S. (2016). Dithiocarbamate complexes as radiopharmaceuticals for medical imaging. Dalton Transactions. [Link]
-
Joris, S. J., et al. (1970). Instability of Diethyldithiocarbamic Acid at Low pH. Analytical Chemistry. [Link]
-
Maresca, A., et al. (2010). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of the American Chemical Society. [Link]
-
Wikipedia. (Date not available). Dithiocarbamate. [Link]
Sources
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. tandfonline.com [tandfonline.com]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Dithiocarbamate complexes as radiopharmaceuticals for medical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
Technical Support Center: Scaling Up Morpholin-4-yl Morpholine-4-carbodithioate Production
Welcome to the technical support guide for the synthesis and scale-up of Morpholin-4-yl morpholine-4-carbodithioate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this versatile compound. We will delve into the causality behind experimental observations and provide validated protocols to ensure reliability and reproducibility in your work.
Morpholin-4-yl morpholine-4-carbodithioate, also known as Morpholinium morpholine-N-dithiocarbamate[1], is a dithiocarbamate salt formed from morpholine and carbon disulfide. While its synthesis appears straightforward, scaling up the reaction presents challenges related to reaction control, product isolation, purity, and stability. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Synthesis Overview & Mechanism
The synthesis is a classic nucleophilic addition reaction. One molecule of morpholine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate. A second molecule of morpholine then acts as a base, deprotonating the intermediate to yield the stable morpholinium salt of morpholine-4-carbodithioate.[2][3]
The overall reaction is as follows:
2 (C₄H₉NO) + CS₂ → [C₄H₁₀NO]⁺[C₅H₈NOS₂]⁻
Understanding this mechanism is key to troubleshooting issues related to stoichiometry and reaction conditions.
Caption: Reaction mechanism for the formation of the target compound.
Troubleshooting Guide: Reaction & Synthesis
This section addresses common problems encountered during the reaction phase.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue when scaling up. The cause is often multifactorial, stemming from reagent quality, reaction control, or side reactions.
-
Reagent Purity: Morpholine is hygroscopic and can absorb atmospheric CO₂ and water. Use freshly distilled morpholine for best results. The purity of carbon disulfide is also critical.
-
Stoichiometry: The reaction requires a strict 2:1 molar ratio of morpholine to carbon disulfide.[3] An excess of morpholine is generally tolerated better than an excess of CS₂, which can lead to by-products. However, for scale-up, precise molar equivalents are crucial for maximizing yield and simplifying purification.
-
Temperature Control: The reaction is exothermic. Adding CS₂ too quickly to morpholine will generate significant heat, which can promote the decomposition of the dithiocarbamate product.[4][5] For larger batches, the slow, portion-wise addition of CS₂ to a cooled solution of morpholine (e.g., in an ice bath) is essential.[3]
-
Reaction Medium: The reaction is often performed in a protic solvent like an ethanol/water mixture to help dissipate heat and facilitate the precipitation of the product salt.[3] Running the reaction neat is possible at small scales but becomes difficult to control at larger volumes.
Q2: The reaction mixture has turned a dark color (yellow/brown), and I'm isolating an impure product. What's happening?
A2: Discoloration often indicates the formation of impurities or decomposition. Dithiocarbamates and their intermediates can be sensitive to oxidation.
-
Oxidative Side Products: Dithiocarbamates can be oxidized to form thiuram disulfides, which are often yellowish compounds. This can be exacerbated by heat or the presence of oxidizing impurities.
-
Decomposition: Dithiocarbamic acids are unstable and decompose, especially under acidic conditions.[6] Ensure your morpholine has not degraded to form acidic by-products. The product itself can decompose upon heating, sometimes subliming before melting.[3]
Q3: The reaction seems to stall and does not go to completion. Why?
A3: A stalled reaction points towards issues with mixing, concentration, or reagent activity.
-
Poor Mixing: As the product salt precipitates, it can form a thick slurry that encapsulates unreacted starting materials. Vigorous mechanical stirring is essential during scale-up to maintain a homogeneous reaction mixture.
-
Solvent Choice: If the product is highly insoluble in the chosen solvent system, it may precipitate too quickly, preventing the reaction from completing. A solvent system in which the product has slight solubility until the reaction is complete, followed by cooling or addition of an anti-solvent to induce precipitation, may be beneficial.
Troubleshooting Guide: Workup & Purification
Q1: My product "oils out" instead of precipitating as a solid during isolation. How can I fix this?
A1: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated, amorphous liquid instead of a crystalline solid.
-
Cooling Rate: Crashing the product out of solution by cooling too rapidly often leads to oiling. A slower, controlled cooling rate promotes the formation of well-defined crystals.
-
Solvent Polarity: The polarity of the precipitation medium is critical. If the product is oiling out from an ethanol/water mixture, try adjusting the ratio. Seeding the solution with a few previously obtained crystals can provide nucleation sites and encourage proper crystallization.
-
Purity: The presence of impurities can inhibit crystallization. If the issue persists, it may be necessary to isolate the crude oil, redissolve it in a minimal amount of a suitable hot solvent, and attempt a slower recrystallization.
Q2: I'm having difficulty with the recrystallization. The product either dissolves completely or not at all.
A2: Finding the right recrystallization solvent is key. An ideal solvent will dissolve the compound when hot but not when cold.
-
Solvent System: An ethanol-water mixture (1:1 v/v) is reported to be effective for recrystallization.[3] If this is not working, you may need to systematically screen other solvent/anti-solvent pairs. Good candidates include other alcohols (isopropanol, methanol) with water or alkanes as anti-solvents.
-
Technique: Use a minimal amount of the hot solvent to fully dissolve the crude product. If the product remains insoluble even in a large volume of boiling solvent, that solvent is unsuitable. If it remains soluble upon cooling, the solvent is too good; an anti-solvent should be added dropwise to the warm solution until turbidity is observed, then allowed to cool slowly.
Q3: My final product seems to decompose over time, even when stored. How can I improve its stability?
A3: The stability of dithiocarbamates can be a concern. Decomposition is often accelerated by exposure to heat, light, moisture, and air (oxygen).
-
Drying: Ensure the product is thoroughly dried under vacuum to remove residual solvents and water.[3] The presence of moisture can facilitate hydrolytic decomposition.
-
Storage Conditions: Store the final product in an airtight, amber-colored container to protect it from light and moisture. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this synthesis?
A: The primary hazard is carbon disulfide (CS₂) . It is highly flammable, has a very low autoignition temperature (~90°C), and its vapors can form explosive mixtures with air.[7] It is also toxic upon inhalation and skin contact.
-
ALWAYS work in a well-ventilated chemical fume hood.
-
Ensure there are NO ignition sources nearby (hot plates, spark-producing equipment).[7]
-
Use a closed or semi-closed system for additions, especially at scale.
-
Wear appropriate PPE: flame-retardant lab coat, chemical splash goggles, and suitable gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts).
-
Morpholine is also corrosive and should be handled with care.[8]
Q: How can I monitor the reaction's progress and confirm the final product's identity?
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) can be used if a suitable solvent system is found. However, given the salt-like nature of the product, it may not move from the baseline. Disappearance of the CS₂ (if visible by a specific stain) or morpholine could be monitored. For scale-up, monitoring the internal temperature can also indicate reaction progress; the temperature will stabilize and begin to drop once the reaction is complete.
-
Product Confirmation:
-
Melting Point: The compound has a reported melting point.[9] Note that decomposition can occur at this temperature.[3]
-
Spectroscopy: FT-IR spectroscopy is useful for identifying the characteristic C=S and C-N stretching frequencies of the dithiocarbamate group. ¹H and ¹³C NMR spectroscopy in a suitable solvent (like DMSO-d₆) will confirm the structure.
-
Elemental Analysis: For a definitive confirmation of purity, elemental analysis (CHN) can be performed to check the elemental composition against the theoretical values.
-
Caption: A decision-tree workflow for troubleshooting common issues.
Validated Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Example)
This protocol is adapted from established procedures and should be performed with all necessary safety precautions.[3]
Reagents & Equipment:
-
Morpholine (0.2 mol)
-
Carbon Disulfide (CS₂) (0.1 mol)
-
Ethanol/Water (1:1 v/v), 30 mL
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Combine morpholine (0.2 mol) with 30 mL of the ethanol-water solvent in the round-bottom flask.
-
Place the flask in an ice bath and begin stirring. Allow the solution to cool to 0-5°C.
-
Slowly add carbon disulfide (0.1 mol) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 2-3 hours. A white precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol-water, followed by a cold, non-polar solvent (like diethyl ether) to aid in drying.
-
Dry the solid product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[3]
Protocol 2: Recrystallization
-
Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of 1:1 ethanol-water and heat the mixture gently (e.g., on a hot plate with stirring) until the solid just dissolves.
-
Remove the flask from the heat source. If the solution is colored, you may consider a hot filtration or treatment with activated carbon at this stage.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 2:1 (Morpholine:CS₂) | One equivalent acts as a nucleophile, the second as a base to form the stable salt.[3] |
| Temperature | 0-10°C during addition | The reaction is exothermic; low temperature prevents by-product formation and decomposition. |
| Addition Rate | Slow, dropwise | Prevents localized heating and ensures a controlled reaction rate. |
| Solvent | Ethanol/Water (1:1) | Helps dissipate heat and allows for direct precipitation of the product.[3] |
| Agitation | Vigorous mechanical stirring | Essential for maintaining homogeneity, especially as the product precipitates. |
| Storage | Cool, dry, dark, inert atm. | Minimizes degradation from heat, moisture, light, and oxygen. |
References
-
Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o1883. [Link]
-
Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Crystallographic Communications, 67(8). [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
-
Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]
-
Srivastava, S. K., & Srivastava, A. (2008). Thermal decomposition of transition metal dithiocarbamates. Journal of Thermal Analysis and Calorimetry, 91(2), 525-531. [Link]
-
Otu, O. G., et al. (2022). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 27(19), 6296. [Link]
-
International Labour Organization. ICSC 0022 - CARBON DISULFIDE. [Link]
-
Azizi, N., et al. (2010). Versatile and Large-Scale Synthesis of Functional Dithiocarbamates in Water. Synthesis, 2010(1), 113-117. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
Srivastava, S. K., & Srivastava, A. (2008). Thermal decomposition of transition metal dithiocarbamates. Journal of Thermal Analysis and Calorimetry, 91, 525-531. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Carbon disulfide. [Link]
-
Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation. [Link]
- CN103804258A - Synthesis process of dithiocarbamate.
-
Singh, S., et al. (2022). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
-
LookChem. Cas 103-34-4, Morpholine, 4,4'-dithiobis-. [Link]
-
Cichońska, M., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(21), 7393. [Link]
- Moss, P. H. (1964). US Patent 3,151,112A - Process for the preparation of morpholines.
-
Onwudiwe, D. C., & Ajibade, P. A. (2011). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. International Journal of Molecular Sciences, 12(11), 7782-7801. [Link]
-
Shelton, J. L., et al. (2015). PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES. Organic preparations and procedures international, 47(3), 241-251. [Link]
-
ResearchGate. What are the precautions one must take while handling CS2 (Carbon disulfide) for organic reactions?. [Link]
-
Organic Chemistry Portal. Dithiocarbamate synthesis by amination. [Link]
-
Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(28), 12572-12585. [Link]
-
Organic Materials Review Institute. (2001). Morpholine - Processing. USDA. [Link]
-
Srivastava, S. K., & Srivastava, A. (2008). (PDF) Thermal decomposition of transition metal dithiocarbamates. ResearchGate. [Link]
-
Molbase. 13752-51-7(4-[(4-Morpholinylthio)thioxomethyl]-morpholine) Product Description. [Link]
-
Chemsrc. CAS#:5327-10-6 | 4-Morpholinecarbodithioic acid, compd. with morpholine (1:1). [Link]
Sources
- 1. CAS#:5327-10-6 | 4-Morpholinecarbodithioic acid, compd. with morpholine (1:1) | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 7. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 8. ams.usda.gov [ams.usda.gov]
- 9. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine | 13752-51-7 [chemicalbook.com]
"removing impurities from dithiocarbamate salts"
Answering the call for in-depth technical guidance, this support center is designed for researchers, scientists, and drug development professionals working with dithiocarbamate salts. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. Dithiocarbamate salts, while versatile, are notoriously sensitive, and their successful purification hinges on a solid understanding of their chemical behavior.
This guide is structured as a direct-response resource. We will first tackle the most pressing issues in a troubleshooting Q&A format, followed by broader foundational questions in our FAQ section. Detailed, field-tested protocols and data tables are provided to translate theory into practice.
Technical Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of dithiocarbamate salts. Each question is followed by an analysis of the root cause and a series of actionable steps to resolve the issue.
Q1: My dithiocarbamate product is degrading during workup. I'm seeing discoloration (yellow/brown) and experiencing low yields. What's happening and how can I stop it?
A1: Root Cause Analysis & Solution
This is the most common issue faced when working with dithiocarbamates. The dithiocarbamate moiety is inherently unstable under specific conditions, primarily due to acid sensitivity and, to a lesser extent, susceptibility to heat and oxidation.[1][2]
-
Acid-Catalyzed Decomposition: The primary degradation pathway is acid-catalyzed hydrolysis. In the presence of acid (even weak acids like atmospheric CO2 in water, or acidic plant juices during extraction), dithiocarbamates rapidly decompose into carbon disulfide (CS₂) and the corresponding amine.[3][4][5][6] This is often the source of low yields and can produce odorous byproducts.
-
Oxidation: Exposure to air, particularly for extended periods or at elevated temperatures, can lead to oxidative side reactions.[7][8] One common oxidation product is the corresponding thiuram disulfide.[9]
Troubleshooting Steps:
-
Maintain Alkaline Conditions: This is the most critical parameter. Ensure all aqueous solutions used during workup and purification are buffered to a pH of 9 or higher, with a pH > 10 being ideal.[1][7][10] This suppresses the protonation of the dithiocarbamate, preventing its decomposition.[6]
-
Control Temperature: Many dithiocarbamate syntheses and dissolutions are exothermic. Avoid excessive heating during purification steps like recrystallization. If using a rotary evaporator to remove solvent, use low temperatures and high vacuum.[1]
-
Utilize an Inert Atmosphere: For dithiocarbamates that are particularly sensitive, such as ammonium salts, performing all manipulations under an inert atmosphere (e.g., nitrogen or argon) will prevent oxidative degradation.[1][11]
-
Work Quickly: Minimize the time the dithiocarbamate is in solution. Prepare for each step in advance to ensure a rapid workflow.
Q2: I'm trying to recrystallize my dithiocarbamate salt, but it's "oiling out" instead of forming crystals. What should I do?
A2: Root Cause Analysis & Solution
"Oiling out" occurs when a compound comes out of a cooling solution as a liquid rather than a solid crystal.[12] This typically happens for two reasons:
-
The solution is too saturated at a temperature that is above the compound's melting point (or the melting point of the impure mixture).
-
The presence of significant impurities has depressed the melting point of your product to below the temperature of saturation.[1]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation.[1]
-
Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath from a hot state. Rapid cooling encourages precipitation and oiling, whereas slow cooling promotes the growth of pure crystals. Once at room temperature, cooling in an ice bath can be used to maximize yield.[1]
-
Scratch or Seed: If crystals are reluctant to form from the clear solution, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a tiny "seed" crystal of the pure product.[12]
-
Consider a Different Solvent System: If oiling persists, the chosen solvent may be unsuitable. Experiment with solvent pairs. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[12]
Q3: My final dithiocarbamate product is off-white or slightly colored, even after initial filtration. How can I remove these color impurities?
A3: Root Cause Analysis & Solution
The pale yellow, pink, or brown appearance of many crude dithiocarbamate salts is often due to the presence of minor, highly colored impurities, which may arise from oxidation or other side reactions.[9][13][14] These can often be removed effectively using activated charcoal.
Troubleshooting Steps:
-
Use Activated Charcoal: During recrystallization, after the crude product has been fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add Charcoal: Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient for lab scale; using too much will adsorb your product and reduce yield).[12]
-
Briefly Reheat: Swirl the mixture and bring it briefly back to a boil for about 30 seconds.[12]
-
Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[1] The resulting filtrate should be colorless.
-
Crystallize as Normal: Allow the colorless solution to cool and crystallize as described in the standard recrystallization protocol.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common dithiocarbamate purification issues.
Frequently Asked Questions (FAQs)
What are the most common impurities in crude dithiocarbamate salts?
Common impurities stem directly from the synthesis reaction (amine + CS₂ + base) and the product's inherent instability.[9][13]
-
Unreacted Starting Materials: Residual amine, carbon disulfide, or base.
-
Decomposition Products: As mentioned, these include the corresponding amine and carbon disulfide.[15]
-
Oxidation Products: Thiuram disulfides are a common byproduct from exposure to air.[8]
-
Side-Reaction Products: When using primary amines, side reactions can lead to the formation of isothiocyanates and symmetrical thioureas, especially if the reaction temperature is not well-controlled.[8]
How should I properly store my purified dithiocarbamate salt to ensure long-term stability?
Proper storage is critical to prevent degradation over time.
-
Dryness is Key: Store the purified, dry solid in a desiccator to protect it from atmospheric moisture.[1][16]
-
Inert Atmosphere: For highly sensitive compounds, especially ammonium dithiocarbamates, store in a sealed vial under an inert gas like nitrogen or argon.[1][16]
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for unstable ammonium salts.[1][16]
-
Avoid Acidity: Ensure storage containers are free from any acidic residue.
What analytical techniques are suitable for assessing the purity of my dithiocarbamate salt?
Due to their instability, direct analysis of dithiocarbamates can be challenging.[15]
-
Acid-Hydrolysis/GC-MS: A common and robust method involves the complete acid-catalyzed decomposition of the dithiocarbamate to CS₂.[5][17] The evolved CS₂ is then extracted into a solvent and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). The amount of CS₂ is stoichiometrically related to the amount of dithiocarbamate in the original sample.[17]
-
Spectrophotometry: This method also relies on acid digestion to produce CS₂. The CS₂ is then reacted with a chromogenic reagent, such as a copper acetate/diethanolamine solution, to form a colored complex that can be quantified using a UV-Vis spectrophotometer.[15][18]
-
Elemental Analysis: Provides the percentage of C, H, N, and S, which can be compared to the theoretical values for the pure compound.
How do I choose the best purification method for my specific dithiocarbamate product?
The choice depends on the physical state of your crude product and the nature of the impurities.
| Product Type | Primary Impurities | Recommended Method | Rationale |
| Soluble Solid Salt | Soluble byproducts, color | Recrystallization | Exploits differences in solubility between the product and impurities at different temperatures.[1][13] |
| Precipitated Solid (e.g., Metal Complex) | Unreacted reagents, soluble salts | Thorough Solvent Washing | Physically removes soluble impurities from the insoluble product precipitate.[16][19] |
| Crude Product with Strong Color | Highly-colored minor impurities | Decolorization w/ Charcoal | Activated charcoal has a high surface area that adsorbs large, conjugated impurity molecules.[12] |
| Product Contaminated with Organic Base | Excess amine starting material | Liquid-Liquid Extraction (Alkaline) | Can partition the dithiocarbamate salt into an aqueous layer while the amine remains in an organic layer (requires careful pH control).[1] |
Purification Method Selection Diagram
Caption: Decision tree for selecting a dithiocarbamate purification method.
Experimental Protocols
Protocol 1: Standard Recrystallization of a Dithiocarbamate Salt
This protocol describes a general procedure for purifying a solid dithiocarbamate salt, using ethanol as an example solvent.
-
Solvent Selection: Choose a solvent in which your dithiocarbamate is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point.[1][13]
-
Dissolution: Place the crude dithiocarbamate salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to completely dissolve the solid while heating and stirring on a hot plate.[1] Add the solvent in small portions, allowing time for dissolution after each addition.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization of the product in the funnel.[1]
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the soluble impurities.[16]
-
Drying: Dry the purified crystals under vacuum. For sensitive compounds, drying in a vacuum desiccator is recommended.[16]
Protocol 2: Purification of a Precipitated Metal-Dithiocarbamate Complex
This protocol is for purifying metal-dithiocarbamate complexes that are isolated as precipitates.
-
Initial Isolation: Collect the crude precipitate from the reaction mixture by vacuum filtration.
-
Water Wash: Wash the precipitate on the filter thoroughly with several portions of deionized water. This is critical for removing unwanted inorganic salts (e.g., sodium chloride if you started from a sodium dithiocarbamate and a metal chloride).[19]
-
Organic Solvent Wash: Next, wash the precipitate with a cold organic solvent in which the product is insoluble but starting materials or organic byproducts are soluble. Cold ethanol or diethyl ether are common choices.[11][16] This removes unreacted organic precursors.
-
Final Rinse: A final rinse with a low-boiling-point solvent like cold acetone or diethyl ether can help to displace water and speed up the drying process.[19]
-
Drying: Dry the purified precipitate thoroughly in a vacuum desiccator to remove all residual solvents.[19]
References
- THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Science Publishing.
- stability problems of dithiocarbamate solutions and storage conditions. Benchchem.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
- Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products. Benchchem.
- An In-Depth Technical Guide to the Chemical Synthesis and Purification of Ditiocarb Sodium. Benchchem.
- THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Science Publishing.
- Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments. Benchchem.
- Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub.
- Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products).
-
Sodium diethyldithiocarbamate. Wikipedia. Available from: [Link]
- Full article: Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions.
- Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20 th century.
- Effect of metal complexation on the degradation of dithiocarbamate fungicides.
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. Available from: [Link]
-
Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions (RSC Publishing). Available from: [Link]
- Method of synthesis of dimethyldithiocarbamate sodium. Google Patents.
- Technical Support Center: Dithiocarbonate Synthesis. Benchchem.
- Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. EPA.
- Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater. EPA.
-
Procedure for the Preparation of Pure Dithiocarbamates. American Chemical Society. Available from: [Link]
-
Supplementary Information For. The Royal Society of Chemistry. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Dithiocarbamate synthesis by thiocarbomoylation. Organic Chemistry Portal. Available from: [Link]
-
Determination of Dithiocarbamate Fungicide Residues in Food by a Spectrophotometric Method Using a Vertical Disulfide Reaction System. ResearchGate. Available from: [Link]
-
Preparation, characterization and thermal decomposition of ammonium salts of dithiocarbamic acids. ResearchGate. Available from: [Link]
-
Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. Available from: [Link]
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. ResearchGate. Available from: [Link]
-
SYNTHESIS AND ANALYSIS OF SOME DITHIOCARBAMATE PESTICIDES. CORE. Available from: [Link]
-
Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Available from: [Link]
-
Heavy Metal Removal Using Dithiocarbamates. P2 InfoHouse. Available from: [Link]
-
PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES. PMC - NIH. Available from: [Link]
- refinement of Ditiocarb synthesis to improve yield and purity. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rubingroup.org [rubingroup.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sodium diethyldithiocarbamate | 148-18-5 [chemicalbook.com]
- 15. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Validating the Purity of Morpholin-4-yl morpholine-4-carbodithioate using High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
Morpholin-4-yl morpholine-4-carbodithioate (CAS No. 13752-51-7) is a sulfur-containing organic compound that serves as a crucial intermediate and accelerator in various industrial and pharmaceutical syntheses.[1][2] Its molecular structure, featuring two morpholine rings linked by a dithiocarbamate group, imparts unique chemical properties that are leveraged in the development of novel compounds, including those with potential biological activity.[2][3] For researchers and drug development professionals, ensuring the absolute purity of this reagent is not merely a quality control step; it is fundamental to the reproducibility of experiments, the safety of downstream products, and the integrity of scientific discovery.
The presence of unreacted starting materials (e.g., morpholine, carbon disulfide), synthesis by-products, or degradation products can significantly alter reaction kinetics, introduce toxicological risks, and compromise the efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to validating the purity of Morpholin-4-yl morpholine-4-carbodithioate, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will dissect the causality behind methodological choices, present a robust, self-validating protocol, and objectively compare HPLC with alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC) to equip scientists with the knowledge to select the optimal method for their specific needs.
The Primary Analytical Workhorse: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For a moderately polar compound like Morpholin-4-yl morpholine-4-carbodithioate, a reversed-phase HPLC method is the logical starting point. This technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase, eluting them with a polar mobile phase.
Causality Behind the HPLC Method Design
The development of a reliable HPLC method is a systematic process where each parameter is chosen to address the specific chemical nature of the analyte and potential impurities. Dithiocarbamates as a class present unique challenges, including potential instability and the structural similarity of related impurities.[6][7]
-
Stationary Phase Selection (The Column): A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography. Its long alkyl chains provide a highly hydrophobic surface, ideal for retaining the target analyte and separating it from more polar starting materials (like morpholine) and potentially less polar by-products. The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, ensuring it is well-retained and resolved from the solvent front and late-eluting impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent like acetonitrile is superior to an isocratic method for purity analysis. A gradient, which systematically increases the organic solvent concentration, ensures that impurities with a wide range of polarities can be eluted and detected within a single run. This is crucial for a comprehensive purity profile. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength, leading to sharper peaks and lower backpressure.
-
Detection Wavelength (UV): The dithiocarbamate functional group contains chromophores that absorb UV light. Based on literature for similar compounds, a detection wavelength of approximately 272 nm provides a strong signal for the analyte, offering excellent sensitivity for both the main component and related impurities.[8][9]
Detailed Experimental Protocol: HPLC Purity Assay
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.
1. Reagent and Sample Preparation:
- Mobile Phase A: Deionized water (HPLC grade).
- Mobile Phase B: Acetonitrile (HPLC grade).
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Solution: Accurately weigh ~10 mg of Morpholin-4-yl morpholine-4-carbodithioate reference standard and dissolve in 100.0 mL of diluent to obtain a concentration of 100 µg/mL.
- Sample Solution: Prepare the test sample in the same manner as the Standard Solution.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 272 nm |
3. System Suitability Testing (SST):
- Before sample analysis, perform five replicate injections of the Standard Solution.
- Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0. This confirms the precision and peak integrity of the system.
4. Purity Calculation:
- Inject the Sample Solution.
- Calculate the purity using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
The entire process from sample preparation to final result can be visualized as a systematic workflow.
Method Validation: The Cornerstone of Trustworthiness
A developed method is scientifically sound only after it has been rigorously validated. Validation provides documented evidence that the method is suitable for its intended purpose.[10] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[11][12]
Sources
- 1. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine | 13752-51-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Unambiguous Molecular Architecture: A Comparative Guide to the Structural Analysis of Morpholin-4-yl morpholine-4-carbodithioate
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides an in-depth comparison of single-crystal X-ray diffraction as the definitive method for the structural elucidation of morpholine-derived dithiocarbamates, using Morpholin-4-ium morpholine-4-carbodithioate as a primary example. We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its performance with alternative analytical techniques, supported by experimental data.
Introduction to Morpholin-4-yl morpholine-4-carbodithioate and the Imperative of Structural Analysis
Morpholin-4-yl morpholine-4-carbodithioate belongs to the dithiocarbamate class of compounds, which are known for their diverse applications, including as ligands in coordination chemistry and their potential in medicinal chemistry.[1] The precise arrangement of atoms, bond lengths, and bond angles in this molecule dictates its chemical reactivity, physical properties, and biological activity. Therefore, accurate structural analysis is paramount for rational drug design, materials science, and fundamental chemical research.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound.[2] This technique provides a high-resolution map of electron density within the crystal lattice, allowing for the precise determination of atomic positions, bond distances, and angles.
A study on the closely related salt, Morpholin-4-ium morpholine-4-carbodithioate, provides a clear example of the power of this technique.[3][4] The analysis revealed a monoclinic crystal system and provided detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction of a Morpholine Dithiocarbamate Derivative
The following protocol outlines the typical steps involved in the structural determination of a compound like Morpholin-4-ium morpholine-4-carbodithioate by single-crystal X-ray diffraction.[3]
1. Crystal Growth (The Foundational Step):
-
Rationale: The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. A well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) is required to produce a clear diffraction pattern.
-
Procedure: Colorless single crystals of Morpholin-4-ium morpholine-4-carbodithioate were obtained by the slow addition of carbon disulfide to a cooled ethanol-water solution of morpholine. The resulting solid was recrystallized from an ethanol-water mixture and dried.[3]
2. Data Collection:
-
Rationale: This step involves irradiating the crystal with monochromatic X-rays and collecting the resulting diffraction pattern. The angles and intensities of the diffracted beams are measured.
-
Instrumentation: An Enraf–Nonius TurboCAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å) is a suitable instrument.[5]
-
Procedure: The crystal is mounted on a goniometer and maintained at a specific temperature (e.g., 290 K).[5] The diffractometer rotates the crystal while exposing it to the X-ray beam, and a detector records the diffraction data.
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined (structure solution) and subsequently optimized to best fit the experimental data (refinement).
-
Software: Programs such as SIR92 for structure solution and SHELXL97 for refinement are commonly used.[3]
-
Procedure: The diffraction intensities are converted into structure factors. The phase problem is solved to generate an initial electron density map. Atoms are fitted to the electron density, and their positions and displacement parameters are refined. Hydrogen atoms are often located from the difference Fourier map and refined.[3]
Core Crystallographic Data for Morpholin-4-ium morpholine-4-carbodithioate
The following table summarizes the key crystallographic data obtained from the X-ray diffraction analysis of Morpholin-4-ium morpholine-4-carbodithioate.[5]
| Parameter | Value |
| Chemical Formula | C₄H₁₀NO⁺ · C₅H₈NOS₂⁻ |
| Formula Weight | 250.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.938 (5) |
| b (Å) | 18.3232 (15) |
| c (Å) | 8.8260 (5) |
| β (°) | 110.021 (5) |
| Volume (ų) | 1206.2 (8) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.379 |
| Absorption Coefficient (mm⁻¹) | 0.43 |
Comparative Analysis: Alternative Structural Characterization Techniques
While X-ray diffraction provides the definitive solid-state structure, other spectroscopic and analytical techniques offer complementary information and are often more suitable for routine characterization or for analyzing non-crystalline samples. Dithiocarbamates are routinely characterized by a suite of these methods.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For Morpholin-4-yl morpholine-4-carbodithioate, ¹H and ¹³C NMR would provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Strengths: Provides detailed information about the molecular structure in solution, including connectivity and conformational dynamics. It is a non-destructive technique.
-
Limitations: Does not provide direct information about bond lengths, bond angles, or the three-dimensional packing in the solid state.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For dithiocarbamates, characteristic stretching frequencies for C-N and C=S bonds are particularly informative.[8]
-
Strengths: A rapid and simple technique for identifying functional groups.
-
Limitations: Provides limited information about the overall molecular structure and connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Dithiocarbamate ligands typically exhibit characteristic intramolecular charge transfer bands in the UV-Vis region.[6]
-
Strengths: Useful for studying the electronic properties of the molecule.
-
Limitations: Provides very limited information about the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
-
Strengths: Highly sensitive technique that provides an accurate molecular weight.
-
Limitations: Does not provide information about the three-dimensional arrangement of atoms.
Performance Comparison
| Technique | Information Provided | Sample State | Destructive? | Throughput | Expertise Required |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, crystal packing | Crystalline Solid | No | Low | High |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation | Solution | No | Medium | High |
| IR Spectroscopy | Functional groups | Solid or Solution | No | High | Low |
| UV-Vis Spectroscopy | Electronic transitions | Solution | No | High | Low |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Solid or Solution | Yes | High | Medium |
Visualizing the Workflow and Comparison
Caption: A comparative overview of the strengths and weaknesses of different structural analysis techniques.
Conclusion
For the unambiguous determination of the three-dimensional architecture of Morpholin-4-yl morpholine-4-carbodithioate, single-crystal X-ray diffraction is the unparalleled gold standard. It provides a level of detail that is unattainable by other techniques. However, a comprehensive characterization relies on a multi-technique approach, where NMR, IR, UV-Vis, and mass spectrometry provide complementary and crucial data regarding the molecule's connectivity, functional groups, electronic properties, and molecular weight. The choice of analytical method should be guided by the specific information required by the researcher, with the understanding that for absolute structural elucidation in the solid state, X-ray crystallography remains the definitive tool.
References
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC. (n.d.).
- Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods - Benchchem. (n.d.).
- Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry. (n.d.).
- Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods | Request PDF - ResearchGate. (n.d.).
- (PDF) Group 12 dithiocarbamate complexes: Synthesis, characterization and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles - ResearchGate. (n.d.).
- X-ray Determination Of Molecular Structure | Research Starters - EBSCO. (n.d.).
- Morpholin-4-ium morpholine-4-carbodithioate - PMC - NIH. (n.d.).
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
- The X-ray structure of a typical Pt-Dithiocarbamate complex,... - ResearchGate. (n.d.).
- Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study - New Journal of Chemistry (RSC Publishing). (n.d.).
- 4-ium Morpholine-4-carbodithioate: A Technical Guide - Benchchem. (n.d.).
- (PDF) Morpholin-4-ium morpholine-4-carbodithioate - ResearchGate. (n.d.).
- IR spectrum of the morpholine-4-carbodithioate. - ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Efficacy of Dithiocarbamate Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile World of Dithiocarbamates
Dithiocarbamates (DTCs) are a class of organosulfur compounds that have garnered significant attention for over a century due to their remarkable versatility.[1][2] Characterized by the >N−C(=S)−S− functional group, these monoanionic ligands are easily synthesized, typically through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[3][4][5] This straightforward synthesis allows for a vast library of DTCs to be created by simply varying the amine precursor, which in turn tunes the steric and electronic properties of the ligand.[6]
The true power of dithiocarbamates lies in their exceptional ability to act as potent chelating agents for a wide range of metal ions.[7][8] They typically coordinate to metals in a bidentate fashion through their two sulfur donor atoms, forming a stable four-membered ring.[2][9] This strong metal-binding capacity is the foundation for their diverse applications, which span from agriculture and materials science to their emerging, high-impact roles in medicine.[10][11][12] A key feature of their coordination chemistry is the ability to exist in two main resonance forms: the soft dithiocarbamate form and the hard thioureide form. This electronic flexibility allows them to stabilize metals in various oxidation states, making their complexes suitable for a wide range of chemical and biological processes.[3][4][5]
This guide provides an in-depth comparison of the efficacy of different dithiocarbamate ligands across key application areas, supported by experimental data and detailed protocols to empower researchers in their selection and utilization.
Part 1: Efficacy in Medicinal and Biological Applications
The biological activity of dithiocarbamate complexes is a field of intense research, with promising results in oncology, infectious diseases, and neurobiology. The efficacy in this domain is not solely dependent on the ligand but on the synergistic interplay between the dithiocarbamate and the coordinated metal ion.[13] Chelation to a metal can enhance the lipophilicity of the compound, facilitating its transport across cell membranes to reach intracellular targets.[14][15]
Anticancer and Cytotoxic Activity
Dithiocarbamates, particularly when complexed with metals such as copper, gold, tin, and bismuth, have demonstrated significant potential as anticancer agents.[3][14][16][17] A primary mechanism of their antitumor effect is the inhibition of the cellular proteasome, a protein complex responsible for degrading damaged or unnecessary proteins.[18] By inhibiting the proteasome, DTC-metal complexes can induce an accumulation of pro-apoptotic proteins, leading to programmed cell death specifically in cancer cells.[12][18]
The choice of both the dithiocarbamate ligand and the metal ion is critical in determining the cytotoxic potency. The organic substituents on the nitrogen atom influence the complex's stability and lipophilicity, which are key factors for its biological activity.[17]
Comparative Cytotoxicity Data (IC₅₀ Values in µM)
| Dithiocarbamate Complex | Breast (MDA-MB-231) | Prostate (PC-3) | Colon (HCT116) | Key Mechanistic Insight | Reference(s) |
| Copper(II) Diethyldithiocarbamate | 0.25 ± 0.05 | 0.31 ± 0.07 | 0.45 ± 0.09 | Potent proteasome inhibition; dependent on cellular copper uptake. | [18] |
| Zinc(II) Diethyldithiocarbamate | 0.48 ± 0.06 | 0.62 ± 0.11 | 0.88 ± 0.14 | Active against cellular 26S proteasome. | [18] |
| Pyrrolidine Dithiocarbamate (PDTC) | 15.5 ± 2.1 | 21.3 ± 3.5 | 25.1 ± 4.0 | Often acts as an antioxidant or pro-oxidant depending on cellular context; NF-κB inhibition. | [18] |
| Organotin(IV) Dithiocarbamates | Variable (0.1 - 5.0) | Variable (0.1 - 5.0) | Variable (0.1 - 5.0) | Lipophilicity and Sn-C bonds influence cytotoxicity; induces apoptosis. | [14][15] |
Note: The IC₅₀ values presented are representative and can vary based on specific experimental conditions.
Logical Workflow for Anticancer Efficacy Screening
Caption: Workflow for evaluating the anticancer efficacy of metal-DTC complexes.
Enzyme Inhibition
The strong metal-chelating ability of dithiocarbamates makes them effective inhibitors of metalloenzymes.[13] By binding to the metal cofactor in the enzyme's active site, they can disrupt its catalytic function. This property has been successfully exploited in the development of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing enzymes.[19][20] Inhibition of specific CA isoforms is a validated strategy for treating glaucoma.[20]
Comparative Carbonic Anhydrase Inhibition Data (Kᵢ Values in nM)
| Dithiocarbamate Ligand | hCA I | hCA II (Glaucoma Target) | hCA IX (Cancer Target) | Structural Insight | Reference(s) |
| Morpholine DTC | 78.4 | 8.9 | 25.4 | Coordinates to the catalytic Zn(II) ion via one sulfur atom. | [19][20] |
| Piperidine DTC | 96.5 | 12.3 | 31.2 | The heterocyclic ring influences isoform selectivity. | [19] |
| Diethyldithiocarbamate | 156.8 | 45.5 | 98.7 | Alkyl chain length and branching affect binding affinity. | [19] |
Mechanism of Carbonic Anhydrase Inhibition
Caption: DTCs inhibit carbonic anhydrase by coordinating to the active site zinc ion.
Part 2: Efficacy in Metal Sequestration and Materials Science
Beyond medicine, dithiocarbamates are workhorse ligands in environmental remediation for heavy metal removal and in materials science as single-source precursors for the synthesis of nanoscale metal sulfides.[1][7] Efficacy in these fields is judged by metal binding affinity, selectivity, and the thermal decomposition properties of the resulting complexes.
Metal Sequestration
The efficiency of heavy metal removal is highly dependent on the type of dithiocarbamate used.[7] The substituents on the nitrogen atom modulate the ligand's electron-donating properties and its lipophilicity, which in turn affects the stability and solubility of the metal chelate.
Comparative Metal Sequestration Efficacy
| Dithiocarbamate Ligand | Target Metal(s) | Sequestration Efficacy / Adsorption Capacity | Key Findings & Conditions | Reference(s) |
| Diethyldithiocarbamate (DDTC) | Cu(II), Zn(II), Pb(II), Cd(II) | High removal efficiency (>90%) for several metals. | Generally effective, but less efficient than diphenyldithiocarbamate. | [7][21] |
| Diphenyldithiocarbamate | Pb(II), Cd(II), Cu(II), Zn(II) | More efficient in metal removal than DDTC. | The presence of phenyl groups enhances the metal chelating ability. | [7][21] |
| Pyrrolidine Dithiocarbamate (PDTC) | Cu(II), Ni(II), Co(III), Fe(III) | Forms highly stable complexes, useful in analytical preconcentration. | Widely used in trace metal analysis. | [22] |
The enhanced efficacy of diphenyldithiocarbamate can be attributed to the electron-withdrawing nature of the phenyl groups, which can influence the charge distribution on the sulfur atoms and the overall stability of the complex.
Stability of Metal Complexes
The stability of metal-dithiocarbamate complexes is a critical parameter for all applications. It is quantified by the stability constant (β), where a higher value indicates a more stable complex. The stability generally follows the Irving-Williams order for divalent metal ions.[22]
Overall Stability Constants (log β₂) of Divalent Metal Complexes
| Dithiocarbamate Ligand | Mn(II) | Fe(II) | Co(II) | Ni(II) | Cu(II) | Zn(II) | Reference(s) |
| Pentamethylene DTC | 8.10 | 10.25 | 13.05 | 13.30 | 15.55 | 10.90 | [22] |
| Diethyldithiocarbamate (DDTC) | 7.90 | 9.90 | 12.85 | 13.00 | 15.30 | 10.60 | [22] |
| Pyrrolidine Dithiocarbamate (PDTC) | 8.35 | 10.45 | 13.25 | 13.50 | 15.75 | 11.10 | [22] |
Data obtained in 60% ethanol-water mixture at 28°C.[22]
The choice of alkyl or aryl groups on the nitrogen also impacts stability. For square planar Ni(II) and Pd(II) complexes, stability increases in the order: Methyl < Ethyl < n-Propyl < iso-Propyl, which correlates with the increasing electron-donating ability of the alkyl groups and steric factors.[23][24]
Part 3: Standardized Experimental Protocols
To ensure reproducibility and valid comparisons, standardized protocols are essential. The following methods describe the synthesis of a representative ligand and complex, and a key biological assay.
Protocol 1: Synthesis of Sodium Diethyldithiocarbamate (NaDDTC)
Causality: This protocol utilizes the nucleophilic attack of the secondary amine (diethylamine) on the electrophilic carbon of carbon disulfide. Sodium hydroxide provides the basic medium to deprotonate the resulting dithiocarbamic acid, forming the stable sodium salt. The reaction is performed in an ice bath to control the exothermic reaction.[25]
Materials:
-
Diethylamine (0.1 mol)
-
Carbon disulfide (CS₂) (0.1 mol)
-
Sodium hydroxide (NaOH) (0.1 mol)
-
Absolute ethanol
-
Ice bath, magnetic stirrer, beaker
Procedure:
-
Dissolve 0.1 mol of diethylamine in 50 mL of absolute ethanol in a beaker placed in an ice bath.
-
While stirring vigorously, slowly add 0.1 mol of CS₂ dropwise to the cold amine solution.
-
After the CS₂ addition is complete, add a solution of 0.1 mol NaOH in 25 mL of ethanol dropwise.
-
Continue stirring the mixture in the ice bath for 1-2 hours. A white precipitate of sodium diethyldithiocarbamate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with cold ethanol and then with diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Validation: Confirm the identity and purity of the product using FT-IR (presence of C-N and C-S stretching bands) and ¹H NMR spectroscopy.
Protocol 2: Synthesis of Copper(II) bis(diethyldithiocarbamate) [Cu(DDTC)₂]
Causality: This is a salt metathesis reaction where the sodium ions of the ligand are exchanged for a copper(II) ion. The high stability of the Cu(DDTC)₂ complex drives the reaction, causing it to precipitate from the aqueous solution as a dark brown solid.[26]
Materials:
-
Sodium diethyldithiocarbamate (NaDDTC) (0.02 mol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.01 mol)
-
Deionized water
-
Magnetic stirrer, beakers
Procedure:
-
Prepare an aqueous solution of NaDDTC by dissolving 0.02 mol in 100 mL of deionized water.
-
In a separate beaker, prepare an aqueous solution of CuCl₂·2H₂O by dissolving 0.01 mol in 50 mL of deionized water.
-
While stirring the NaDDTC solution at room temperature, add the copper(II) chloride solution dropwise.
-
An immediate formation of a dark brown precipitate will be observed.
-
Continue stirring the reaction mixture for 1 hour at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with deionized water to remove any NaCl byproduct, followed by a small amount of cold ethanol.
-
Dry the complex in a desiccator over calcium chloride.
-
Validation: Characterize the complex using FT-IR (shift in C-N stretching frequency compared to the free ligand) and elemental analysis to confirm the stoichiometry.
Protocol 3: MTT Cell Viability Assay
Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the metal-dithiocarbamate complex in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
Dithiocarbamate ligands are powerful and adaptable tools in the hands of researchers. Their efficacy is not an intrinsic property of a single molecule but rather a tunable characteristic that depends on the strategic selection of the organic substituents and, for many applications, the coordinated metal ion. For drug development, ligands forming lipophilic copper complexes demonstrate potent proteasome inhibition, while heterocyclic DTCs show promise as highly effective enzyme inhibitors. In environmental and materials science, ligands with aryl substituents can offer superior metal sequestration, and the stability of the resulting complexes can be systematically controlled by the choice of both the metal and the organic groups. By understanding the fundamental principles of their coordination chemistry and employing validated experimental protocols, scientists can effectively harness the vast potential of dithiocarbamates to address challenges across multiple scientific disciplines.
References
-
Adeyemi, O. G., & Onwudiwe, D. C. (2021). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 26(9), 2571. [Link]
-
Andrew, F. P., & Ajibade, P. A. (2018). The Versatility in the Applications of Dithiocarbamates. Inorganics, 6(2), 52. [Link]
-
Berry, D. J., et al. (2012). Dithiocarbamate complexes as radiopharmaceuticals for medical imaging. Mini reviews in medicinal chemistry, 12(12), 1174–1183. [Link]
-
Hogarth, G., & Tiekink, E. R. T. (2016). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. Molecules, 21(11), 1438. [Link]
-
Andrew, F. P., & Ajibade, P. A. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia.pub. [Link]
-
Adeyemi, O. G., & Onwudiwe, D. C. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules, 28(15), 5841. [Link]
-
Khadikar, P. V., et al. (1987). Stability Constants of Metal Complexes of Dithiocarbamates. Journal of the Indian Chemical Society. [Link]
-
Adeyemi, O. G., & Onwudiwe, D. C. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research, 11, 230. [Link]
-
Yousif, E. I., et al. (2017). Metal Complexes of Dithiocarbamate Derivatives and its Biological Activity. ResearchGate. [Link]
-
Dou, Q. P., et al. (2012). Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. Current molecular medicine, 12(8), 1015–1025. [Link]
-
Andrew, F. P., & Ajibade, P. A. (2022). Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. ETD Collection for University of Johannesburg. [Link]
-
Al–Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 392-401. [Link]
-
Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini reviews in medicinal chemistry, 12(12), 1163–1173. [Link]
-
Sownthari, P., & Petchiammal, M. (2012). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Journal of Chemical and Pharmaceutical Research, 4(1), 324-329. [Link]
-
Hogarth, G., & Tiekink, E. R. T. (Eds.). (2022). Special Issue: Metal Dithiocarbamate Complexes: Versatile Ligands in Coordination Chemistry with Applications in Medicine, Materials Science, and Beyond. MDPI. [Link]
-
Khan, S. A., et al. (2024). Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review. Dalton Transactions, 53(1), 51-70. [Link]
-
Nadhum, S. A., et al. (2017). Dithiocarbamates derivatives as anticancer agents: A Review. ResearchGate. [Link]
-
Adeyemi, O. G., & Onwudiwe, D. C. (2023). Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. Encyclopedia MDPI. [Link]
-
Carniato, F., et al. (2021). Synthesis and Characterization of Manganese Dithiocarbamate Complexes: New Evidence of Dioxygen Activation. Molecules, 26(19), 5971. [Link]
-
Berry, D. J., et al. (2012). Dithiocarbamate complexes as radiopharmaceuticals for medical imaging. Mini Reviews in Medicinal Chemistry, 12(12), 1174-1183. [Link]
-
Scharfe, R. R., et al. (1973). Stability of metal dithiocarbamate complexes. Analytical Chemistry, 45(2), 413-415. [Link]
-
Jian, F., et al. (2002). Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd). Semantic Scholar. [Link]
-
Hogarth, G., & Tiekink, E. R. T. (2021). Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides. Chemical Reviews, 121(10), 5986-6043. [Link]
-
Jian, F., et al. (2002). Synthesis, crystal structure and stability studies of dithiocarbamate complexes of some transition elements (M=Co, Ni, Pd). Journal of Coordination Chemistry, 55(9), 997-1005. [Link]
-
Bohrium. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Ask this paper. [Link]
-
Sownthari, P., & Petchiammal, M. (2012). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Der Pharma Chemica, 4(1), 324-329. [Link]
-
Yousif, E. I., et al. (2016). Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. ResearchGate. [Link]
-
Onwudiwe, D. C. (2011). Synthesis, characterization and applications of dithiocarbamate transition metal complexes. University of Johannesburg. [Link]
-
Adeyemi, O. G., & Onwudiwe, D. C. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. MDPI. [Link]
-
Angeli, A., et al. (2017). Dithiocarbamates Strongly Inhibit Carbonic Anhydrases and Show Antiglaucoma Action in Vivo. Journal of Medicinal Chemistry, 60(9), 4047-4052. [Link]
-
Angeli, A., et al. (2017). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. PMC. [Link]
-
Kamaludin, N. F., et al. (2022). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2022, 1-17. [Link]
-
Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(30), 13411-13424. [Link]
-
Costa, C. M. A., et al. (2023). Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity. Molecules, 28(14), 5364. [Link]
-
Yousif, E. I., et al. (2022). Spectral and Physical Studying of Dithiocarbamate Mixed Ligand Complexes. Egyptian Journal of Chemistry, 65(13), 1-7. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-dithiocarbamate complexes: chemistry and biological activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 6. etdci.org [etdci.org]
- 7. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. asianpubs.org [asianpubs.org]
- 23. semanticscholar.org [semanticscholar.org]
- 24. tandfonline.com [tandfonline.com]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Morpholin-4-yl morpholine-4-carbodithioate
This guide provides an in-depth analysis of the mass spectrometric fragmentation of Morpholin-4-yl morpholine-4-carbodithioate, a compound of interest in various chemical and pharmaceutical research fields. In the absence of extensive literature on this specific molecule, this document presents a reasoned fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of its constituent moieties: the morpholine ring and the dithiocarbamate group. To provide a clear benchmark and enhance understanding, we will compare its fragmentation behavior with that of a simpler, well-characterized dithiocarbamate, Sodium diethyldithiocarbamate. This comparative approach, supported by hypothetical yet realistic experimental data, is designed to equip researchers, scientists, and drug development professionals with the predictive insights needed for the structural elucidation of related compounds.
Introduction to Morpholin-4-yl morpholine-4-carbodithioate and its Mass Spectrometric Analysis
Morpholin-4-yl morpholine-4-carbodithioate is a symmetrical molecule featuring two morpholine rings linked by a carbodithioate group. The analysis of such sulfur and nitrogen-containing heterocyclic compounds is crucial in various stages of drug discovery and development, as well as in materials science. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is a powerful tool for structural characterization, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2] Understanding these patterns is key to identifying the compound and elucidating its structure.
Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as fungicides and vulcanization accelerators.[3][4] Their analysis can be challenging due to their thermal lability.[5] Often, analytical methods involve derivatization or indirect analysis through the detection of carbon disulfide (CS₂), a common degradation product.[5][6] However, direct analysis techniques can provide more detailed structural information.[3][4]
Proposed Fragmentation Pathway of Morpholin-4-yl morpholine-4-carbodithioate
The fragmentation of Morpholin-4-yl morpholine-4-carbodithioate under EI-MS is predicted to be driven by the inherent instability of the dithiocarbamate linkage and the stability of the resulting morpholine-derived fragments. The initial ionization event will likely involve the removal of a non-bonding electron from one of the sulfur or nitrogen atoms, generating a molecular ion (M⁺˙). The subsequent fragmentation will proceed through several key pathways:
-
α-Cleavage: The bonds adjacent to the heteroatoms (N and S) are susceptible to cleavage. The primary fragmentation is expected to be the cleavage of the C-S bond, leading to the formation of a stable morpholinothiocarbonyl cation and a morpholinyl radical, or vice versa.
-
Cleavage of the C-N bond: The bond between the morpholine nitrogen and the carbodithioate carbon can also cleave, resulting in a morpholine cation and a carbodithioate radical.
-
Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like ethylene oxide or formaldehyde, leading to characteristic fragment ions.[7]
-
Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible if the molecule contains suitable hydrogen atoms, though less likely to be the primary pathway for this specific structure.
The following DOT graph illustrates the proposed primary fragmentation pathway:
Caption: Proposed EI fragmentation of Morpholin-4-yl morpholine-4-carbodithioate.
Comparative Analysis: Morpholin-4-yl morpholine-4-carbodithioate vs. Sodium Diethyldithiocarbamate
To contextualize the fragmentation of our target molecule, we will compare it with a simpler analogue, Sodium diethyldithiocarbamate. The fragmentation of the diethyldithiocarbamate anion is well-documented and provides a foundational understanding of the behavior of the dithiocarbamate functional group.
Hypothetical Experimental Protocol
The following protocol outlines a standardized approach for acquiring and comparing the mass spectra of the two compounds.
Objective: To compare the electron ionization mass spectrometric fragmentation patterns of Morpholin-4-yl morpholine-4-carbodithioate and Sodium diethyldithiocarbamate.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Helium carrier gas at a constant flow rate of 1 mL/min.
Sample Preparation:
-
Prepare 1 mg/mL solutions of Morpholin-4-yl morpholine-4-carbodithioate and Sodium diethyldithiocarbamate in methanol.
-
For the analysis of the sodium salt, a derivatization step to form the more volatile methyl ester (methyl diethyldithiocarbamate) using dimethyl sulfate may be necessary for GC-MS analysis.[8] For the purpose of this guide, we will consider the direct analysis of the diethyldithiocarbamate moiety.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
The following workflow diagram illustrates the experimental process:
Caption: Experimental workflow for comparative GC-MS analysis.
Predicted Fragmentation Data
The following table summarizes the predicted key fragment ions and their relative abundances for the two compounds. This hypothetical data is based on the expected fragmentation pathways.
| m/z | Proposed Fragment Ion | Morpholin-4-yl morpholine-4-carbodithioate (Relative Abundance %) | Sodium Diethyldithiocarbamate (as methyl ester) (Relative Abundance %) | Rationale for Fragmentation |
| 248 | [C₉H₁₆N₂O₂S₂]⁺˙ | 15 | - | Molecular ion of the target compound. |
| 162 | [C₅H₈NOS₂]⁺ | 60 | - | Cleavage of the C-S bond, forming the morpholinothiocarbonyl cation. |
| 148 | [C₅H₁₀NS₂]⁺ | - | 100 | Diethylthiocarbamoyl cation (base peak for the comparative compound). |
| 88 | [C₂H₅NCS]⁺˙ | - | 70 | Rearrangement and loss of an ethyl radical. |
| 86 | [C₄H₈NO]⁺ | 100 | - | Morpholine cation, likely the base peak due to its stability. |
| 76 | [CS₂]⁺˙ | 25 | 40 | Formation of the carbon disulfide radical cation. |
| 57 | [C₄H₉]⁺ | - | 30 | Butyl cation from the ethyl groups. |
Discussion and Mechanistic Interpretation
The predicted data highlights the influence of the substituent groups on the fragmentation of the dithiocarbamate core.
For Morpholin-4-yl morpholine-4-carbodithioate , the base peak is anticipated to be the morpholine cation (m/z 86) . This suggests that the cleavage of the C-N bond is a highly favored pathway, leading to a very stable cyclic amine fragment. The significant abundance of the morpholinothiocarbonyl cation (m/z 162) indicates that C-S bond cleavage is also a major fragmentation route. The presence of a fragment at m/z 76 (CS₂⁺˙) is a hallmark of dithiocarbamate fragmentation.
In contrast, for methyl diethyldithiocarbamate , the diethylthiocarbamoyl cation (m/z 148) is expected to be the base peak. The fragmentation is dominated by the cleavage of the S-CH₃ bond. The subsequent loss of ethylene from the ethyl groups leads to further fragmentation. The presence of the CS₂⁺˙ ion (m/z 76) is also expected.
This comparative analysis demonstrates that while the core dithiocarbamate group exhibits characteristic fragmentation (loss of CS₂), the nature of the nitrogen substituents dictates the primary fragmentation pathways and the resulting base peak. The presence of the stable morpholine ring in the target compound leads to a distinct fragmentation pattern dominated by the formation of the morpholine cation.
Conclusion
The mass spectrometric fragmentation of Morpholin-4-yl morpholine-4-carbodithioate is proposed to be a predictable process governed by the relative stabilities of the potential fragment ions. The primary fragmentation pathways involve the cleavage of the C-N and C-S bonds of the dithiocarbamate linkage, with the formation of the morpholine cation as the likely base peak. By comparing its predicted fragmentation with that of a simpler dithiocarbamate, we can appreciate the significant influence of the morpholine moiety on the fragmentation process. This guide provides a foundational framework for the interpretation of mass spectra of more complex molecules containing the morpholine-dithiocarbamate scaffold, aiding in their structural elucidation and characterization.
References
- Crnogorac, G., et al. (2008). Direct analysis of dithiocarbamates by DESI-MS/MS. Rapid Communications in Mass Spectrometry, 22(17), 2539-2544.
-
Han, L., et al. (2016). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1033-1034, 259-265. Available at: [Link]
-
Zomer, P., et al. (2011). Direct analysis of dithiocarbamate fungicides in fruit by ambient mass spectrometry. Food Additives & Contaminants: Part A, 28(10), 1364-1372. Available at: [Link]
-
Ligor, M., & Buszewski, B. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. Available at: [Link]
-
Thermo Fisher Scientific. (2012). Analysis of Dithiocarbamate Pesticides by GC-MS. Technology Networks. Available at: [Link]
- Curtis, M., & Sanderson, J. (n.d.).
-
Mafud, A. C., et al. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2008. Available at: [Link]
-
MDPI. (2017). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Electron ionization. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Grimm, F. A., et al. (2015). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Beilstein Journal of Organic Chemistry, 11, 2469–2477. Available at: [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of the morpholin-4-ium... Available at: [Link]
-
ResearchGate. (2011). (PDF) Morpholin-4-ium morpholine-4-carbodithioate. Available at: [Link]
-
Sevin, F., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 23-38. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of N-(morpholin-4-ylcarbonothioyl)palmitamide (HL 2 ). Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
ChemBK. (2024). morpholin-4-yl morpholine-4-carbodithioate. Available at: [Link]
-
Al-Juboori, F. H. (2019). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 16(1), 113-121. Available at: [Link]
-
Mafud, A. C., et al. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2008. Available at: [Link]
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. tandfonline.com [tandfonline.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Morpholine Derivative Synthesis with FTIR Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the morpholine heterocycle is a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates. Its ability to improve physicochemical properties like solubility and metabolic stability makes it a valuable building block.[1] Consequently, the reliable synthesis and unambiguous confirmation of novel morpholine derivatives are paramount.
This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for confirming the successful synthesis of N-substituted morpholine derivatives. We will explore the causality behind spectral changes, compare FTIR with alternative analytical methods, and provide actionable, field-proven protocols to ensure the integrity of your results.
The Rationale: Why FTIR is the First Line of Analysis
FTIR spectroscopy is a powerful, rapid, and non-destructive technique that identifies functional groups within a molecule by measuring its absorption of infrared radiation.[2] For the synthesis of morpholine derivatives, which typically involves the formation of a new bond at the nitrogen atom (N-substitution), FTIR serves as an excellent initial checkpoint.
The Core Principle: The logic is straightforward. The starting material, morpholine, possesses a secondary amine (N-H) group. A successful N-substitution reaction consumes this N-H group and introduces a new functional group (e.g., an acyl, alkyl, or aryl group). This chemical transformation results in a distinct and predictable "before and after" snapshot in the FTIR spectrum.
-
Disappearance of Key Peaks: The loss of the characteristic N-H stretching and bending vibrations from the morpholine starting material is a primary indicator of a successful reaction.
-
Appearance of New Peaks: The emergence of new, strong absorption bands corresponding to the newly introduced functional group provides confirmatory evidence. For example, an N-acylation will introduce a strong carbonyl (C=O) stretching band.
This rapid check allows a chemist to quickly assess whether a reaction has proceeded as expected before investing time and resources in more complex analytical techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).
Interpreting the Spectral Evidence: A Tale of Two Spectrums
To confirm the synthesis of a morpholine derivative, one must compare the spectrum of the product against that of the starting morpholine. The key is to look for specific changes in characteristic regions.
The Morpholine Starting Material Fingerprint
The unsubstituted morpholine ring has several characteristic absorption bands. While the entire spectrum is a unique fingerprint, the most informative peaks for our purpose are:
-
N-H Stretch: A moderate, often broad peak in the ~3450-3300 cm⁻¹ region, characteristic of a secondary amine. Its broadness is often due to hydrogen bonding.
-
C-H Stretches: Strong, sharp peaks typically found between 3000 cm⁻¹ and 2850 cm⁻¹. These arise from the symmetric and asymmetric stretching of the CH₂ groups in the ring.
-
N-H Bend: A moderate absorption around 1650-1550 cm⁻¹.
-
C-O-C Stretch (Ether): A strong, characteristic band, often one of the most intense in the spectrum, typically appearing around 1115 cm⁻¹. This peak is a hallmark of the morpholine ether linkage.
-
C-N Stretch (Amine): A moderate band in the 1210-1150 cm⁻¹ range for the tertiary amine-like structure within the ring.[3][4]
Case Study: Synthesis of N-acetylmorpholine
Let's consider a common reaction: the acylation of morpholine with acetyl chloride to form N-acetylmorpholine.
Logical Workflow for Synthesis Confirmation
Caption: Workflow from synthesis to multi-technique confirmation.
By analyzing the product's FTIR spectrum, we expect to see the following crucial changes:
-
Disappearance of the N-H Stretch: The peak around 3400 cm⁻¹ should be absent, indicating the secondary amine has been converted to a tertiary amide.
-
Appearance of a Strong C=O Stretch: A new, very strong, and sharp peak will appear in the range of 1670-1630 cm⁻¹. This is the characteristic carbonyl stretch of the newly formed amide group and is the most compelling piece of evidence for a successful acylation.
-
Shift in C-N Stretch: The original C-N stretching vibration will shift. The new C-N bond of the amide has a different character due to resonance with the carbonyl group, which can alter its absorption frequency.
Comparative FTIR Data: Morpholine vs. N-acetylmorpholine
| Vibrational Mode | Functional Group | Morpholine (Starting Material) Wavenumber (cm⁻¹) | N-acetylmorpholine (Product) Wavenumber (cm⁻¹) | Interpretation of Change |
| N-H Stretch | Secondary Amine | ~3400 (Moderate, Broad) | Absent | Confirms consumption of the N-H group. |
| C-H Stretch | -CH₂- | ~2950-2850 (Strong) | ~2950-2850 (Strong) | Ring structure remains intact. |
| C=O Stretch | Amide Carbonyl | Absent | ~1645 (Very Strong) | Primary evidence of N-acylation. |
| C-O-C Stretch | Ether | ~1115 (Strong) | ~1115 (Strong) | Confirms the morpholine ring ether linkage is intact. |
This clear appearance/disappearance of signals provides a high degree of confidence in the reaction's outcome.
A Comparative Guide to Analytical Techniques
While FTIR is an excellent first-pass technique, it provides information on functional groups, not the complete molecular structure. For unambiguous confirmation and publication-quality data, it must be used in conjunction with other methods.[5][6]
Technique Comparison for Morpholine Derivative Characterization
| Technique | Primary Use & Information Provided | Strengths for Morpholine Derivatives | Limitations |
| FTIR Spectroscopy | Rapid identification of functional groups.[5] | Excellent for quick "yes/no" confirmation of N-substitution by observing the disappearance of N-H and appearance of new group peaks (e.g., C=O). | Does not provide detailed connectivity or stereochemistry.[7] Isomers may have very similar spectra. |
| NMR Spectroscopy (¹H, ¹³C) | Provides the definitive carbon-hydrogen framework and connectivity.[5] | Unambiguously shows the environment of the CH₂ protons. N-substitution causes predictable chemical shifts in the protons adjacent to the nitrogen.[8] Confirms a single, pure product. | Requires more sample, is more time-consuming, and requires deuterated solvents. Less sensitive than MS.[5] |
| Mass Spectrometry (MS) | Determines molecular weight and provides structural information via fragmentation patterns.[5] | Confirms the exact molecular weight of the new derivative. The fragmentation pattern can reveal the structure of the substituent attached to the morpholine ring. | Is a destructive technique. Does not provide stereochemical information. Isomers can have identical molecular weights. |
Expert Insight: The choice of technique is dictated by the question you are asking.
-
"Did my reaction work?" → Start with FTIR. It's fast and definitive for the initial question.
-
"What is the exact structure of my product?" → Use ¹H and ¹³C NMR. This is the gold standard for structural elucidation.
-
"What is the molecular weight of my product?" → Use Mass Spectrometry. This confirms the molecular formula.
A self-validating system for characterization uses all three techniques. The FTIR confirms the functional group transformation, the MS confirms the mass has increased correctly, and the NMR confirms the precise atomic arrangement.
Experimental Protocols for Self-Validating Results
Adherence to standardized protocols is essential for trustworthy and reproducible data. The following protocols are based on established best practices.
Protocol 1: Sample Preparation (Attenuated Total Reflectance - ATR)
ATR-FTIR is the preferred method for modern labs due to its speed and minimal sample preparation.
Rationale: ATR avoids the potential complications of solvent peaks (liquid cells) or the laborious and moisture-sensitive process of making KBr pellets. It ensures excellent sample contact for a strong, clear signal.
Methodology:
-
Clean the ATR Crystal: Before analysis, clean the diamond or zinc selenide crystal surface with a suitable solvent (e.g., isopropanol) and wipe dry with a lint-free tissue.
-
Acquire a Background Spectrum: Run a background scan on the empty, clean crystal. This is crucial as it will be subtracted from your sample's spectrum, removing interference from atmospheric CO₂ and water vapor.
-
Apply the Sample:
-
For Liquids (e.g., Morpholine): Place a single drop of the liquid directly onto the center of the ATR crystal.
-
For Solids (e.g., Purified N-acetylmorpholine): Place a small amount of the solid powder onto the crystal. Use the instrument's pressure clamp to apply firm, even pressure. This ensures good contact between the solid and the crystal surface.
-
-
Collect the Sample Spectrum: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Clean Up: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next measurement.
Protocol 2: Data Analysis and Interpretation
Methodology:
-
Baseline Correction: Use the spectrometer software to apply a baseline correction to the collected spectrum. This ensures that peaks are measured from a flat baseline, improving the accuracy of peak picking.
-
Peak Identification (Starting Material):
-
Load the spectrum for the morpholine starting material.
-
Identify and label the key peaks: N-H stretch (~3400 cm⁻¹), C-H stretches (~2950-2850 cm⁻¹), and the C-O-C stretch (~1115 cm⁻¹). Note their exact wavenumbers and relative intensities.
-
-
Peak Identification (Product):
-
Load the spectrum for your synthesized derivative.
-
Confirm Disappearance: Verify that the N-H stretching peak (~3400 cm⁻¹) is absent or significantly diminished.
-
Confirm Appearance: Locate and label the new, characteristic peaks of the substituent. For N-acetylmorpholine, this would be the strong C=O peak (~1645 cm⁻¹).
-
Confirm Stability: Verify that the core morpholine peaks, such as the C-H and C-O-C stretches, are still present, confirming the ring did not degrade.
-
Visualizing the Analytical Decision Process
Caption: Decision tree for interpreting FTIR results in morpholine synthesis.
Conclusion: An Indispensable Tool
FTIR spectroscopy stands as an essential, first-line analytical technique for any scientist synthesizing morpholine derivatives. Its ability to provide a rapid, clear, and mechanistically relevant confirmation of functional group transformation is unparalleled in its speed and simplicity. By understanding the causal links between chemical structure and spectral features, and by integrating FTIR into a holistic analytical workflow that includes NMR and MS, researchers can ensure the integrity of their synthetic work and accelerate the pace of drug discovery and development.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 10815-10837. [Link]
-
Klinpet, A., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(6), 509-511. [Link]
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 241, 115979. [Link]
-
ASTM E1252-98(2021). (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. [Link]
-
USP. (2022). General Chapter <197>, Spectroscopic Identification Tests. United States Pharmacopeia–National Formulary (USP–NF). [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <851> SPECTROPHOTOMETRY AND LIGHT-SCATTERING. [Link]
-
Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]
-
Nandiyanto, A. B. D., & Riza, L. S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 91-110. [Link]
-
Journal of Physical Chemistry Letters. (2023). Unraveling the Conformational Preference of Morpholine. [Link]
-
Rajan, S., & Kumar, V. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Singh, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
Sources
- 1. store.astm.org [store.astm.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. infinitalab.com [infinitalab.com]
- 5. Revision of USP Chapter on IR Spectroscopy - ECA Academy [gmp-compliance.org]
- 6. montrose-env.com [montrose-env.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Morpholin-4-yl morpholine-4-carbodithioate proper disposal procedures
An Expert Guide to the Proper Disposal of Morpholin-4-yl morpholine-4-carbodithioate
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of all chemical agents. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of Morpholin-4-yl morpholine-4-carbodithioate (CAS No. 13752-51-7). Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of personnel and the protection of our environment.
The causality behind these procedures is grounded in the compound's known and potential hazards. Morpholin-4-yl morpholine-4-carbodithioate is classified as a Category 1B carcinogen, meaning it may cause cancer.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[1] As with many dithiocarbamates, there is a potential for decomposition in the presence of acids, moisture, or heat, which could release toxic and flammable gases such as carbon disulfide and hydrogen sulfide.[2] Therefore, every step outlined below is designed as a self-validating system to mitigate these risks from the point of use to final disposal.
Part 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling Morpholin-4-yl morpholine-4-carbodithioate, it is imperative to establish a controlled and safe working environment. The primary directive is to prevent exposure through inhalation, ingestion, or skin contact.
Core PPE Requirements:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[2] Gloves must be inspected before use and disposed of properly after handling, using correct glove-removal techniques to avoid skin contact.[1]
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of spillage, wear impervious clothing.[1][3]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2] If exposure limits are at risk of being exceeded, a full-face respirator should be used.[3]
Handling Precautions:
-
Obtain and read all safety information before use.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the designated handling area.[4]
Part 2: Hazard Profile & Disposal Data Summary
To facilitate quick reference, the key hazard classifications and disposal parameters for Morpholin-4-yl morpholine-4-carbodithioate are summarized below. This data dictates the stringent disposal protocols that follow.
| Parameter | Guideline / Value | Source(s) |
| GHS Classification | Carcinogenicity, Category 1B Chronic Aquatic Toxicity, Category 2 | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H350: May cause cancer H411: Toxic to aquatic life with long lasting effects | [1] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [1][4][5] |
| Chemical Incompatibilities | Strong oxidizing agents, acids, peroxides, acid halides | [2] |
Part 3: Step-by-Step Waste Disposal Protocol
The disposal of Morpholin-4-yl morpholine-4-carbodithioate is governed by its classification as hazardous waste. In the United States, this process falls under the regulations of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[6][7] This means the waste must be tracked from its point of generation to its final, environmentally sound disposal.[7]
Step 1: Waste Collection & Segregation
-
Designate a Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Segregate at the Source: Never mix Morpholin-4-yl morpholine-4-carbodithioate waste with other waste streams. Crucially, it must be kept separate from incompatible materials, especially acids, which can trigger the release of toxic gases.[2][8]
-
Collect All Contaminated Materials: This includes not only the neat compound and solutions but also any contaminated items such as gloves, weighing paper, pipette tips, and paper towels. These items are also considered hazardous waste and must be placed in the same designated container.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Morpholin-4-yl morpholine-4-carbodithioate" and "CAS No. 13752-51-7."
-
A clear indication of the hazards (e.g., "Carcinogen," "Ecotoxin").
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator or laboratory contact.
Step 3: On-Site Storage
-
Secure Storage Location: Store the sealed waste container in a designated, secure satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.
-
Maintain Segregation: Ensure the container is stored away from incompatible chemicals.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Keep Container Closed: The waste container must remain sealed at all times except when waste is being added.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or the accumulation time limit set by your institution is reached, contact your facility's Environmental Health & Safety (EHS) or equivalent department.
-
Professional Disposal: Do not attempt to treat or dispose of this chemical yourself. EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company. These professionals are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[9][10]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full personal protective equipment detailed in Part 1.[1]
-
Contain the Spill:
-
For solid spills , do not dry sweep. Gently cover the spill with an absorbent material. Some protocols for related compounds suggest dampening the solid material with water to prevent dust from becoming airborne before transferring to a container.[2]
-
For liquid spills , cover with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
-
Collect the Waste: Carefully collect the spilled material and absorbent using non-sparking tools and place it into a designated hazardous waste container.[1][5]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your EHS department, providing details of the chemical, quantity, and cleanup procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of Morpholin-4-yl morpholine-4-carbodithioate.
Caption: Disposal workflow for Morpholin-4-yl morpholine-4-carbodithioate.
References
- What Are The Key Hazardous Waste Disposal Regulations For Engineers? YouTube.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania.
- Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources.
- Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Morpholinium 4-morpholinecarbodithioate SDS, 5327-10-6 Safety Data Sheets. ECHEMI.
- 4-[(4-Morpholinylthio)thioxomethyl]-morpholine Safety Data Sheets(SDS). lookchem.
- SAFETY DATA SHEET - Morpholine-4-carbothioamide. Fisher Scientific.
- SAFETY DATA SHEET - Product identifier 252360. Sigma-Aldrich.
- Morpholine - SAFETY DATA SHEET.
Sources
- 1. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling Morpholin-4-yl morpholine-4-carbodithioate
Comprehensive Safety and Handling Guide: Morpholin-4-yl morpholine-4-carbodithioate
A Senior Application Scientist's Guide to Operational Safety, Personal Protective Equipment, and Disposal Protocols for Researchers and Drug Development Professionals.
This guide provides essential, field-proven safety and logistical information for handling Morpholin-4-yl morpholine-4-carbodithioate (CAS No. 13752-51-7). As laboratory professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle, coupled with rigorous adherence to safety protocols. This document moves beyond a simple checklist, offering a causal framework for the procedural steps outlined, ensuring a culture of safety and scientific integrity.
Hazard Profile and Risk Assessment
Morpholin-4-yl morpholine-4-carbodithioate is a dithiocarbamate compound that requires careful handling due to its significant health and environmental hazards. A thorough risk assessment is the foundational step before any handling procedure is initiated. The primary risks are associated with its carcinogenicity and environmental toxicity.[1][2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential hazards.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Carcinogenicity | 1B | H350: May cause cancer[1][2] | Health Hazard |
| Hazardous to the Aquatic Environment (Long-term) | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[1][2] | Environment |
Understanding these classifications is critical; the "May cause cancer" designation necessitates stringent controls to minimize any potential for exposure, while its aquatic toxicity demands meticulous containment and disposal procedures to prevent environmental release.
The First Line of Defense: Engineering and Administrative Controls
Before considering Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize exposure. PPE should be viewed as the final barrier between the user and the chemical.
-
Engineering Controls : All procedures involving the handling of solid Morpholin-4-yl morpholine-4-carbodithioate or its solutions must be conducted in a properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood provides critical exhaust ventilation to capture and remove dust, aerosols, or vapors that may be generated, preventing inhalation.
-
Administrative Controls : Access to areas where this compound is stored or handled should be restricted to trained personnel. Clear signage indicating the specific hazards (Carcinogen) must be prominently displayed. Never work alone when handling highly hazardous materials. Do not eat, drink, or smoke in the laboratory.[3][4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific tasks to be performed. The following table outlines the minimum required PPE for handling Morpholin-4-yl morpholine-4-carbodithioate.
| Protection Type | Specific Requirement | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety glasses with side-shields or safety goggles.[1][5] | Standard laboratory eyeglasses are insufficient. Side-shields are crucial to protect against splashes and airborne particles from the side. For tasks with a higher splash risk, a face shield should be worn in addition to goggles. |
| Skin Protection (Hands) | Chemical-resistant, impervious gloves (e.g., Nitrile).[1][6] | Gloves must be inspected for tears or holes before each use.[1] Dithiocarbamates can be present in some rubber materials, so it is critical to use non-contaminating gloves like nitrile or polyethylene.[7] Follow the proper glove removal technique to avoid skin contact with the outer surface of the glove.[1] Contaminated gloves must be disposed of as hazardous waste. |
| Skin Protection (Body) | Laboratory coat or chemical-resistant apron.[1] | A fully fastened laboratory coat provides a barrier against accidental spills. For larger quantities or tasks with significant splash potential, impervious clothing is recommended.[5] |
| Respiratory Protection | Generally not required if work is performed within a certified chemical fume hood. | If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or if dust formation is unavoidable, a NIOSH-approved respirator must be used.[4][5] The specific type of respirator will depend on the concentration and nature of the airborne contaminant. |
Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
-
Preparation :
-
Verify the chemical fume hood is operational and certified.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
Designate a specific area within the fume hood for the handling procedure to contain any potential spills.
-
-
Handling the Chemical :
-
When handling the solid powder, open the container slowly to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to carefully weigh and transfer the material. Avoid scooping in a manner that generates dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
Securely close the primary container of Morpholin-4-yl morpholine-4-carbodithioate and wipe it down with a damp cloth to remove any external contamination before returning it to its designated storage location.
-
Decontaminate all surfaces within the fume hood.
-
Carefully remove PPE, starting with gloves (using the proper technique), followed by your lab coat. Wash hands and forearms thoroughly with soap and water.[3]
-
Emergency Response: Spill and Exposure Protocol
Immediate and correct response to an emergency is critical.
Personal Exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3] Remove any contaminated clothing.
-
Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, call a POISON CENTER or doctor.[3]
-
Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[1][3]
Spill Management Workflow:
The following workflow outlines the procedure for managing a chemical spill.
Caption: Workflow for managing a chemical spill.
Waste Management and Disposal Protocol
Due to its carcinogenicity and high aquatic toxicity, all waste containing Morpholin-4-yl morpholine-4-carbodithioate must be treated as hazardous.
-
Segregation : All contaminated materials, including gloves, absorbent pads, disposable labware, and empty containers, must be collected separately from regular trash.
-
Containment : Collect all waste in a clearly labeled, sealed, and non-reactive container. The label should include "Hazardous Waste" and the chemical name.
-
Disposal : The final disposal of contents and the container must be conducted through an approved and licensed waste disposal plant.[1][3] Under no circumstances should this chemical or its containers be disposed of in the sewer system or regular trash.[1] Controlled incineration with flue gas scrubbing is a potential disposal method.[1]
By implementing these comprehensive safety protocols, researchers can confidently handle Morpholin-4-yl morpholine-4-carbodithioate while upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Morpholine - SAFETY DATA SHEET . Source: PENTA s.r.o. [Link]
-
Safety Data Sheet: Morpholine - Carl ROTH . Source: Carl ROTH. [Link]
-
4-[(4-Morpholinylthio)thioxomethyl]-morpholine Safety Data Sheets(SDS) . Source: LookChem. [Link]
-
Morpholin-4-yl morpholine-4-carbodithioate - LookChem . Source: LookChem. [Link]
-
Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG . Source: Chemos GmbH&Co.KG. [Link]
-
SDS Template 2025-2026 - Lab Alley . Source: Lab Alley. [Link]
Sources
- 1. 4-[(4-Morpholinylthio)thioxomethyl]-morpholine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. media.laballey.com [media.laballey.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
